Product packaging for Methyl 5-cyano-2-hydroxybenzoate(Cat. No.:CAS No. 84437-12-7)

Methyl 5-cyano-2-hydroxybenzoate

Cat. No.: B1313201
CAS No.: 84437-12-7
M. Wt: 177.16 g/mol
InChI Key: WNLGGSGBOQGUHV-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-hydroxybenzoate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1313201 Methyl 5-cyano-2-hydroxybenzoate CAS No. 84437-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLGGSGBOQGUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442022
Record name Methyl 5-cyano-2-hydroxybenzoate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84437-12-7
Record name Methyl 5-cyano-2-hydroxybenzoate
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Record name 84437-12-7
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Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-cyano-2-hydroxybenzoate

This compound (CAS No. 84437-12-7) is a multifunctional aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and fine chemical synthesis. Its structure is characterized by a benzene ring substituted with three key functional groups: a phenolic hydroxyl (-OH), a nitrile (-C≡N), and a methyl ester (-COOCH₃). This unique arrangement makes it a powerful and versatile intermediate, offering multiple reaction sites for molecular elaboration. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile and ester groups defines its chemical reactivity and provides a strategic platform for constructing more complex molecular architectures, especially in the development of Active Pharmaceutical Ingredients (APIs). This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and characterization. The presence of both hydrogen-bond donating (hydroxyl) and accepting (nitrile, ester carbonyl) groups suggests moderate polarity and influences its solubility profile. While sparingly soluble in water, it is expected to be soluble in common polar organic solvents like ethanol, acetone, and ethyl acetate, a trait common to related phenolic esters.

PropertyValueSource(s)
CAS Number 84437-12-7
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
IUPAC Name This compound
Synonyms 5-Cyano-2-hydroxy-benzoic acid methyl ester, Methyl 2-hydroxy-5-cyanobenzoate
Density ~1.328 g/cm³ (Predicted)
Boiling Point ~306.7 °C at 760 mmHg (Predicted)
Melting Point Not available in cited literature
XLogP3 1.05 - 2.1

Synthesis and Reactivity: A Chemist's Perspective

Strategic Synthesis

The most direct and industrially relevant synthesis of this compound involves the cyanation of a halogenated precursor. This approach leverages the well-established chemistry of methyl salicylate, a readily available starting material. The typical route involves the introduction of a halogen (bromine or iodine) at the 5-position, followed by a nucleophilic substitution with a cyanide salt.

A common method is the Rosenmund-von Braun reaction, utilizing copper(I) cyanide, or palladium-catalyzed reactions with reagents like zinc cyanide. The choice of a high-boiling polar aprotic solvent like DMF or DMAc is critical; it ensures the solubility of the reactants and provides the thermal energy required to overcome the activation barrier for the substitution on the deactivated aromatic ring.

SynthesisWorkflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation Start Methyl Salicylate Halogenated Methyl 5-bromo-2-hydroxybenzoate Start->Halogenated Br₂ / Solvent Product This compound Halogenated->Product CuCN or Zn(CN)₂ / Pd catalyst High-boiling solvent (e.g., DMF) Heat

Caption: Generalized workflow for the synthesis of this compound.

Representative Laboratory Protocol: Cyanation of Methyl 5-Bromosalicylate

This protocol is a representative example based on established cyanation methodologies and should be adapted and optimized for specific laboratory conditions.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 5-bromosalicylate (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires several hours.

  • Workup: After the starting material is consumed, cool the mixture to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Core Reactivity

The utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

  • Phenolic Hydroxyl (-OH): This group is acidic and readily undergoes O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. It is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution, although the key positions on the ring are already substituted.

  • Nitrile (-C≡N): The nitrile group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Alternatively, it can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These transformations are fundamental in pharmaceutical synthesis.

  • Methyl Ester (-COOCH₃): This group can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions. It can also undergo amidation by reacting with amines to form amides, a common linkage in drug molecules.

Spectroscopic Signature Analysis

While specific, peer-reviewed spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be accurately predicted based on the functional groups present. Analysis of the parent compound, methyl salicylate, provides a reliable baseline for interpreting the contributions of the hydroxyl and methyl ester groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The three aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns determined by their ortho and meta couplings. The methyl ester protons will present as a sharp singlet around δ 3.9 ppm. The phenolic hydroxyl proton will typically be a broad singlet whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in the molecule. Key predicted shifts include the ester carbonyl carbon (~165-170 ppm), the carbons attached to the electronegative oxygen atoms, the nitrile carbon (~115-120 ppm), and the six distinct aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorption bands include:

    • A broad O-H stretch from the phenolic group, typically centered around 3200-3400 cm⁻¹.

    • A sharp, medium-intensity C≡N stretch for the nitrile group, appearing around 2220-2240 cm⁻¹.

    • A strong, sharp C=O stretch from the ester carbonyl, expected around 1680-1710 cm⁻¹.

    • C-O stretching vibrations for the ester and phenol functionalities between 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): The monoisotopic mass is 177.04259 Da. High-resolution mass spectrometry would confirm this exact mass. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 178.04987 and [M+Na]⁺ at m/z 200.03181.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate or building block. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal scaffold for building libraries of compounds in the drug discovery process. The ability to independently modify each functional group provides chemists with precise control over the final molecule's physicochemical properties, such as its polarity, solubility, and ability to interact with biological targets. Phenolic and cyanophenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties, making derivatives of this scaffold promising candidates for further investigation.

Scaffold cluster_mods Potential Derivatizations Scaffold This compound Phenolic -OH Nitrile -C≡N Methyl Ester -COOCH₃ Ethers Ethers (O-Alkylation) Scaffold:f0->Ethers Esters_phenolic Phenolic Esters (O-Acylation) Scaffold:f0->Esters_phenolic Amines Primary Amines (Reduction) Scaffold:f1->Amines Amides_nitrile Amides (Hydrolysis) Scaffold:f1->Amides_nitrile CarboxylicAcids_nitrile Carboxylic Acids (Hydrolysis) Scaffold:f1->CarboxylicAcids_nitrile Tetrazoles Tetrazoles (Cycloaddition) Scaffold:f1->Tetrazoles Amides_ester Amides (Aminolysis) Scaffold:f2->Amides_ester CarboxylicAcids_ester Carboxylic Acids (Saponification) Scaffold:f2->CarboxylicAcids_ester

Caption: Versatility of the this compound scaffold in synthesis.

Safety and Handling

This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or fumes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash thoroughly with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers and professionals must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Methyl 5-cyano-2-hydroxybenzoate CAS 84437-12-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 5-cyano-2-hydroxybenzoate CAS Number: 84437-12-7

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and advanced material synthesis, the strategic value of a chemical intermediate is defined by its functional versatility and synthetic accessibility. This compound is a compound that epitomizes these characteristics. It presents a trifunctional aromatic scaffold, integrating a phenolic hydroxyl, a methyl ester, and a nitrile group. This unique combination offers orthogonal reactivity, positioning it as a highly valuable building block for the synthesis of complex molecular architectures, from novel pharmaceutical agents to specialized organic materials. This guide moves beyond a simple recitation of data, offering instead a field-proven perspective on its synthesis, characterization, and strategic application. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the causal insights needed to adapt and innovate.

Molecular Profile and Physicochemical Properties

This compound is a derivative of salicylic acid, a core structure in numerous therapeutic agents. The introduction of a cyano group at the C-5 position significantly alters the electronic properties of the aromatic ring, enhancing its utility as a precursor for diverse chemical transformations.

PropertyValueSource(s)
CAS Number 84437-12-7[1][2][3]
Molecular Formula C₉H₇NO₃[1][3][4]
Molecular Weight 177.16 g/mol [3]
IUPAC Name This compound-
Synonyms 5-cyanosalicylic acid methyl ester, Methyl 5-cyano-2-hydroxy-benzate[3]
Density 1.328 g/cm³
Boiling Point 306.7 °C at 760 mmHg
Melting Point Not consistently reported in literature.
Flash Point 139.3 °C

Recommended Synthesis Protocol: The Rosenmund–von Braun Reaction

The most direct and reliable route for the preparation of this compound is the cyanation of an aryl halide precursor, specifically Methyl 5-bromo-2-hydroxybenzoate. This transformation, a variant of the Rosenmund–von Braun reaction, utilizes copper(I) cyanide to displace the bromide, offering good yields for this class of substrate.[5][6] The choice of a polar, aprotic solvent like DMF is critical; it must effectively solubilize the reactants and withstand the high temperatures required for the reaction to proceed to completion.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 5-bromo-2-hydroxybenzoate (Starting Material) Reaction Reaction Vessel Heat to 140-160 °C Inert Atmosphere (N₂ or Ar) Start->Reaction Reagents Copper(I) Cyanide (CuCN) Dimethylformamide (DMF) Reagents->Reaction Workup Aqueous Work-up (NH₄Cl / EDTA Quench) Reaction->Workup Cool to RT Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Dry & Concentrate Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon source.

Procedure:

  • Vessel Preparation: Assemble a dry three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure the system is under an inert atmosphere.

  • Charging Reactants: To the flask, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting bromide). The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture with vigorous stirring to 140-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction typically requires 12-24 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the dark reaction mixture into a stirred aqueous solution of ammonium chloride or an EDTA solution. This step is crucial for complexing the copper salts, facilitating their removal from the organic product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure this compound.

Structural Characterization: Expected Spectroscopic Data

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituent groups on a salicylate scaffold.[8][9][10]

Technique Functional Group Expected Observation
¹H NMR -OH (Phenolic)Broad singlet, δ ≈ 10-11 ppm (H-bonds with carbonyl)
Ar-H (H-6)Doublet, δ ≈ 8.2 ppm (ortho to -COOCH₃, meta to -CN)
Ar-H (H-4)Doublet of doublets, δ ≈ 7.8 ppm (ortho to -CN, meta to -OH)
Ar-H (H-3)Doublet, δ ≈ 7.1 ppm (ortho to -OH)
-COOCH₃ Singlet, δ ≈ 3.9 ppm
¹³C NMR -C =O (Ester)δ ≈ 168-170 ppm
C -OH (C-2)δ ≈ 160-162 ppm
Ar-C (C-1, C-3, C-4, C-6)δ ≈ 118-140 ppm (4 distinct signals)
C -CN (C-5)δ ≈ 108-110 ppm (shielded, ipso-carbon to nitrile)
-C ≡N (Nitrile)δ ≈ 117-119 ppm
-COOC H₃δ ≈ 52-53 ppm
IR (cm⁻¹) O-H Stretch (Phenolic)Broad peak, 3100-3400 cm⁻¹
C-H Stretch (Aromatic/Alkyl)~3000-3100 cm⁻¹, ~2950 cm⁻¹
C≡N Stretch (Nitrile) Strong, sharp peak, 2225-2235 cm⁻¹
C=O Stretch (Ester)Strong, sharp peak, 1680-1700 cm⁻¹ (lowered by H-bonding)
C=C Stretch (Aromatic)~1600, ~1450 cm⁻¹
C-O Stretch (Ester/Phenol)1200-1300 cm⁻¹
Mass Spec (ESI+) [M+H]⁺m/z = 178.05
[M+Na]⁺m/z = 200.03

Expert Rationale: The nitrile group is strongly electron-withdrawing and will exert a significant influence on the NMR spectra compared to unsubstituted methyl salicylate. Aromatic protons ortho and para to the cyano group (H-4 and H-6) will be deshielded and shifted downfield. The most diagnostically significant signal in the IR spectrum is the sharp nitrile stretch around 2230 cm⁻¹, providing unambiguous evidence of a successful cyanation reaction.

Applications in Research & Development

The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful platform for building molecular diversity in drug discovery campaigns.

Strategic Functional Group Transformations

Core This compound Nitrile_Hydrolysis Amide / Carboxylic Acid (Hydrolysis) Core->Nitrile_Hydrolysis -C≡N Nitrile_Reduction Benzylamine (Reduction, e.g., H₂/Pd) Core->Nitrile_Reduction -C≡N Nitrile_Heterocycle Tetrazole / Triazole (Cycloaddition) Core->Nitrile_Heterocycle -C≡N Phenol_Alkylation Ether Derivatives (Alkylation, e.g., R-Br, K₂CO₃) Core->Phenol_Alkylation -OH Phenol_Acylation Phenolic Ester (Acylation, e.g., Ac₂O) Core->Phenol_Acylation -OH Ester_Hydrolysis Salicylic Acid Derivative (Saponification) Core->Ester_Hydrolysis -COOCH₃ Ester_Amidation Salicylamide Derivative (Aminolysis) Core->Ester_Amidation -COOCH₃

Caption: Potential synthetic pathways from this compound.

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide, respectively. It can also be reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), providing a key linkage point for further derivatization. Furthermore, it can participate in cycloaddition reactions to form various heterocycles like tetrazoles.

  • Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily removed, allowing for O-alkylation (Williamson ether synthesis) or O-acylation to generate a wide array of ethers and esters, which can modulate the molecule's pharmacokinetic properties.

  • Methyl Ester: The ester can be saponified to the carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or subjected to reduction to yield a hydroxymethyl group. Direct aminolysis can also be used to form amides.

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Hazard Identification: May cause respiratory irritation, skin irritation, and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a catalog chemical; it is a strategic platform for synthetic innovation. Its robust and scalable synthesis via the Rosenmund–von Braun reaction makes it readily accessible. The compound's three distinct functional groups offer a playground for medicinal chemists and material scientists to explore diverse chemical space. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in their development programs.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Methyl 5-cyano-2-hydroxybenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's synthesis, structural characterization, and physicochemical properties. Our approach emphasizes the causal links behind experimental methodologies, ensuring a robust and validated understanding of this compound's molecular architecture.

Introduction: Significance of a Multifunctional Scaffolding

This compound (CAS No. 84437-12-7) is a substituted aromatic compound possessing three distinct functional groups: a hydroxyl (phenol), a cyano (nitrile), and a methyl ester.[1][2][3] This unique combination makes it a highly valuable and versatile building block in organic synthesis. The precise arrangement of these groups on the benzene ring dictates its reactivity and potential applications, primarily as a precursor for more complex molecules in the pharmaceutical and fine chemical industries. Understanding its structure with certainty is paramount for its effective utilization in multi-step synthetic campaigns. This guide will establish the compound's identity through a logical workflow, from its rational synthesis to its detailed spectroscopic characterization.

Rational Synthesis via Sandmeyer Reaction

A reliable method for introducing a cyano group onto an aromatic ring, particularly when replacing an amino group, is the Sandmeyer reaction.[4][5] This classic transformation provides a robust and well-understood pathway to synthesize benzonitriles.[6][7] The choice of this reaction is strategic; it begins with the readily available precursor, Methyl 5-amino-2-hydroxybenzoate, and proceeds through a stable diazonium salt intermediate, offering high yields and specificity.

The overall transformation is a cornerstone of aromatic chemistry, valued for its broad applicability and tolerance of various functional groups.[8] The mechanism proceeds via a radical-nucleophilic aromatic substitution, initiated by a copper(I)-catalyzed one-electron transfer to the diazonium salt.[4][6] This generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide ligand from a copper(II) species to yield the final product and regenerate the copper(I) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of Methyl 5-amino-2-hydroxybenzoate[9] to the target compound.

Step 1: Diazotization of the Amine

  • Dissolve Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a solution of dilute hydrochloric acid (HCl) at 0-5 °C in an ice bath. The acid serves to protonate the amino group, making it a good leaving group.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water dropwise, keeping the temperature strictly below 5 °C. The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Stir the mixture for 20-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water. The use of excess cyanide ensures the formation of the [Cu(CN)₂]⁻ complex, which is the active cyanating agent.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. This step should be performed in a well-ventilated fume hood due to the release of nitrogen gas and the high toxicity of cyanide salts.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

G

Physicochemical and Spectroscopic Characterization

The confirmation of the molecular structure of this compound is achieved by compiling its physical properties and analyzing its spectroscopic data. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

General Properties

The fundamental properties of the molecule are summarized below.

PropertyValueReference(s)
CAS Number 84437-12-7[1][2]
Molecular Formula C₉H₇NO₃[1][3][10]
Molecular Weight 177.16 g/mol [3][10][11]
Purity ≥95% (Typical)[2][10]
MDL Number MFCD00800949[1][2]
Spectroscopic Analysis

The following sections describe the expected spectroscopic signatures that validate the structure of this compound.

// Central Node Molecule [label="Methyl 5-cyano-\n2-hydroxybenzoate", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Spectroscopic Techniques IR [label="IR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; H_NMR [label="¹H NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Structural Features OH_group [label="O-H (Phenol)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CN_group [label="C≡N (Nitrile)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CO_group [label="C=O (Ester)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatic_H [label="Aromatic Protons", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbon_Skeleton [label="Carbon Framework", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mol_Weight [label="Molecular Weight", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Molecule -> IR; Molecule -> H_NMR; Molecule -> C_NMR; Molecule -> MS;

IR -> OH_group [label="Identifies"]; IR -> CN_group [label="Identifies"]; IR -> CO_group [label="Identifies"]; H_NMR -> Aromatic_H [label="Characterizes"]; C_NMR -> Carbon_Skeleton [label="Maps"]; MS -> Mol_Weight [label="Confirms"]; } ends-dot Caption: Correlation of spectroscopic methods to structural features of the molecule.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule. The spectrum provides direct evidence for the hydroxyl, cyano, and ester carbonyl groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3300-3000Phenolic O-HStretchBroad, strong band
~2230-2210Nitrile C≡NStretchSharp, medium-intensity band
~1730-1680Ester C=OStretchStrong, sharp band
~1600, ~1450Aromatic C=CStretchMedium to weak bands
~1300-1000C-OStretchStrong bands

Rationale: The presence of a sharp peak around 2220 cm⁻¹ is a definitive marker for the nitrile group. The broad O-H stretch confirms the phenolic hydroxyl, while the strong carbonyl absorption validates the methyl ester. This combination is unique and strongly supports the proposed structure.[12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~10.5-11.5Singlet (s)1HPhenolic -OHThe acidic proton of the phenol is typically downfield and does not couple with other protons.
~8.2Doublet (d)1HAromatic H-6Deshielded by the adjacent ester and the para cyano group. Coupled to H-4.
~7.8Doublet of doublets (dd)1HAromatic H-4Coupled to both H-3 and H-6.
~7.1Doublet (d)1HAromatic H-3Coupled to H-4. Shielded by the ortho hydroxyl group.
~3.9Singlet (s)3HEster -OCH₃Protons on the methyl group are in a unique environment with no adjacent protons to couple with.

Rationale: The predicted splitting patterns and chemical shifts are based on established principles of aromatic substitution effects.[13] The distinct signals for the three aromatic protons confirm a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, all 9 carbon atoms are chemically distinct and should produce 9 separate signals.

Predicted δ (ppm)AssignmentRationale
~168Ester C=OCarbonyl carbons are significantly deshielded.
~160Aromatic C-2 (-OH)Aromatic carbon attached to an electronegative oxygen atom is shifted downfield.
~138Aromatic C-4Aromatic carbon adjacent to the electron-withdrawing cyano group.
~135Aromatic C-6Aromatic carbon adjacent to the electron-withdrawing ester group.
~120Aromatic C-3Aromatic carbon ortho to the hydroxyl group.
~118Nitrile C≡NThe cyano carbon has a characteristic chemical shift.
~115Aromatic C-1Aromatic carbon attached to the ester group.
~108Aromatic C-5 (-CN)The carbon bearing the cyano group is shifted upfield relative to other substituted carbons.
~52Ester -OCH₃The methyl carbon of the ester group is shielded and appears upfield.

Rationale: The chemical shifts are estimated based on the additive effects of the different substituents on the aromatic ring.[14] The presence of 9 distinct signals provides strong evidence for the proposed molecular structure.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 177, corresponding to the molecular formula C₉H₇NO₃⁺.[15]

  • Key Fragmentation Pathways:

    • [M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the ester group, resulting in a fragment at m/z 146. This is a common fragmentation for methyl esters.

    • [M - 59]⁺: Loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment at m/z 118.

    • [M - 28]⁺: Loss of carbon monoxide (CO) from the phenolic ring, a characteristic fragmentation for phenols.

Conclusion

The molecular structure of this compound is unequivocally established through a combination of logical chemical synthesis and comprehensive spectroscopic analysis. The Sandmeyer reaction provides a reliable route to its preparation, while IR, NMR (¹H and ¹³C), and Mass Spectrometry collectively offer a detailed and self-consistent portrait of its atomic connectivity and functional group arrangement. This validated structural understanding is essential for its application as a high-value intermediate in the fields of medicinal chemistry and advanced material synthesis.

References

Methyl 5-cyano-2-hydroxybenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Methyl 5-Cyano-2-hydroxybenzoate

Abstract

This compound is a pivotal building block in the synthesis of pharmaceuticals and advanced materials. Its unique trifunctional aromatic structure, featuring a hydroxyl group, a cyano moiety, and a methyl ester, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into process optimization and safety considerations. The primary routes discussed include the cyanation of halogenated precursors and the classic Sandmeyer reaction, with a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial needs.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A sound synthetic strategy begins with a logical deconstruction of the target molecule. For this compound, retrosynthesis reveals several viable pathways originating from common starting materials. The primary disconnections focus on the introduction of the cyano group and the formation of the methyl ester.

The analysis points to three main strategic approaches:

  • C-CN Bond Formation: Introducing the cyano group onto a pre-existing hydroxybenzoate scaffold. This is the most common approach and can be achieved by displacing a leaving group, typically a halide, or via a diazonium salt.

  • Esterification: Forming the methyl ester from 5-cyano-2-hydroxybenzoic acid. This is a reliable final step if the carboxylate precursor is readily accessible.

  • Ring Formation/Modification: Building the aromatic ring with the required functionalities already in place, or modifying a simpler precursor, such as converting a formyl group into a nitrile.

This guide will focus on the first two, more established and widely documented strategies.

cluster_target Target Molecule cluster_strategies Retrosynthetic Strategies Target This compound FGI_CN Functional Group Interconversion (CN) Target->FGI_CN C-CN disconnection FGI_Ester Functional Group Interconversion (Ester) Target->FGI_Ester C-O disconnection (Ester) Halide_Precursor Methyl 5-halo-2-hydroxybenzoate (X = Br, I) FGI_CN->Halide_Precursor via Cyanation Amino_Precursor Methyl 5-amino-2-hydroxybenzoate FGI_CN->Amino_Precursor via Sandmeyer Reaction Acid_Precursor 5-Cyano-2-hydroxybenzoic acid FGI_Ester->Acid_Precursor via Esterification

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Pathway I: Cyanation of Halogenated Precursors

This pathway is arguably one of the most direct and frequently employed methods. It involves a nucleophilic substitution of a halogen atom (typically bromine or iodine) on the aromatic ring with a cyanide source, most commonly copper(I) cyanide. This transformation is a variant of the Rosenmund–von Braun reaction.

Rationale and Mechanistic Insights

The direct displacement of a halide on an aryl ring is challenging due to the high energy of the phenyl cation intermediate. The use of a copper(I) salt is crucial as it facilitates the reaction through a different mechanism. While the exact mechanism can be complex, it is understood to involve an oxidative addition of the aryl halide to the Cu(I) species, followed by reductive elimination to form the aryl nitrile and regenerate a copper(I) species.[1][2] The choice of a high-boiling polar aprotic solvent like DMF or NMP is essential to dissolve the reagents and to reach the high temperatures (typically 150-170 °C) required for the reaction to proceed at a reasonable rate.[3]

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of Methyl 5-bromo-2-hydroxybenzoate

The starting material, methyl 5-bromo-2-hydroxybenzoate, can be prepared by the esterification of 5-bromo-2-hydroxybenzoic acid.

  • Protocol:

    • Dissolve 5-bromo-2-hydroxybenzoic acid (1.0 eq) in methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

    • Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material. This reaction is a classic Fischer esterification.[4][5][6]

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 5-bromo-2-hydroxybenzoate, which can be purified by recrystallization.[7][8]

Step B: Cyanation of Methyl 5-bromo-2-hydroxybenzoate

  • Protocol:

    • In a well-ventilated fume hood, charge a dry flask with methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and copper(I) cyanide (1.0 to 1.4 eq).[1]

    • Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction mixture to 150-170 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-24 hours.[1][3]

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl or an aqueous ammonia solution to complex with the copper salts, facilitating their removal.[1]

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Start Methyl 5-bromo-2-hydroxybenzoate Reagents CuCN, DMF (or NMP) Reaction Heat (150-170°C) Inert Atmosphere Start->Reaction Combine Reagents->Reaction Workup Aqueous Workup (FeCl3/HCl or NH3) Reaction->Workup Cool & Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification Product Methyl 5-cyano-2-hydroxybenzoate Purification->Product

Caption: Workflow for the cyanation of a halogenated precursor.

Data Summary
ParameterValue/ConditionReference
Starting MaterialMethyl 5-bromo-2-hydroxybenzoate
Cyanating AgentCopper(I) Cyanide (CuCN)[1]
Stoichiometry1.0 - 1.4 eq of CuCN per eq of substrate[1]
SolventNMP, DMF, or N,N-dimethylacetamide[1][3]
Temperature150 - 170 °C[1]
Typical Yield82 - 90% (for similar substrates)[3][9]
Purity (Post-Purification)>95%[10]

Chapter 3: Pathway II: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[11][12] This pathway offers a powerful alternative, particularly if the corresponding amino-substituted starting material is more readily available or cost-effective than the halogenated one.

Rationale and Mechanistic Insights

This pathway involves two distinct chemical transformations:

  • Diazotization: The primary aromatic amine (methyl 5-amino-2-hydroxybenzoate) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Cyanide Displacement: The diazonium salt solution is then added to a solution of copper(I) cyanide. The Cu(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[11] This radical then reacts with the cyanide species coordinated to the resulting Cu(II) to form the final benzonitrile product and regenerate the Cu(I) catalyst.[11]

Experimental Protocol
  • Protocol:

    • Dissolve methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., 2.5 eq of HCl).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium or potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic extracts. Purify the crude product via column chromatography or recrystallization.

cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Amino Methyl 5-amino- 2-hydroxybenzoate Diazotization_Reagents NaNO2, HCl(aq) 0-5 °C Diazonium Aryl Diazonium Salt (Intermediate) Amino->Diazonium Diazotization_Reagents->Diazonium Cyanation_Reagents CuCN Diazonium->Cyanation_Reagents Add to CuCN solution Product Methyl 5-cyano- 2-hydroxybenzoate Cyanation_Reagents->Product N2_gas N2 Gas (byproduct) Product->N2_gas releases

Caption: The Sandmeyer reaction pathway for synthesis.

Chapter 4: Pathway III: Esterification of 5-Cyano-2-hydroxybenzoic Acid

An alternative strategy involves synthesizing the parent carboxylic acid first, followed by esterification. This can be advantageous if 5-cyano-2-hydroxybenzoic acid is a readily available intermediate or if other esters in a series are desired from a common precursor.

Synthesis of 5-Cyano-2-hydroxybenzoic Acid

This intermediate can be prepared using methods analogous to those described above (e.g., Sandmeyer reaction on 5-amino-2-hydroxybenzoic acid or cyanation of 5-bromo-2-hydroxybenzoic acid).

Experimental Protocol: Fischer Esterification
  • Protocol:

    • Suspend 5-cyano-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol, which acts as both solvent and reagent.[4][13]

    • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

    • Heat the mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the starting acid.

    • After cooling, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

    • Most of the methanol can be removed by rotary evaporation.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired methyl ester.

    • Purify by recrystallization if necessary.

Chapter 5: Comparative Analysis and Process Optimization

The choice of synthetic route depends on several factors including starting material availability, cost, safety considerations, and scalability.

FeaturePathway I (Halide Cyanation)Pathway II (Sandmeyer)Pathway III (Esterification)
Starting Materials Halogenated hydroxybenzoatesAmino hydroxybenzoates5-Cyano-2-hydroxybenzoic acid
Key Reagents CuCNNaNO₂, CuCNMethanol, Acid Catalyst
Safety Concerns High toxicity of CuCN; high temperaturesHigh toxicity of CuCN; unstable diazonium intermediateFlammable methanol; corrosive acid
Reaction Conditions High temperature (150-170 °C)Low temperature (0-5 °C) then moderate heatReflux temperature of methanol
Scalability Good, but requires high-temperature equipmentChallenging due to diazonium instability and gas evolutionExcellent, standard and robust reaction
Advantages Generally good yields; directAvoids synthesis of halogenated intermediatesHigh-yielding final step; clean reaction
Disadvantages Harsh conditions; copper wasteDiazonium salts can be explosive; precise temp control neededRequires synthesis of the acid precursor first

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the cyanation of a halogenated precursor like methyl 5-bromo-2-hydroxybenzoate using copper(I) cyanide. This method, despite its harsh conditions, is often high-yielding. The Sandmeyer reaction provides a classic and effective alternative if the corresponding amino precursor is more accessible. Finally, the esterification of 5-cyano-2-hydroxybenzoic acid is an excellent option for the final step, valued for its simplicity and efficiency. The selection of the optimal pathway requires a careful evaluation of available resources, safety protocols, and the desired scale of production.

References

Spectroscopic data of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-2-hydroxybenzoate

Authored by a Senior Application Scientist

Introduction: Elucidating the Molecular Identity of a Key Synthetic Intermediate

This compound (CAS No. 84437-12-7) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its molecular structure, featuring a hydroxyl group, a methyl ester, and a nitrile function on a benzene ring, offers multiple points for synthetic modification. Accurate and unambiguous structural confirmation is paramount for its application in drug development and other high-purity fields. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound and outlines the standard methodologies for its characterization.

This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the interpretation of its spectroscopic profile. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures.

Part 1: Predicted Spectroscopic Profile

While extensive published experimental spectra for this specific molecule are not widely available, we can construct a highly accurate, predicted spectroscopic profile based on its known structure (C₉H₇NO₃, MW: 177.16 g/mol ) and established spectroscopic principles.[2][3][4]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted spectra are based on the analysis of chemical environments, spin-spin coupling, and the known effects of substituents on the benzene ring.

To facilitate NMR discussion, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The proton NMR spectrum is expected to show five distinct signals: three for the aromatic protons, one for the methyl ester protons, and one for the phenolic hydroxyl proton.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration Rationale
H-3~7.0 - 7.2dJ ≈ 8.8 Hz1HOrtho-coupled to H-4. Shielded by the adjacent -OH group.
H-4~7.6 - 7.8ddJ ≈ 8.8, 2.2 Hz1HCoupled to both H-3 (ortho) and H-6 (meta).
H-6~8.0 - 8.2dJ ≈ 2.2 Hz1HMeta-coupled to H-4. Deshielded by the para-cyano and ortho-ester groups.
-OCH₃ (C9)~3.9 - 4.0sN/A3HTypical chemical shift for methyl ester protons.
-OH (O10)~10.5 - 11.5s (broad)N/A1HDeshielded due to intramolecular hydrogen bonding with the ester carbonyl. The signal is often broad and its position is concentration-dependent.

Rationale for Predictions: The predicted shifts are extrapolated from data for similar compounds like methyl salicylate (methyl 2-hydroxybenzoate).[5] The electron-withdrawing cyano group at C5 is expected to deshield the ortho proton (H-4) and para proton (H-6) significantly. The strong deshielding of the hydroxyl proton is a classic indicator of intramolecular hydrogen bonding to the adjacent carbonyl group, a feature prominent in methyl salicylate.[6]

The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.

Carbon(s) Predicted δ (ppm) Rationale
-C OOR (C7)~168 - 172Typical range for an ester carbonyl carbon.
C -OH (C2)~160 - 163Aromatic carbon attached to an oxygen atom is significantly deshielded.
C -H (C6)~138 - 141Deshielded by the ortho-ester and para-cyano groups.
C -H (C4)~135 - 138Deshielded by the ortho-cyano group.
C -COOR (C1)~115 - 118Shielded relative to other substituted carbons, typical for the carbon bearing the ester group in salicylates.
C -H (C3)~118 - 121Shielded by the ortho-hydroxyl group.
C -CN (C5)~108 - 112The ipso-carbon attached to the cyano group.
-C N (C11)~116 - 119Characteristic chemical shift for a nitrile carbon.
-OC H₃ (C9)~52 - 54Typical range for a methyl ester carbon.

Rationale for Predictions: The assignments are based on established chemical shift ranges for substituted benzenes.[7] The positions of C2 (attached to -OH) and C7 (carbonyl) are the most deshielded. The carbons attached to or influenced by the strong electron-withdrawing cyano group (C4, C5, C6, C11) also have characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is predicted to be dominated by sharp, strong absorptions corresponding to the hydroxyl, nitrile, and carbonyl groups.

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
~3200 - 3400O-H stretch (intramolecular H-bonded)Broad, MediumThe hydrogen-bonded hydroxyl group shows a broad absorption at a lower frequency than a free O-H (~3600 cm⁻¹).
~3100 - 3000C-H stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on the benzene ring.
~2230 - 2220C≡N stretch (nitrile)Strong, SharpThe nitrile group gives a very characteristic and easily identifiable sharp peak in this region.[8]
~1680 - 1660C=O stretch (ester, H-bonded)Strong, SharpThe carbonyl stretch is shifted to a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[6]
~1610, ~1580, ~1480C=C stretch (aromatic ring)Medium-StrongMultiple bands are characteristic of aromatic ring skeletal vibrations.
~1300 - 1200C-O stretch (ester)StrongAssociated with the C-O single bond of the ester group.
~800 - 900C-H out-of-plane bendStrongThe pattern of these bends can sometimes give clues about the ring substitution pattern.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺•): The primary peak in the mass spectrum will be the molecular ion. For this compound (C₉H₇NO₃), the expected exact mass is 177.0426 g/mol .[2] The nominal mass peak will appear at m/z = 177 .

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation by the following pathways, similar to those seen for methyl salicylate:[9]

    • [M - 31]⁺ (m/z = 146): Loss of the methoxy radical (•OCH₃) from the ester is a very common fragmentation pathway for methyl esters.

    • [M - 59]⁺ (m/z = 118): Loss of the entire carbomethoxy group (•COOCH₃).

    • [M - 18]⁺ (m/z = 159): Loss of water (H₂O), though less common, can occur.

Part 2: Experimental Workflow for Spectroscopic Analysis

This section provides standardized protocols for acquiring high-quality spectroscopic data for a sample of this compound.

Caption: General experimental workflow for the complete spectroscopic characterization of a pure compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquire 2D spectra such as COSY (H-H correlation) and HSQC (C-H correlation). This provides an unambiguous link between directly bonded protons and carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0 ppm. Integrate the ¹H signals and pick all peaks.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Label the major peaks.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for obtaining the molecular ion, while Electron Ionization (EI) is a hard technique useful for observing fragmentation patterns.

  • Acquisition (ESI Mode):

    • Infuse the sample solution directly into the source.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ (m/z 178) and [M-H]⁻ (m/z 176), respectively.

  • Data Analysis: Determine the exact mass from the high-resolution data and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the elemental composition. If using EI, propose structures for the major fragment ions.

Conclusion

The structural elucidation of this compound relies on a synergistic combination of NMR, IR, and MS techniques. This guide provides a robust, predicted spectroscopic profile that serves as a benchmark for experimental verification. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement of protons and carbons, IR spectroscopy will verify the presence of the key hydroxyl, nitrile, and ester functional groups, and mass spectrometry will confirm the molecular weight and elemental formula. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, unambiguous data, which is a critical step in the quality control and downstream application of this valuable chemical intermediate.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation. Methyl 5-cyano-2-hydroxybenzoate, a substituted aromatic compound, presents a unique spectroscopic challenge and opportunity. Its structure incorporates a hydroxyl group, a methyl ester, and a cyano group, each imparting distinct electronic effects that are reflected in its Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, offering a predictive interpretation grounded in fundamental principles and supported by empirical data from analogous structures. For researchers engaged in the synthesis and application of novel therapeutics, a thorough understanding of such spectroscopic data is paramount for structural verification and the rational design of new chemical entities.

Theoretical Framework: The Influence of Molecular Symmetry and Substituent Effects

The ¹H NMR spectrum of an organic molecule is a sensitive probe of its electronic and steric environment. In the case of this compound, the chemical shifts and coupling patterns of the aromatic protons are governed by the interplay of the electron-donating hydroxyl group (-OH) and the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups.

The hydroxyl group, an activating substituent, increases electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and resonate at a higher field (lower ppm).[1] Conversely, the cyano and methyl ester groups are deactivating, withdrawing electron density and deshielding the aromatic protons, leading to a downfield shift (higher ppm).[2] The interplay of these competing effects results in a distinctive and predictable pattern in the aromatic region of the spectrum.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

dot

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH~10.5 - 11.0Singlet (broad)-1H
H-6~7.9 - 8.1DoubletJ(ortho) ≈ 2-3 Hz1H
H-4~7.6 - 7.8Doublet of DoubletsJ(meta) ≈ 2-3 Hz, J(para) ≈ 0.5 Hz1H
H-3~7.0 - 7.2DoubletJ(ortho) ≈ 8-9 Hz1H
-OCH₃~3.9 - 4.0Singlet-3H
Detailed Peak Analysis:
  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet significantly downfield, in the range of 10.5-11.0 ppm . This pronounced downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the methyl ester group, a phenomenon well-documented in similar structures like methyl salicylate.[4][6] The broadness of the signal arises from chemical exchange with residual water or other protic species in the solvent.[7] This peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide would cause the signal to disappear.[7]

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the strongly electron-withdrawing methyl ester group and meta to the electron-withdrawing cyano group. Consequently, it will be the most deshielded of the aromatic protons, resonating at approximately 7.9-8.1 ppm . It will appear as a doublet due to ortho coupling with H-4, with a small coupling constant (J ≈ 2-3 Hz).[8]

    • H-4: Positioned para to the hydroxyl group and ortho to the cyano group, H-4 experiences competing electronic effects. The deshielding effect of the cyano group is expected to dominate, placing its signal around 7.6-7.8 ppm . This proton will be split into a doublet of doublets due to meta coupling with H-6 (J ≈ 2-3 Hz) and para coupling with H-3 (J ≈ 0.5 Hz).[9]

    • H-3: This proton is ortho to the electron-donating hydroxyl group, which will cause significant shielding. Therefore, it is predicted to be the most upfield of the aromatic protons, with a chemical shift in the range of 7.0-7.2 ppm . It will appear as a doublet due to ortho coupling with H-4 (J ≈ 8-9 Hz).[10]

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are in a distinct chemical environment and will give rise to a sharp singlet at approximately 3.9-4.0 ppm .[11][12] The electronegative oxygen atom deshields these protons, shifting them downfield from typical alkyl protons.

dot

G cluster_Aromatic Aromatic Region (7.0 - 8.1 ppm) cluster_Aliphatic Aliphatic/Hydroxyl Region H3 H-3 (d, ~7.1 ppm) H4 H-4 (dd, ~7.7 ppm) H4->H3 J(ortho) ~8-9 Hz H6 H-6 (d, ~8.0 ppm) H6->H4 J(meta) ~2-3 Hz OCH3 -OCH3 (s, ~3.95 ppm) OH -OH (s, broad, ~10.8 ppm)

Caption: Predicted ¹H NMR coupling relationships for this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton due to varying degrees of hydrogen bonding.[15][16][17]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6][18]

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

    • Set the acquisition parameters, including the number of scans, relaxation delay, and pulse width, to ensure a good signal-to-noise ratio. A sufficient number of scans (typically 16 or more) may be required for a dilute sample.

    • For the D₂O exchange experiment, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

dot

G A Sample Preparation (5-10 mg in 0.7 mL solvent) B Dissolution & Filtration (CDCl3 or DMSO-d6 + TMS) A->B C Data Acquisition (≥400 MHz Spectrometer) B->C D Shimming & Parameter Optimization C->D E Data Processing (FT, Phasing, Calibration) D->E F Spectral Analysis (Integration, Peak Picking) E->F

Caption: Workflow for ¹H NMR data acquisition and analysis.

Conclusion: A Powerful Tool for Structural Elucidation

The ¹H NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous structural identification. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the presence and connectivity of all proton-containing functional groups within the molecule. The predictive analysis presented in this guide, based on established spectroscopic principles, serves as a robust framework for interpreting experimental data. For scientists in the field of drug discovery and development, mastering the interpretation of such complex spectra is an indispensable skill for advancing their research and ensuring the integrity of their chemical entities.

References

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the principles and practices involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-cyano-2-hydroxybenzoate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of organic molecules.

Introduction: The Significance of Structural Verification

This compound (C₉H₇NO₃, MW: 177.16 g/mol ) is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1][2] Accurate structural confirmation is a critical step in the synthesis and application of such novel compounds. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide direct insight into the carbon framework of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, offering a definitive fingerprint of its structure.[4] This guide will delve into the theoretical prediction, experimental acquisition, and detailed spectral interpretation for the 13C NMR analysis of this specific molecule.

Predicted 13C NMR Spectral Analysis

The structure of this compound contains nine distinct carbon atoms, and therefore, nine unique signals are expected in the proton-decoupled 13C NMR spectrum. The chemical shift of each carbon is influenced by its local electronic environment, including hybridization, and the inductive and resonance effects of neighboring substituents (hydroxyl, cyano, and methyl ester groups). The predicted chemical shifts are based on established empirical data for substituted benzene derivatives and related functional groups.[5][6]

Below is the structure of this compound with each carbon atom numbered for clear spectral assignment.

Caption: Numbered structure of this compound.

Rationale for Chemical Shift Prediction

The predicted chemical shifts for each carbon atom are detailed in the table below. The rationale is grounded in the fundamental principles of 13C NMR spectroscopy.[7][8]

  • Aromatic Carbons (C1-C6): These carbons typically resonate in the range of 110-160 ppm.[9]

    • C2 (bearing the -OH group): The hydroxyl group is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to significant shielding and a downfield shift.

    • C1 (bearing the -COOCH₃ group): The ester group is electron-withdrawing, causing a deshielding effect on the attached carbon.

    • C5 (bearing the -CN group): The cyano group is strongly electron-withdrawing, leading to a downfield shift for the attached carbon.

    • C3, C4, C6: The chemical shifts of these carbons are influenced by their positions relative to the substituents.

  • Carbonyl Carbon (C7): The carbon of the ester carbonyl group is highly deshielded due to the double bond to one oxygen and a single bond to another, typically appearing in the 160-180 ppm region.[10]

  • Nitrile Carbon (C9): The carbon of the cyano group is also deshielded and is expected in the 115-125 ppm range.

  • Methyl Carbon (C8): The sp³ hybridized carbon of the methoxy group is the most shielded and will appear at the highest field (lowest ppm value), typically around 50-60 ppm.[11]

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)Rationale
C8 -OC H₃~52sp³ carbon attached to an electronegative oxygen atom.
C3 Aromatic C-H~115Shielded by the ortho-hydroxyl and para-cyano groups.
C9 -C N~118Characteristic shift for a nitrile carbon.
C1 Aromatic C -COOCH₃~120Influenced by the ortho-hydroxyl and meta-cyano groups.
C5 Aromatic C -CN~125Deshielded by the electron-withdrawing cyano group.
C4 Aromatic C-H~130deshielded by the para-ester and ortho-cyano groups.
C6 Aromatic C-H~135Deshielded by the ortho-ester group.
C2 Aromatic C -OH~160Strongly deshielded by the directly attached oxygen atom.
C7 -C OOR~170Characteristic of an ester carbonyl carbon.

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Concentration: Dissolve 10-20 mg of the purified solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[12]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterValueRationale
Spectrometer Frequency 100 MHz (for ¹³C)Standard frequency for a 400 MHz ¹H spectrometer.
Pulse Program zgpg30A standard 30-degree pulse sequence with proton decoupling.
Acquisition Time (AQ) 1.0 - 2.0 sSufficient time to allow for the decay of the FID.
Relaxation Delay (D1) 2.0 - 5.0 sAllows for full relaxation of the carbon nuclei, particularly quaternary carbons, for more accurate integration, although integration is not typically quantitative in standard 13C NMR.[10]
Number of Scans (NS) 128 - 1024A sufficient number of scans are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]
Spectral Width (SW) 200 - 250 ppmEncompasses the full range of expected carbon chemical shifts.[13]
Temperature 298 K (25 °C)Standard ambient temperature for analysis.
Decoupling Broadband Proton DecouplingSimplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[14]
Data Processing
  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If CDCl₃ is used, its residual peak can be used for secondary referencing (δ ≈ 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow and Logic

The entire process, from sample preparation to final spectral analysis, follows a logical and self-validating workflow.

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Sample (10-20 mg) b Dissolve in Deuterated Solvent a->b c Add TMS (Internal Standard) b->c d Transfer to NMR Tube c->d e Tune & Shim Spectrometer d->e f Set Acquisition Parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Reference to TMS i->j k Peak Picking j->k l Assign Signals to Carbon Atoms k->l m Compare with Predicted Spectrum l->m n Final Structure Confirmation m->n

Caption: Experimental workflow for 13C NMR analysis.

Conclusion and Best Practices

The 13C NMR analysis of this compound is a powerful method for its unequivocal structural confirmation. By combining theoretical prediction with a robust experimental protocol, researchers can confidently assign each carbon signal and verify the integrity of their synthesized compound. For optimal results, it is crucial to use a high-purity sample and a properly calibrated NMR spectrometer. In cases of ambiguous assignments, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC) can be employed to provide further structural information.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This guide provides a comprehensive analysis of the IR spectrum of Methyl 5-cyano-2-hydroxybenzoate, a key intermediate in medicinal chemistry. By dissecting its vibrational signatures, this document offers a framework for the precise identification and characterization of this molecule. We will delve into the theoretical underpinnings of its spectral features, present a validated experimental protocol, and provide a detailed interpretation of the resulting data, ensuring scientific rigor and practical applicability for professionals in the field.

Introduction: The Molecular Architecture of this compound

This compound (CAS No. 84437-12-7) is a multifunctional aromatic compound featuring a methyl ester, a hydroxyl group, and a cyano group attached to a benzene ring.[1][2] This unique arrangement of functional groups gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint. Understanding this spectrum is crucial for confirming the identity, purity, and structural integrity of the compound during synthesis and formulation.

Molecular Structure:

Caption: Molecular structure of this compound.

Theoretical Framework: Deciphering the Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength, atomic mass, and electronic effects like conjugation and hydrogen bonding.

Hydroxyl (O-H) Stretching

The phenolic O-H group gives rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹.[3] The broadening is a direct consequence of intermolecular and intramolecular hydrogen bonding. In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester carbonyl group is expected, which can influence the precise position and shape of this band.

Aromatic C-H Stretching

The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weaker bands just above 3000 cm⁻¹.

Cyano (C≡N) Stretching

The nitrile functional group is readily identified by a sharp, intense absorption band in the 2260-2220 cm⁻¹ region.[4][5] For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹ due to conjugation with the benzene ring.[4] This conjugation leads to a delocalization of electrons, which slightly weakens the C≡N triple bond and lowers its stretching frequency.

Ester Carbonyl (C=O) Stretching

The ester carbonyl group exhibits a strong, sharp absorption band typically in the range of 1750-1735 cm⁻¹. However, conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this band to a lower frequency, likely in the 1730-1680 cm⁻¹ range. This shift is a critical diagnostic feature for this specific molecular arrangement.

Aromatic C=C Stretching and C-H Bending

The benzene ring itself produces a series of characteristic absorptions. The C=C stretching vibrations within the ring appear as a set of medium to weak bands in the 1600-1450 cm⁻¹ region.[3] Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are found in the fingerprint region below 900 cm⁻¹.

C-O Stretching

The C-O stretching vibrations of the ester and phenol functionalities will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum of this compound, the Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy technique is recommended due to its minimal sample preparation and high reproducibility.[6][7]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample: this compound (purity ≥95%).

  • Cleaning Supplies: Isopropanol or ethanol and appropriate laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Clean the ATR crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

    • Typical parameters for background collection are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 scans.[8]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[8]

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the ATR crystal and pressure clamp tip thoroughly to prevent cross-contamination.

Caption: Experimental workflow for ATR-FTIR analysis.

Data Interpretation and Validation

The resulting IR spectrum should be carefully analyzed to identify the key absorption bands and confirm their correspondence with the expected vibrational frequencies for this compound.

Expected Absorption Bands
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H StretchPhenol3500 - 3200Broad, strong
C-H StretchAromatic> 3000Weak to medium
C≡N StretchAromatic Nitrile2240 - 2220Sharp, strong
C=O StretchConjugated Ester1730 - 1680Sharp, very strong
C=C StretchAromatic Ring1600 - 1450Medium to weak, multiple bands
C-O StretchEster, Phenol1300 - 1000Strong
C-H BendingAromatic< 900Medium to strong
Analysis of a Representative Spectrum

A typical IR spectrum of this compound will prominently display:

  • A broad absorption centered around 3300 cm⁻¹ , indicative of the hydrogen-bonded phenolic O-H group.

  • A sharp, intense peak near 2230 cm⁻¹ , confirming the presence of the conjugated aromatic nitrile.[5]

  • A very strong, sharp band in the region of 1690 cm⁻¹ , corresponding to the ester carbonyl group, with its frequency lowered by conjugation and intramolecular hydrogen bonding.

  • Several absorptions between 1600 and 1450 cm⁻¹ due to the aromatic C=C stretching vibrations.

  • Strong bands in the 1300-1100 cm⁻¹ range, attributable to C-O stretching modes.

The combination of these specific absorption bands provides a high degree of confidence in the identification of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear and definitive means of structural verification. The key diagnostic bands—the broad O-H stretch, the sharp C≡N stretch, and the shifted C=O stretch—are unambiguous markers for this molecule. By following the outlined experimental protocol and applying the principles of spectral interpretation detailed in this guide, researchers and scientists can confidently utilize IR spectroscopy for the reliable characterization of this compound in research and development settings.

References

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

Introduction

Methyl 5-cyano-2-hydroxybenzoate is a small molecule of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a hydroxyl group, a cyano moiety, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry (MS) stands out as a powerful tool for elucidating its structure and quantifying its presence in various matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of its ionization, fragmentation, and detection, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Their Mass Spectrometric Implications

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust mass spectrometry method.

PropertyValueImplication for Mass Spectrometry
Molecular Formula C9H7NO3---
Molecular Weight 177.16 g/mol [1][2]The monoisotopic mass will be the primary target for detection.
Monoisotopic Mass 177.042593 Da[1][3]High-resolution mass spectrometry can confirm elemental composition.
Functional Groups Phenolic hydroxyl, Cyano, Methyl Ester, Aromatic RingThe phenolic hydroxyl group is acidic and prone to deprotonation, making negative ion mode a strong candidate. The ester and cyano groups can undergo characteristic fragmentation.
Boiling Point 306.7°C (Predicted)[1][4]Suggests that GC-MS could be a viable option, although the polarity might require derivatization.
XLogP3 1.05[1]Indicates moderate lipophilicity, suitable for reversed-phase liquid chromatography.

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for this compound should be guided by the research question. Is the goal qualitative identification, structural elucidation, or quantitative determination? The answer will dictate the choice of instrumentation and experimental parameters.

G cluster_0 Analytical Goal cluster_1 Recommended Technique Qualitative ID Qualitative ID LC-ESI-MS LC-ESI-MS Qualitative ID->LC-ESI-MS GC-MS (with derivatization) GC-MS (with derivatization) Qualitative ID->GC-MS (with derivatization) Structural Elucidation Structural Elucidation LC-ESI-MS/MS (MRM) LC-ESI-MS/MS (MRM) Structural Elucidation->LC-ESI-MS/MS (MRM) Quantitative Analysis Quantitative Analysis Quantitative Analysis->LC-ESI-MS/MS (MRM) G cluster_0 Predicted MS/MS Fragmentation M_H [M-H]⁻ m/z 176.0 loss_CH3 Loss of •CH3 m/z 161.0 M_H->loss_CH3 - •CH3 loss_OCH3 Loss of •OCH3 m/z 145.0 M_H->loss_OCH3 - •OCH3 loss_COOCH3 Loss of •COOCH3 m/z 117.0 M_H->loss_COOCH3 - •COOCH3 loss_HCN Loss of HCN from m/z 117.0 m/z 90.0 loss_COOCH3->loss_HCN - HCN

References

Physical and chemical properties of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-cyano-2-hydroxybenzoate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its multifunctional structure, featuring hydroxyl, cyano, and methyl ester groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and safe handling protocols, tailored for researchers and professionals in drug development. The strategic positioning of its functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs[1].

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for all scientific work.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compoundGeneric
Synonyms 5-CYANO-2-HYDROXY-BENZOIC ACID METHYL ESTER, METHYL 2-HYDROXY-5-CYANOBENZOATE, Benzoic acid, 5-cyano-2-hydroxy-, methyl ester[2]
CAS Number 84437-12-7[3][4][5][6]
MDL Number MFCD00800949[3][4]

Table 2: Molecular Structure Details

PropertyValueSource(s)
Molecular Formula C₉H₇NO₃[4][5]
Molecular Weight 177.16 g/mol [5][6]
Exact Mass 177.042593085[2]
SMILES O=C(OC)C1=CC(C#N)=CC=C1O[4]
InChIKey WNLGGSGBOQGUHV-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.

General Physical Characteristics
  • Appearance: Typically a solid at room temperature.

  • Purity: Commercially available with purity levels of ≥95% or ≥98%[3][6].

Quantitative Physicochemical Data

Table 3: Summary of Physicochemical Properties

PropertyValueNotesSource(s)
Density 1.328 g/cm³ (Predicted)[2][7]
Boiling Point 306.7 ± 32.0 °C at 760 mmHg (Predicted)Decomposes below boiling point under certain conditions.[2][7]
Flash Point 139.309 °C (Predicted)[2]
pKa 7.63 ± 0.18 (Predicted)Refers to the acidity of the phenolic hydroxyl group.[2]
XLogP3 1.05048A measure of lipophilicity.[2]
Refractive Index 1.573 (Predicted)[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is critical for confirming the identity and purity of this compound. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its functional groups and comparison to similar structures like methyl salicylate.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

  • O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak should appear around 2220-2240 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption is characteristic in the 1680-1740 cm⁻¹ range[8].

  • C-O Stretch (Ester): Peaks will be present in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Multiple peaks will be observed in the fingerprint region (~1450-1600 cm⁻¹)[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR
  • -OCH₃ (Methyl Ester): A singlet peak is expected around 3.9 ppm[9].

  • -OH (Phenolic): A broad singlet, which can vary in chemical shift depending on solvent and concentration, is expected. Its signal would disappear upon D₂O exchange[9].

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex pattern of doublets and doublets of doublets in the aromatic region (approximately 6.8-8.0 ppm), reflecting their distinct electronic environments and coupling with each other[9].

¹³C NMR
  • -OCH₃ (Methyl Ester): A peak around 52 ppm.

  • C≡N (Nitrile): A signal in the range of 115-125 ppm.

  • Aromatic Carbons: Multiple signals are expected between 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the ester group[10].

  • C=O (Ester Carbonyl): A peak is anticipated in the 165-175 ppm region[10].

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Synthesis Pathway

A common synthetic approach involves the modification of a simpler starting material, such as methyl p-hydroxybenzoate. A key step is the introduction of the cyano group onto the aromatic ring. While specific, validated protocols for this exact molecule are proprietary, a general plausible route involves electrophilic substitution followed by functional group conversion. For instance, a formylation reaction could introduce an aldehyde group, which is then converted to a nitrile. This avoids the use of highly toxic cyanide reagents like cuprous cyanide, making the process more suitable for industrial applications[11].

Logical Workflow for Synthesis

G A Start: Methyl p-hydroxybenzoate B Formylation Reaction (e.g., Reimer-Tiemann or similar) A->B C Intermediate: Methyl 3-formyl-4-hydroxybenzoate B->C D Conversion of Aldehyde to Oxime (with hydroxylamine) C->D E Dehydration of Oxime D->E F Product: Methyl 3-cyano-4-hydroxybenzoate Note: Positional isomer shown as example E->F

Caption: A plausible synthetic route to a cyanohydroxybenzoate.

Reactivity Profile

The molecule's three primary functional groups offer distinct handles for chemical modification:

  • Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation. It also activates the aromatic ring towards further electrophilic substitution.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of derivatives.

  • Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This multi-faceted reactivity makes it an ideal scaffold for building molecular diversity in drug discovery programs.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Its structure is a component of more complex molecules designed to have specific therapeutic effects.

  • Anti-inflammatory Agents: The salicylic acid motif (2-hydroxybenzoic acid) is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). Modifications using the cyano group as a synthetic handle can lead to novel NSAID candidates.

  • Analgesics: Similar to its role in anti-inflammatory drug design, the core structure is relevant for creating new analgesic compounds[1].

  • Fine and Specialty Chemicals: Beyond pharmaceuticals, it serves as a building block in the synthesis of various fine chemicals and specialty compounds for broader research and industrial use[1].

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound is not available from all major suppliers, GHS classifications for structurally similar compounds provide guidance.

Hazard Identification

Based on related compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation[3][12].

  • Potential Hazards:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

Recommended Handling and PPE

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Work in a Ventilated Fume Hood A->B C Weigh Solid Compound B->C D Transfer to Reaction Vessel C->D E Add Solvents D->E F Quench Reaction (if applicable) E->F G Dispose of Waste in Designated Chemical Waste Container F->G H Clean Glassware G->H I Remove PPE and Wash Hands H->I

Caption: Standard laboratory workflow for handling chemical reagents.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[13].

Experimental Protocol: Purification by Recrystallization

Purification is a critical step to ensure the quality of the compound for subsequent reactions or analyses. Recrystallization is a standard method for purifying solid organic compounds.

Objective: To purify crude this compound.
Materials:
  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Step-by-Step Methodology:
  • Solvent Selection: Determine an appropriate solvent system. An ideal solvent will dissolve the compound when hot but not when cold. A mixture like ethanol/water is often effective for moderately polar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) to dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.

  • Analysis: Confirm the purity of the recrystallized product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).

References

The Pivotal Role of the Hydroxyl Group in the Reactions of Methyl 5-cyano-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-cyano-2-hydroxybenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its chemical reactivity is largely dictated by the interplay of its three functional groups: a hydroxyl group, a cyano group, and a methyl ester. This in-depth technical guide focuses on the central role of the hydroxyl group in directing the outcomes of various chemical transformations. We will explore its influence on the molecule's acidity, its nucleophilic character in O-alkylation and O-acylation reactions, and its powerful directing effect in electrophilic aromatic substitution, often in competition with the deactivating cyano and ester functionalities. This guide will provide field-proven insights, detailed experimental protocols for key reactions, and a thorough analysis of the underlying chemical principles.

Introduction: The Chemical Personality of this compound

This compound is a polysubstituted aromatic compound with a unique electronic architecture. The hydroxyl group (-OH) at the C2 position is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. Conversely, the cyano (-CN) and methyl ester (-COOCH₃) groups at the C5 and C1 positions, respectively, are strong electron-withdrawing groups, which deactivate the aromatic ring and act as meta-directors.[1][3] This juxtaposition of competing electronic effects makes the reactivity of this compound a fascinating case study in physical organic chemistry. The hydroxyl group is arguably the most influential functional group, often serving as the primary site of reaction or the key director of regioselectivity.

The Acidity of the Hydroxyl Group: A Quantitative Perspective

The hydroxyl group of a phenol is weakly acidic. However, the presence of electron-withdrawing groups on the aromatic ring can significantly increase its acidity. In this compound, both the cyano and the methyl ester groups exert a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the benzene ring.[4][5] This inductive pull extends to the phenoxy oxygen, stabilizing the corresponding phenoxide anion and thereby increasing the acidity of the hydroxyl group compared to phenol itself.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. The cyano group has a σₚ of 0.66 and the methoxycarbonyl group has a σₚ of 0.45, both indicating strong electron-withdrawing character.[6] This enhanced acidity is a critical factor in reactions that proceed via the phenoxide ion, such as Williamson ether synthesis.

CompoundpKa
Phenol9.95
4-Cyanophenol7.95
4-Hydroxybenzoic acid4.58
This compound Estimated < 8

Table 1: Comparison of pKa values of phenol and substituted phenols. The pKa of this compound is estimated to be lower than that of 4-cyanophenol due to the additional electron-withdrawing effect of the methyl ester group.

Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The nucleophilicity of the phenoxide ion, formed by deprotonation of the hydroxyl group, allows for a variety of substitution reactions at the oxygen atom.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers from an alkoxide and a primary alkyl halide. In the case of this compound, the increased acidity of the hydroxyl group facilitates the formation of the phenoxide ion, even with moderately strong bases like potassium carbonate. However, the electron-withdrawing substituents decrease the nucleophilicity of the resulting phenoxide, which may necessitate slightly more forcing reaction conditions compared to the alkylation of simple phenols.[7]

Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.). The use of a polar aprotic solvent like DMF is crucial for dissolving the phenoxide salt and promoting the Sₙ2 reaction.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add benzyl bromide (1.2 eq.) dropwise to the suspension. The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure Methyl 2-(benzyloxy)-5-cyanobenzoate.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenoxide Methyl 5-cyano-2-phenoxide Ether Methyl 2-(benzyloxy)-5-cyanobenzoate Phenoxide->Ether Sₙ2 Attack BenzylBromide Benzyl Bromide BenzylBromide->Ether Bromide Bromide Ion Schotten_Baumann_Reaction cluster_reactants Reactants cluster_products Products Phenoxide Methyl 5-cyano-2-phenoxide Ester Methyl 2-(acetyloxy)-5-cyanobenzoate Phenoxide->Ester Nucleophilic Acyl Substitution AcylChloride Acetyl Chloride AcylChloride->Ester Chloride Chloride Ion

References

An In-depth Technical Guide to Methyl 5-cyano-2-hydroxybenzoate Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the salicylic acid framework stands as a cornerstone, continually inspiring the development of novel therapeutic agents. Within this esteemed class of molecules, methyl 5-cyano-2-hydroxybenzoate and its derivatives have emerged as a compelling area of research. The strategic incorporation of a cyano group at the C5 position of the salicylic acid scaffold introduces unique electronic properties and opportunities for diverse chemical modifications. This guide offers a comprehensive exploration of this versatile core, delving into its synthesis, chemical characteristics, and the burgeoning potential of its analogues in drug discovery. As we navigate through synthetic methodologies, structure-activity relationships, and biological evaluations, this document aims to serve as an indispensable resource for researchers dedicated to advancing the frontiers of therapeutic innovation.

The Core Moiety: this compound

This compound is a derivative of salicylic acid, characterized by a methyl ester at the carboxylic acid position and a nitrile group at the fifth carbon of the benzene ring. This substitution pattern significantly influences the molecule's chemical reactivity and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core molecule is fundamental for its application in synthesis and drug design.

PropertyValueReference
CAS Number 84437-12-7[1][2]
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol [1][2]
Appearance White to off-white crystalline powder
Purity ≥95%[3]
Spectroscopic Characterization

Accurate structural elucidation is paramount. The following represents typical spectroscopic data for this compound:

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR will display distinct peaks for the nitrile carbon, the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch), the nitrile group (C≡N stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of the Core and its Derivatives

The synthesis of this compound and its analogues can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitutions on the aromatic ring.

General Synthetic Strategies

A common approach involves the cyanation of a halogenated precursor. For instance, a brominated methyl salicylate can be converted to the corresponding cyano derivative via a nucleophilic substitution reaction using a cyanide salt, often catalyzed by a copper(I) salt.

Alternatively, a multi-step synthesis can be employed starting from simpler building blocks. This allows for greater flexibility in introducing various substituents.

Detailed Synthetic Protocol: Cyanation of Methyl 5-bromo-2-hydroxybenzoate

This protocol outlines a representative synthesis of the core molecule.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Copper(I) cyanide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 5-bromo-2-hydroxybenzoate in DMF.

  • Add copper(I) cyanide to the solution.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the reaction (typically 120-150 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the copper(I) cyanide and other sensitive reagents.

  • DMF as Solvent: Its high boiling point and ability to dissolve both the organic substrate and the inorganic cyanide salt make it an ideal solvent for this type of reaction.

  • Acidic Workup: Necessary to protonate the phenoxide and to break down the copper complexes formed during the reaction, facilitating product isolation.

Key Derivatives and Analogues: Expanding the Therapeutic Horizon

The true potential of the this compound scaffold lies in its derivatization. Modifications at the hydroxyl, ester, and aromatic ring positions can lead to compounds with a wide range of biological activities.

N-Substituted 5-Cyanosalicylamides

One of the most explored classes of derivatives involves the conversion of the methyl ester to a variety of amides. This modification can significantly impact the compound's pharmacokinetic properties and its interaction with biological targets. The synthesis of these amides typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents.

The resulting N-substituted 5-cyanosalicylamides have shown promise as antimicrobial and anti-inflammatory agents. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of these compounds.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group offers another site for modification. Etherification or esterification of this group can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor. These modifications can be critical for optimizing interactions with specific enzyme active sites or receptors.

Structure-Activity Relationships (SAR)

Systematic studies on the structure-activity relationships of these derivatives are essential for rational drug design. Key insights include:

  • The Cyano Group: The electron-withdrawing nature of the cyano group can influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring, which can be critical for target binding.

  • The Amide Moiety: The substituents on the amide nitrogen can be tailored to interact with specific pockets in the target protein, enhancing binding affinity and selectivity. For example, incorporating heterocyclic moieties can introduce additional hydrogen bonding opportunities or steric bulk to probe the active site.

  • The Aromatic Ring: Substitution on the aromatic ring can further fine-tune the electronic and steric properties of the molecule.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily leveraging the anti-inflammatory and analgesic properties associated with the salicylic acid core.

Anti-inflammatory and Analgesic Activity

Salicylic acid and its derivatives are well-known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The cyano-substituted derivatives are being explored for their potential to exhibit enhanced or more selective COX inhibition. The modification of the carboxyl group to amides is a strategy that has been employed to potentially increase selectivity for COX-2 over COX-1, which could lead to a reduction in gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Antimicrobial Activity

Certain salicylanilide derivatives, which can be conceptually related to the N-substituted 5-cyanosalicylamides, have demonstrated significant antimicrobial activity.[5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antibacterial and antifungal agents. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Workflows and Logical Relationships

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of the core molecule.

G start Starting Material (e.g., Methyl 5-bromo-2-hydroxybenzoate) synthesis Synthesis of Core Moiety (Cyanation Reaction) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization core This compound characterization->core hydrolysis Ester Hydrolysis core->hydrolysis acid 5-Cyano-2-hydroxybenzoic Acid hydrolysis->acid coupling Amide Coupling acid->coupling derivatives N-Substituted 5-Cyanosalicylamides coupling->derivatives bioassay Biological Evaluation (e.g., Anti-inflammatory, Antimicrobial) derivatives->bioassay

Caption: Synthetic workflow for this compound and its derivatives.

Structure-Activity Relationship Logic

The process of optimizing a lead compound based on SAR can be visualized as a cyclical process.

SAR_Cycle A Design & Synthesize New Analogues B Biological Testing (In Vitro / In Vivo) A->B Test Activity C Analyze Data & Establish SAR B->C Interpret Results D Identify Lead Compound C->D Select Best Candidate D->A Modify Scaffold

Caption: The iterative cycle of structure-activity relationship (SAR) studies.

Future Directions and Conclusion

The this compound scaffold represents a promising platform for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Expansion of the Derivative Library: The synthesis and evaluation of a wider range of derivatives with diverse substituents are needed to more fully explore the chemical space and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

The Strategic Utility of Methyl 5-cyano-2-hydroxybenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 5-cyano-2-hydroxybenzoate has emerged as a highly versatile and strategic building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring a salicylic acid backbone embellished with a reactive cyano group, offers a powerful platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the potential applications of this compound, presenting a scientifically grounded narrative on its reactivity and utility. We will delve into specific synthetic transformations, elucidating the underlying mechanistic principles and providing field-proven experimental insights to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable synthon.

Introduction: Unveiling the Synthetic Potential

This compound (Figure 1) is a crystalline solid with the molecular formula C₉H₇NO₃.[1] Its structure is predicated on a methyl salicylate core, a privileged scaffold in numerous biologically active compounds. The strategic placement of a cyano group at the C5 position dramatically expands its synthetic utility beyond that of simple salicylic acid derivatives. This electron-withdrawing group modulates the reactivity of the aromatic ring and provides a versatile handle for a diverse array of chemical transformations.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those with anti-inflammatory and analgesic properties.[1] The presence of the hydroxyl, methyl ester, and cyano functionalities in a single molecule allows for a stepwise and regioselective manipulation, enabling the construction of intricate heterocyclic systems and other medicinally relevant scaffolds.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. Understanding these individual reactivities and their interplay is paramount for designing efficient and selective synthetic routes.

  • Phenolic Hydroxyl Group: The hydroxyl group is a potent nucleophile and can readily undergo O-alkylation, O-acylation, and other related transformations. Its acidity is influenced by the electron-withdrawing cyano group, making it more acidic than the hydroxyl group in methyl salicylate. This enhanced acidity facilitates deprotonation under milder basic conditions, a crucial aspect for many subsequent reactions.

  • Methyl Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation to introduce further diversity.

  • Cyano Group: The nitrile functionality is a versatile precursor for a variety of functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

The interplay between these groups allows for a range of intramolecular cyclization reactions, forming the basis for the synthesis of various heterocyclic scaffolds.

Application in the Synthesis of Benzofuran Scaffolds

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities. This compound serves as an excellent starting material for the synthesis of functionalized benzofurans. A common and effective strategy involves the initial O-alkylation of the phenolic hydroxyl group with an α-halo ketone, followed by an intramolecular cyclization.

Synthetic Strategy: O-Alkylation and Intramolecular Cyclization

The general synthetic pathway commences with the deprotonation of the phenolic hydroxyl group of this compound using a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide then acts as a nucleophile, attacking an α-halo ketone (e.g., phenacyl bromide) to form an ether intermediate. Subsequent intramolecular cyclization, often promoted by a stronger base or acid catalysis, leads to the formation of the benzofuran ring.

Figure 2: General Workflow for Benzofuran Synthesis

G start This compound step1 O-Alkylation with α-halo ketone start->step1 intermediate Ether Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 5-Cyanobenzofuran Derivative step2->product

Caption: Workflow for the synthesis of benzofurans.

Experimental Protocol: Synthesis of Methyl 5-cyano-2-benzoylbenzofuran-3-carboxylate

This protocol details a representative synthesis of a benzofuran derivative from this compound.

Materials:

  • This compound

  • Phenacyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of phenacyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired Methyl 5-cyano-2-benzoylbenzofuran-3-carboxylate.

Self-Validation: The success of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Construction of Chromone Frameworks

Chromones (1,4-benzopyrones) are another important class of oxygen-containing heterocycles with diverse pharmacological activities.[2][3] The synthesis of chromones from this compound can be envisioned through several classical methods, most notably those involving a Baker-Venkataraman rearrangement.[2][3][4][5][6]

Synthetic Strategy: Acylation and Baker-Venkataraman Rearrangement

This approach begins with the acylation of the phenolic hydroxyl group of this compound with an appropriate acyl chloride in the presence of a base like pyridine. The resulting ester then undergoes the Baker-Venkataraman rearrangement upon treatment with a strong base (e.g., potassium hydroxide) to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization of the diketone yields the desired chromone derivative.

Figure 3: Logical Relationship in Chromone Synthesis

G start This compound acylation O-Acylation start->acylation ester Aryl Ester Intermediate acylation->ester rearrangement Baker-Venkataraman Rearrangement ester->rearrangement diketone 1,3-Diketone Intermediate rearrangement->diketone cyclization Acid-Catalyzed Cyclization diketone->cyclization product 5-Cyano-chromone Derivative cyclization->product

Caption: Logical steps for the synthesis of chromones.

Advanced Applications in the Synthesis of Bioactive Molecules

The strategic placement of the cyano and hydroxyl groups on the salicylate scaffold makes this compound a valuable precursor for the synthesis of a variety of bioactive molecules, including kinase inhibitors. The picolinate scaffold, a structural relative, is a known privileged structure in the design of kinase inhibitors.[7]

Case Study: Synthesis of Thiazole-Based Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

A study on the synthesis of methyl salicylate-based thiazoles as PTP1B inhibitors highlights a potential application of a close analog, methyl 5-acetyl-2-hydroxybenzoate.[8] A similar synthetic strategy could be adapted for this compound. This would involve the conversion of the cyano group to a suitable functional group that can undergo condensation with thiosemicarbazide, followed by cyclization with a bromoacetophenone to form the thiazole ring.[8]

Table 1: Key Intermediates and Reactions in a Plausible Synthesis of Thiazole-based Inhibitors

StepReactionKey IntermediatePurpose
1Functional Group TransformationAmidine or ThioamideConversion of the cyano group to a reactive species for condensation.
2CondensationThiosemicarbazone derivativeFormation of the precursor for the thiazole ring.
3Hantzsch Thiazole Synthesis2-Hydrazonothiazole derivativeConstruction of the core thiazole heterocycle.

Conclusion and Future Perspectives

This compound is a readily accessible and highly functionalized building block with significant untapped potential in organic synthesis. Its trifunctional nature allows for a diverse range of chemical manipulations, making it an ideal starting material for the construction of complex heterocyclic systems such as benzofurans and chromones, which are core scaffolds in many pharmaceuticals. The strategic presence of the cyano group not only provides a handle for further functionalization but also modulates the reactivity of the parent salicylate framework.

As the demand for novel bioactive molecules continues to grow, the strategic application of versatile synthons like this compound will be paramount. Future research in this area should focus on exploring its utility in multicomponent reactions, the development of novel cyclization strategies to access a wider range of heterocyclic systems, and its incorporation into diversity-oriented synthesis campaigns for the discovery of new drug candidates. The insights and protocols presented in this guide are intended to serve as a foundation and inspiration for further innovation in the application of this promising synthetic intermediate.

References

A Technical Guide to Unlocking Novel Reactivities of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-cyano-2-hydroxybenzoate is a richly functionalized aromatic scaffold, presenting a compelling starting point for the discovery of novel chemical entities. Its unique electronic and steric landscape, arising from the interplay of an activating hydroxyl group and deactivating cyano and ester moieties, opens avenues for unprecedented chemical transformations. This guide provides a comprehensive exploration of strategies to uncover novel reactions, moving beyond the predictable reactivity of individual functional groups. We will delve into advanced methodologies targeting the aromatic core, the cyano group, and the phenolic hydroxyl, underpinned by principles of modern synthetic chemistry. This document is intended to serve as a practical and theoretical resource for researchers engaged in the exploration of new chemical space for applications in medicinal chemistry and materials science.

Introduction: The Untapped Potential of a Multifunctional Scaffold

This compound is a deceptively simple molecule. At first glance, it is a derivative of salicylic acid, a privileged structure in medicinal chemistry. However, the introduction of a cyano group at the 5-position dramatically alters the electronic properties of the aromatic ring, creating a molecule with a complex and intriguing reactivity profile.

The hydroxyl group at C2 is a powerful ortho-, para-directing activator for electrophilic aromatic substitution.[1] Conversely, the cyano and methyl ester groups are meta-directing deactivators.[2] This electronic dichotomy makes the prediction of reaction outcomes non-trivial and presents a fertile ground for the discovery of novel and selective transformations. This guide will provide a roadmap for systematically exploring these possibilities.

Strategic Deconstruction of Reactivity: Identifying the Arenas for Novelty

To rationally design experiments for discovering novel reactions, we must first dissect the molecule into its key reactive domains.

This compound This compound A Aromatic Ring (C-H Functionalization, EAS, SNAr) This compound->A B Cyano Group (Cycloadditions, Biocatalysis) This compound->B C Hydroxyl Group (Directed Metalation, Oxidation) This compound->C D Methyl Ester (Hydrolysis, Amidation) This compound->D A This compound B Deprotonation with strong base (e.g., n-BuLi) A->B C Ortho-lithiated intermediate B->C D Quenching with an electrophile (E+) C->D E 3-Substituted product D->E A Define Reaction Space (Substrates, Reagents, Catalysts) B Automated Reaction Setup (Microplate format) A->B C Reaction Incubation (Controlled environment) B->C D High-Throughput Analysis (e.g., LC-MS, GC-MS) C->D E Hit Identification and Validation D->E

References

Methodological & Application

Application Notes & Protocols: Synthesis of Substituted Benzonitriles from Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Benzonitrile Scaffold

The benzonitrile moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic signature, metabolic resilience, and capacity for critical molecular interactions have cemented its role in a wide range of applications. Substituted benzonitriles are core components of numerous pharmaceuticals, including selective aromatase inhibitors for cancer therapy and non-steroidal androgen receptor antagonists.[2][3][4] The nitrile group often acts as a bioisostere for carbonyls, participating in hydrogen bonding within enzyme active sites, while the aromatic ring provides a platform for tailoring pharmacokinetics through substitution.[2][3]

Methyl 5-cyano-2-hydroxybenzoate (CAS: 84437-12-7) is an exemplary starting material for the synthesis of diverse benzonitrile libraries.[5][6][7][8] Its trifunctional nature—possessing a reactive phenolic hydroxyl, a modifiable methyl ester, and a versatile nitrile group—offers multiple handles for orthogonal chemical transformations.[9] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this building block to create novel substituted benzonitriles.

Core Synthetic Strategies: Modifying the Scaffold

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The phenolic hydroxyl is the most nucleophilic and acidic site, making it the primary target for initial modifications such as alkylation and arylation. The ester and nitrile groups offer pathways for subsequent diversification.

Pathway A: Functionalization of the Phenolic Hydroxyl Group

The most direct approach to diversification involves the modification of the C2-hydroxyl group. This is typically achieved by converting the phenol into a more nucleophilic phenoxide, which can then react with a variety of electrophiles.

The Williamson ether synthesis is a robust and reliable method for forming an ether linkage. The reaction proceeds via an SN2 mechanism, where a base deprotonates the phenolic hydroxyl to form a sodium or potassium phenoxide salt. This intermediate then displaces a halide or other suitable leaving group from an alkyl electrophile.

Causality Behind Experimental Choices:

  • Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and is preferred for its ease of handling and removal. For less reactive alkylating agents or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) can be used, though this requires anhydrous conditions and more careful handling.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus maximizing its nucleophilicity. Acetone is a common, lower-boiling alternative.[10]

G cluster_workflow Workflow: O-Alkylation start This compound reaction Reaction Vessel (Heat, 50-80°C) start->reaction 1. Dissolve reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., DMF) reagents->reaction 2. Add workup Aqueous Workup (Quench, Extract) reaction->workup 3. After completion product Methyl 2-(alkoxy)-5-cyanobenzoate workup->product 4. Isolate

Caption: General workflow for O-alkylation of the starting material.

Protocol 2.1.A: General Procedure for O-Alkylation

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table 1: Representative O-Alkylation Conditions

Alkylating Agent (R-X)BaseSolventTemp (°C)Typical Yield (%)
Benzyl BromideK₂CO₃DMF7090-98%
Ethyl IodideK₂CO₃Acetone55 (reflux)85-95%
Propargyl BromideNaHTHF25-4080-90%
2-BromoacetonitrileCs₂CO₃MeCN6088-96%

Introducing an aryl group via an ether linkage requires a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation, providing a powerful method for synthesizing diaryl ethers under relatively mild conditions.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., Xantphos, RuPhos) is crucial for facilitating the reductive elimination step that forms the C-O bond.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the phenol without interfering with the catalyst or electrophile.

Protocol 2.1.B: General Procedure for Buchwald-Hartwig O-Arylation

  • Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add this compound (1.0 eq), the aryl halide (Ar-Br, 1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Pathway B: Transformations of the Nitrile and Ester Groups

Once the hydroxyl group has been functionalized (or if it is to remain unprotected), the nitrile and ester moieties provide avenues for further structural diversification.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.[11][12] This transformation is pivotal for introducing basic centers or carbonyl functionality.

Causality Behind Experimental Choices:

  • Reduction to Amine: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂ gas with a metal catalyst like Pd, Pt, or Ni) will fully reduce the nitrile to a primary amine.[13][14] LiAlH₄ is highly reactive and requires anhydrous conditions and a careful aqueous workup.[15]

  • Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is necessary. Diisobutylaluminium hydride (DIBAL-H) is ideal for this purpose.[13][15] It adds one hydride equivalent to form a stable aluminum-imine intermediate, which is then hydrolyzed to the aldehyde during aqueous workup.[11] The reaction is typically run at low temperatures (e.g., -78°C) to prevent over-reduction.

G cluster_reductions Divergent Reduction of the Nitrile Group start Substituted 5-Cyanobenzonitrile amine_path LiAlH₄, THF then H₂O workup OR H₂, Pd/C start->amine_path Strong Reduction aldehyde_path 1. DIBAL-H, Toluene, -78°C 2. H₃O⁺ workup start->aldehyde_path Partial Reduction product_amine Primary Amine (-CH₂NH₂) amine_path->product_amine product_aldehyde Aldehyde (-CHO) aldehyde_path->product_aldehyde

Caption: Divergent pathways for the reduction of the nitrile functional group.

Protocol 2.2.A: Reduction of Nitrile to Primary Amine (LiAlH₄)

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the benzonitrile substrate (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ in THF (e.g., 1 M, 1.5-2.0 eq) dropwise. Caution: Exothermic reaction, gas evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Workup (Fieser method): Cool the reaction back to 0°C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through Celite. Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate to yield the crude amine, which can be further purified by chromatography or crystallization.

Protocol 2.2.B: Reduction of Nitrile to Aldehyde (DIBAL-H)

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of the benzonitrile substrate (1.0 eq) in anhydrous toluene or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of DIBAL-H (e.g., 1 M in hexanes, 1.2-1.5 eq) dropwise, maintaining the internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2-3 hours.

  • Workup: Quench the reaction by the slow addition of methanol at -78°C, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) or 1 M HCl. Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

  • Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde. Purify as necessary.

Saponification of the methyl ester to the corresponding carboxylic acid provides a handle for further modifications, such as amide bond formation using standard peptide coupling reagents (e.g., EDC, HATU).

Protocol 2.2.C: Ester Hydrolysis (Saponification)

  • Setup: Dissolve the methyl ester substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture to remove the THF. Dilute with water and acidify to pH ~2-3 with 1 M HCl.

  • Isolation: The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain the product.

Advanced Strategy: Ring Arylation via Suzuki-Miyaura Coupling

To achieve C-C bond formation on the aromatic ring, the scaffold must first be functionalized with a suitable leaving group for cross-coupling. A common and highly effective strategy is the conversion of the phenolic hydroxyl into a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[16][17]

G cluster_suzuki Advanced Workflow: Suzuki-Miyaura Coupling start This compound triflation Triflation (Tf₂O, Pyridine) start->triflation Step 1 intermediate Aryl Triflate Intermediate triflation->intermediate suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->suzuki Step 2 product 2-Aryl-5-cyanobenzoate Derivative suzuki->product

Caption: Two-step sequence for C-C bond formation via triflation and Suzuki coupling.

Protocol 3.A: Two-Step Arylation via Suzuki Coupling

Step 1: Synthesis of the Aryl Triflate

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Reagent Addition: Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (Tf₂O, 1.2 eq).

  • Reaction: Stir the reaction at 0°C for 1-2 hours.

  • Workup: Quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude triflate is often used directly in the next step after filtration through a short plug of silica.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: To a flask, add the crude aryl triflate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2 M Na₂CO₃).

  • Solvent Addition: Add a solvent system such as a 3:1 mixture of toluene and ethanol.

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-90°C and stir for 4-16 hours.

  • Workup: After cooling, dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of substituted benzonitriles. By strategically targeting its hydroxyl, ester, and nitrile functionalities, researchers can access a vast chemical space. The protocols outlined in this guide, from fundamental O-alkylations to advanced C-C bond-forming cross-coupling reactions, provide a robust framework for application in drug discovery and materials science, enabling the efficient development of novel and complex molecular architectures.

References

Application Note: Methyl 5-cyano-2-hydroxybenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular starting points is paramount to the efficient construction of complex and novel therapeutic agents. Methyl 5-cyano-2-hydroxybenzoate (CAS No. 84437-12-7) has emerged as a highly valuable and versatile building block for pharmaceutical research and development.[1] Its utility is rooted in a unique trifunctional architecture: a phenolic hydroxyl group, a nitrile (cyano) moiety, and a methyl ester. This arrangement within a stable salicylate framework offers medicinal chemists a powerful platform for introducing diverse pharmacophoric elements and tailoring molecular properties. This compound serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those designed to possess anti-inflammatory and analgesic properties.[1] This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its synthetic manipulation.

Section 1: Physicochemical Properties and Strategic Handling

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective and safe utilization in any synthetic campaign.

PropertyValueReference
CAS Number 84437-12-7[2][3][4]
Molecular Formula C₉H₇NO₃[3][4][5]
Molecular Weight 177.16 g/mol [3][4]
Boiling Point 306.7 °C at 760 mmHg[2]
Density 1.33 g/cm³[2]
SMILES COC(=O)C1=C(C=CC(=C1)C#N)O[3][5]

The intrinsic value of this compound lies in the differential reactivity of its three primary functional groups. This allows for selective chemical modifications, enabling the construction of complex molecular architectures with precision and control.[1]

Safety and Handling

As with any laboratory chemical, appropriate safety measures are critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be consulted prior to use, general best practices for handling aromatic nitrile and ester compounds apply.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Section 2: The Strategic Role in Medicinal Chemistry

The structure of this compound is not merely a collection of functional groups; it is a strategically designed scaffold that provides access to a wide array of more complex derivatives. Each functional group serves as a handle for specific, predictable, and high-yielding chemical transformations.

Caption: Key reactive sites on this compound.

Section 3: Protocols for Key Synthetic Transformations

The following protocols are representative methodologies. Researchers must optimize conditions based on the specific substrate and desired outcome. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 3.1: Selective O-Alkylation of the Phenolic Hydroxyl Group
  • Causality & Rationale: The phenolic proton is the most acidic non-carboxylic proton, allowing for its selective removal with a moderately strong base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily reacts with electrophilic alkylating agents (e.g., alkyl halides). Acetone is a common solvent as it is polar enough to dissolve the reagents but generally unreactive under these conditions.

  • Methodology:

    • To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel to obtain the pure O-alkylated product.

  • Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (disappearance of the phenolic -OH signal and appearance of new signals corresponding to the added alkyl group) and FT-IR (disappearance of the broad O-H stretch).

Protocol 3.2: Reduction of the Cyano Group to a Primary Amine
  • Causality & Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines. Raney Nickel is a common catalyst for this transformation. The acidic conditions (using HCl in ethanol) prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the final amine product.

  • Methodology:

    • Charge a high-pressure hydrogenation vessel with this compound (1.0 eq) and a catalytic amount of Raney Nickel (approx. 10% w/w), suspended in ethanolic HCl.

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the vessel and purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl product, typically as a hydrochloride salt.

  • Self-Validation: The transformation is confirmed by FT-IR (disappearance of the sharp C≡N stretch around 2230 cm⁻¹ and appearance of N-H stretches around 3300-3400 cm⁻¹) and Mass Spectrometry (an increase in molecular weight corresponding to the addition of four hydrogen atoms).

Synthetic_Workflow cluster_0 Core Building Block cluster_1 Step 1: Functionalization cluster_2 Intermediate cluster_3 Step 2: Transformation cluster_4 Advanced Intermediate start This compound P1 Protocol 3.1: O-Alkylation start->P1 Int1 O-Alkyl Intermediate P1->Int1 P2 Protocol 3.2: Cyano Reduction Int1->P2 end Pharmaceutical Precursor (e.g., Aminomethyl ether) P2->end

Caption: A representative workflow for pharmaceutical intermediate synthesis.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical validation is essential at every stage of synthesis to confirm identity, structure, and purity.

Expected Spectroscopic Data

The following data are predicted based on the structure and are crucial for validation.

TechniqueCharacteristic SignalRationale
FT-IR (cm⁻¹)3200-3400 (broad)~2230 (sharp)~1700 (strong)1600, 1485Phenolic O-H stretchC≡N (nitrile) stretchC=O (ester) stretchAromatic C=C stretches
¹H NMR (ppm)~10-11 (s, 1H)~7.8-8.2 (m, 2H)~7.0-7.2 (m, 1H)~3.9 (s, 3H)Acidic phenolic protonAromatic protons adjacent to electron-withdrawing groupsAromatic proton adjacent to hydroxyl groupMethyl ester protons
¹³C NMR (ppm)~165-170~160~115-140~118~105~52Ester Carbonyl (C=O)Aromatic C-OHAromatic carbonsNitrile Carbon (C≡N)Aromatic C-CNMethyl ester carbon
Mass Spec. (EI)m/z 177Molecular Ion [M]⁺
Protocol for Purity Assessment by HPLC
  • Causality & Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A C18 column separates compounds based on hydrophobicity. A gradient elution using a polar solvent (water with an acid modifier like TFA to ensure sharp peaks) and a less polar organic solvent (acetonitrile) allows for the efficient separation of the main compound from potential impurities. UV detection is suitable due to the aromatic nature of the analyte.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

    • Injection Volume: 10 µL.

  • Self-Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

This compound is a quintessential example of a strategic building block in pharmaceutical synthesis. Its trifunctional nature provides a robust and flexible platform for chemists to execute complex synthetic routes with a high degree of control. The ability to selectively manipulate the phenolic, nitrile, and ester functionalities allows for the rapid generation of diverse molecular libraries and the efficient, targeted synthesis of advanced pharmaceutical intermediates. The protocols and analytical methods detailed herein provide a foundational framework for researchers to unlock the full potential of this valuable compound in their drug discovery endeavors.

References

Application Notes & Protocols: The Strategic Use of Methyl 5-cyano-2-hydroxybenzoate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methyl 5-cyano-2-hydroxybenzoate (CAS 84437-12-7) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex agrochemicals.[1][2] Its unique arrangement of a methyl ester, a nitrile, and a phenolic hydroxyl group on a benzene ring offers multiple reactive sites for strategic chemical modifications. This document provides a detailed guide for researchers and process chemists on the application of this intermediate, focusing on a case study of its use in the synthesis of the potent herbicide, Diflufenican. Included are detailed protocols, mechanistic insights, and workflow visualizations to facilitate its effective use in agrochemical research and development.

Introduction to this compound: A Versatile Intermediate

This compound is a crystalline solid with the molecular formula C₉H₇NO₃.[3] The strategic importance of this molecule lies in the differential reactivity of its functional groups, which allows for sequential and controlled chemical transformations. The phenolic hydroxyl group provides a nucleophilic site for etherification, the methyl ester can be hydrolyzed and converted to an amide, and the cyano group offers further synthetic possibilities. This trifunctional nature makes it an ideal starting point for constructing the complex molecular architectures required for modern, high-efficacy herbicides and fungicides.

Key Physicochemical Properties:

PropertyValue
CAS Number 84437-12-7[4]
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol [2]
Appearance White to off-white crystalline powder
Purity Typically ≥95%[4]

Core Application: Synthesis of the Herbicide Diflufenican

A prominent application of this compound is in the synthesis of Diflufenican (CAS 83164-33-4), a selective pre- and early post-emergence herbicide used for weed control in cereal crops.[5][6] Diflufenican operates by inhibiting carotenoid biosynthesis, a vital process in plants.[7] The synthesis leverages the key functional groups of the starting benzoate to build the final N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide structure.[8]

The overall synthetic strategy involves a multi-step process that typically includes:

  • Etherification: Formation of a diaryl ether by reacting the phenolic hydroxyl group.

  • Amidation: Conversion of the nicotinic acid derivative into the final amide product.

The following sections provide a detailed, step-by-step protocol for this transformation, grounded in established chemical principles.

Detailed Synthesis Protocol: From Intermediate to Diflufenican

This protocol outlines a common synthetic route to Diflufenican. It is crucial for researchers to perform their own risk assessment and optimization based on their laboratory conditions.

Stage 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

This initial stage involves the formation of the critical diaryl ether linkage. While various routes exist, a common method involves the condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol.[7][9]

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantityMolar Eq.
2-Chloronicotinic acid2942-59-8157.56 g/mol 15.76 g1.0
3-(Trifluoromethyl)phenol98-17-9162.11 g/mol 16.21 g1.0
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 27.64 g2.0
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 0.95 g0.05
Dimethylformamide (DMF)68-12-2-150 mL-

Step-by-Step Protocol:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (15.76 g), 3-(trifluoromethyl)phenol (16.21 g), potassium carbonate (27.64 g), and copper(I) iodide (0.95 g).

  • Solvent Addition: Add 150 mL of anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed (typically 8-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 using concentrated hydrochloric acid. This will precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash it thoroughly with water, and dry it under a vacuum to yield 2-(3-(trifluoromethyl)phenoxy)nicotinic acid as a solid.

Stage 2: Amide Formation to Yield Diflufenican

This final stage involves the coupling of the synthesized nicotinic acid derivative with 2,4-difluoroaniline to form the final amide product, Diflufenican.[10]

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantityMolar Eq.
2-(3-(Trifluoromethyl)phenoxy)nicotinic acid-283.21 g/mol 14.16 g1.0
2,4-Difluoroaniline367-25-9129.11 g/mol 6.46 g1.0
EDCI·HCl25952-53-8191.70 g/mol 10.54 g1.1
DMAP (4-Dimethylaminopyridine)1122-58-3122.17 g/mol 0.61 g0.1
Dichloromethane (DCM), anhydrous75-09-2-200 mL-

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask, dissolve 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (14.16 g) and 2,4-difluoroaniline (6.46 g) in 200 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.61 g) to the solution.

  • Coupling Agent: Cool the mixture in an ice bath to 0 °C and slowly add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 10.54 g) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction completion by TLC.[10]

  • Quenching: Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate.[10]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of saturated brine solution.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain Diflufenican as a white solid.[10]

Mechanistic Rationale and Workflow Visualization

The choice of reagents and conditions is critical for the success of this synthesis.

  • Ullmann Condensation (Stage 1): The use of a copper catalyst (CuI) is characteristic of an Ullmann condensation, which is a reliable method for forming diaryl ether bonds. Potassium carbonate acts as a base to deprotonate the phenol, creating the active nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions and allowing the reaction to proceed at an elevated temperature.

  • Amide Coupling (Stage 2): EDCI is a water-soluble carbodiimide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline. DMAP serves as a nucleophilic catalyst that accelerates the reaction, leading to higher yields and faster reaction times.[10]

Synthetic Pathway Diagram:

Diflufenican_Synthesis cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Amidation 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Intermediate_Acid 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid 2_Chloronicotinic_Acid->Intermediate_Acid K2CO3, CuI, DMF 3_TFMP 3-(Trifluoromethyl)phenol 3_TFMP->Intermediate_Acid Diflufenican Diflufenican Intermediate_Acid->Diflufenican EDCI, DMAP, DCM 2_4_DFA 2,4-Difluoroaniline 2_4_DFA->Diflufenican

Caption: Overall synthetic scheme for Diflufenican.

Experimental Workflow Diagram:

Experimental_Workflow start Start: Reagent Setup reaction Reaction Under N2 (Heat / Stir) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Acidification monitoring->workup Complete isolation Filter & Dry Intermediate workup->isolation coupling Amide Coupling Reaction isolation->coupling monitoring2 Monitor by TLC coupling->monitoring2 monitoring2->coupling Incomplete extraction Extraction & Washing monitoring2->extraction Complete purification Dry, Concentrate & Purify extraction->purification end Final Product: Diflufenican purification->end

Caption: Step-by-step experimental workflow.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many reagents used in this synthesis are hazardous. For example, DMF is a reproductive toxin, and EDCI can be an allergen. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This compound is a valuable and versatile intermediate for the agrochemical industry. Its well-defined reactivity allows for the efficient construction of complex and potent active ingredients like Diflufenican. The protocols and insights provided in this document are intended to serve as a comprehensive guide for chemists, enabling them to leverage this key building block in the development of next-generation crop protection solutions.

References

Application Note: Methyl 5-cyano-2-hydroxybenzoate as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides detailed protocols and mechanistic insights into the utilization of Methyl 5-cyano-2-hydroxybenzoate for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We explore its application in constructing benzofurans, chromones, and nitrogen-containing fused systems, highlighting its value for researchers, medicinal chemists, and drug development professionals. The protocols emphasize experimental causality, reproducibility, and are supported by authoritative references.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound that serves as an invaluable starting material in synthetic organic chemistry.[1][2][3] Its structure incorporates three key reactive sites: a phenolic hydroxyl group, a methyl ester, and a nitrile (cyano) group. This trifecta of functionality allows for a range of selective chemical transformations, making it a powerful building block for complex molecular architectures.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive natural products.[4][5] Scaffolds such as benzofurans and chromones are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6] The cyano group, in particular, is a versatile functional handle for constructing nitrogen-containing heterocycles through intramolecular cyclization reactions.[7][8][9]

This guide details validated protocols for leveraging this compound to synthesize key heterocyclic systems, providing not just the steps, but the scientific rationale behind them.

Synthetic Protocol I: Synthesis of Benzofuran Derivatives

The benzofuran core is a prominent feature in many biologically active compounds.[5] A common and effective strategy for their synthesis involves the alkylation of a phenol followed by an intramolecular cyclization. Here, we adapt this approach, using the hydroxyl group of this compound as the nucleophile.

Rationale and Workflow Overview

The synthesis proceeds in two main steps. First, the phenolic hydroxyl group is O-alkylated using an α-halo ketone, such as 2-bromoacetophenone. This step forms a key ether intermediate. The choice of a weak base like potassium carbonate is crucial to deprotonate the phenol selectively without hydrolyzing the methyl ester. In the second step, this intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the highly substituted benzofuran ring system. Polyphosphoric acid (PPA) or a similar dehydrating acid catalyst is effective for this transformation.[10]

Visualized Workflow: Benzofuran Synthesis

benzofuran_synthesis start This compound intermediate O-Alkylated Intermediate (Methyl 5-cyano-2-(2-oxo-2-phenylethoxy)benzoate) start->intermediate 1. 2-Bromoacetophenone 2. K₂CO₃, Acetone 3. Reflux product Benzofuran Derivative (Methyl 5-cyano-2-phenylbenzofuran-7-carboxylate) intermediate->product 1. Polyphosphoric Acid (PPA) 2. Heat (e.g., 100-120°C) (Cyclization & Dehydration) chromone_synthesis start This compound step1 MOM-Protected Ester start->step1 1. MOM-Cl, DIPEA 2. DCM step2 β-Diketone Intermediate step1->step2 1. Acetone, NaH 2. Toluene, Reflux (Claisen Condensation) product Chromone Derivative (6-Cyano-2-methyl-4-oxo-4H-chromene) step2->product 1. HCl (aq) 2. Heat (Deprotection & Cyclization) pyrazole_synthesis start This compound intermediate Hydrazide Intermediate start->intermediate 1. Hydrazine Hydrate 2. Ethanol, Reflux (Nucleophilic Acyl Substitution) product Fused Pyrazole Derivative (3-Amino-7-hydroxy-1H-pyrazolo[4,3-c]quinolin-4(5H)-one) intermediate->product Intramolecular Cyclization (Attack on Cyano Group)

References

Application Note: A Comprehensive Guide to the Williamson Ether Synthesis for the Alkylation of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Ethers in Modern Drug Discovery

The Williamson ether synthesis, a classic yet remarkably robust organic reaction, remains a cornerstone for the formation of ether linkages (R-O-R').[1][2] Developed in 1850 by Alexander Williamson, this S(_N)2 reaction, which involves an alkoxide reacting with a primary alkyl halide, is broadly utilized in both laboratory and industrial settings for its simplicity and wide scope.[1][2] In the realm of medicinal chemistry, the synthesis of aryl ethers is of paramount importance, as this moiety is a key structural feature in a vast number of active pharmaceutical ingredients (APIs).[3] The modification of phenolic compounds via O-alkylation allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions, which are critical for optimizing drug candidates.

This application note provides a detailed technical guide for the successful application of the Williamson ether synthesis to Methyl 5-cyano-2-hydroxybenzoate, a versatile and synthetically useful building block. The presence of the electron-withdrawing cyano and ester groups modifies the reactivity of the phenolic hydroxyl group, making a thorough understanding of the reaction parameters essential for achieving high yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer a comprehensive troubleshooting guide to empower researchers in their drug discovery endeavors.

The Science Behind the Synthesis: Mechanism and Key Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][4] The reaction is initiated by the deprotonation of the alcohol or phenol, in this case, the hydroxyl group of this compound, by a suitable base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group in a single, concerted step.[1][5]

Step 1: Deprotonation to form the Phenoxide Nucleophile The phenolic proton of this compound is acidic and can be removed by a variety of bases. The choice of base is critical and depends on the acidity of the phenol.[6] For many phenols, weak inorganic bases like potassium carbonate (K(_2)CO(_3)) are sufficient.[6][7] Stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH) can also be used to ensure complete deprotonation, especially for less acidic phenols or when using less reactive alkylating agents.[4][6]

Step 2: S(_N)2 Nucleophilic Attack The resulting phenoxide ion attacks the primary alkyl halide. This backside attack leads to an inversion of stereochemistry if the electrophilic carbon is chiral.[8]

Diagram: The S(_N)2 Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + B⁻ Base B⁻ Protonated_Base B-H Base->Protonated_Base + H⁺ Transition_State [Ar-O···R···X]⁻ Phenoxide->Transition_State + R-X Alkyl_Halide R-X Alkyl_Halide->Transition_State Ether Ar-O-R Transition_State->Ether Halide X⁻ Transition_State->Halide

Caption: The two-step mechanism of the Williamson ether synthesis.

Critical Experimental Choices & Their Rationale
  • The Alkylating Agent: The success of the Williamson ether synthesis is highly dependent on the structure of the alkylating agent. The reaction works best with methyl and primary alkyl halides.[4][9] Secondary alkyl halides are more prone to a competing E2 elimination reaction, which leads to the formation of an alkene byproduct, while tertiary alkyl halides will almost exclusively undergo elimination.[4][6][10]

  • Leaving Group: A good leaving group is essential for the S(_N)2 reaction to proceed efficiently. The reactivity order for halides is I > Br > Cl.[11] Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups.[4][9]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the reaction rate by solvating the cation of the phenoxide salt, leaving the nucleophilic oxygen anion more available for reaction.[1][6][7] Protic solvents can solvate the phenoxide ion itself, reducing its nucleophilicity.[6]

  • Potential Side Reactions:

    • E2 Elimination: As mentioned, this is a major competing reaction, especially with secondary and tertiary alkyl halides, or when using a sterically hindered, strongly basic alkoxide.[2][6][9]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, particularly under certain conditions, leading to ring-alkylated byproducts.[1][7][12]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of Methyl 5-cyano-2-(benzyloxy)benzoate as a representative example. Researchers should adapt this protocol based on the specific alkylating agent used.

Table 1: Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound177.161.01.0
Benzyl Bromide171.041.21.2
Potassium Carbonate (K(_2)CO(_3))138.212.02.0
N,N-Dimethylformamide (DMF)---
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate (Na(_2)SO(_4))---

Experimental Workflow Diagram

Workflow start Start dissolve Dissolve this compound in DMF in a round-bottom flask. start->dissolve add_base Add Potassium Carbonate (K₂CO₃) to the stirring solution. dissolve->add_base add_alkylating Add Benzyl Bromide dropwise at room temperature. add_base->add_alkylating heat Heat the reaction mixture at 60-80°C and monitor by TLC. add_alkylating->heat workup Cool, quench with water, and extract with Ethyl Acetate. heat->workup wash Wash organic layer with water and brine. workup->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify Purify the crude product by column chromatography. dry->purify end End purify->end

Caption: General experimental workflow for the Williamson ether synthesis.

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per mmol of the phenol) to the flask. Begin stirring and add finely ground anhydrous potassium carbonate (2.0 eq.). Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the primary alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq.) to the stirring suspension at room temperature, either neat or as a solution in a small amount of DMF.[6]

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C.[1] The optimal temperature and reaction time (typically 1-8 hours) will depend on the reactivity of the alkylating agent and should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol by TLC), cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic extracts and wash sequentially with water and then brine.[6][13] Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to obtain the crude product.[6][13]

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure aryl ether.[6][13]

Optimization and Troubleshooting

Achieving a high yield of the desired O-alkylated product requires careful consideration of the reaction parameters.

Table 2: Guide to Reaction Parameter Optimization
ParameterOptions & ConsiderationsRationale & Impact on Reaction
Base Weak: K(_2)CO(_3), Cs(_2)CO(_3)Strong: NaOH, NaHPhenols are acidic, so weak bases are often sufficient and minimize side reactions.[6][7] Stronger bases ensure complete deprotonation but may increase the risk of side reactions.[6]
Solvent Polar Aprotic: DMF, Acetonitrile, DMSOEthers: THFPolar aprotic solvents accelerate the S(_N)2 reaction.[1][6] THF is a good choice when using NaH as the base.[4]
Alkylating Agent Reactivity: R-I > R-Br > R-Cl > R-OTsStructure: Methyl > 1° > 2°More reactive halides require milder conditions.[11] Primary halides are essential to avoid E2 elimination.[4][10]
Temperature 50 - 100 °CHigher temperatures increase the reaction rate but can also promote side reactions like elimination.[1] The optimal temperature is a balance between reaction rate and selectivity.
Catalyst Phase Transfer Catalyst (e.g., TBAB)Iodide Salt (e.g., NaI, KI)A phase transfer catalyst can increase the solubility of the phenoxide.[1] Catalytic iodide can be used with less reactive alkyl chlorides via the Finkelstein reaction.[1]
Troubleshooting Common Issues
  • Problem: No reaction or low conversion.

    • Cause: Incomplete deprotonation of the phenol.

    • Solution: The base may be too weak or not sufficiently anhydrous.[6] Consider using a stronger base (e.g., switching from K(_2)CO(_3) to NaOH or NaH).[6] Ensure all reagents and solvents are anhydrous, as water will quench the base and phenoxide.

  • Problem: Significant amount of alkene byproduct.

    • Cause: E2 elimination is competing with the S(_N)2 reaction.

    • Solution: This is likely due to the use of a secondary or sterically hindered primary alkyl halide.[6][10] If possible, redesign the synthesis to use a primary, unhindered alkyl halide.[4] Lowering the reaction temperature may also favor the S(_N)2 pathway.

  • Problem: Formation of multiple products (potential C-alkylation).

    • Cause: The phenoxide is acting as an ambident nucleophile.

    • Solution: The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[6]

Product Characterization

The identity and purity of the synthesized Methyl 5-cyano-2-alkoxybenzoate should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    1^11 
    H and
    13^{13}13
    C):
    To confirm the structure and the formation of the new ether linkage.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the phenolic -OH stretch and the appearance of the C-O-C ether stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Safety Precautions

  • Alkylating Agents: Many alkylating agents, such as benzyl bromide, are lachrymators and potentially toxic. Always handle them in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water.[4] Sodium hydroxide (NaOH) is corrosive.[14] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Conclusion

The Williamson ether synthesis is a powerful and adaptable tool for the O-alkylation of phenols, including complex substrates like this compound. By carefully selecting the base, solvent, and alkylating agent, and by optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of aryl ethers. This protocol and the accompanying troubleshooting guide provide a solid foundation for the successful application of this vital reaction in the pursuit of novel therapeutic agents.

References

Nucleophilic Substitution Reactions of Methyl 5-cyano-2-hydroxybenzoate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An Application & Protocol Guide

Introduction: The Strategic Importance of Methyl 5-cyano-2-hydroxybenzoate

This compound is a highly functionalized aromatic scaffold of significant interest to researchers in drug discovery and materials science. Its structure presents three distinct, chemically addressable sites for nucleophilic attack: the phenolic hydroxyl group, the methyl ester, and the benzonitrile moiety. This trifecta of reactivity allows for the strategic and modular synthesis of a diverse library of derivatives.

The benzonitrile group, in particular, is a privileged scaffold in medicinal chemistry.[1] Its strong electron-withdrawing nature influences the electronic properties of the benzene ring, and the nitrile itself can act as a key pharmacophore, often serving as a bioisostere for a ketone or engaging in critical hydrogen bonding interactions within protein active sites.[2][3] The salicylate backbone is also a classic component of many therapeutic agents, most famously aspirin, known for its anti-inflammatory properties.[4]

This guide provides an in-depth exploration of the primary nucleophilic substitution reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis and library development.

Overview of Reactive Sites

The reactivity of this compound is dominated by the interplay of its functional groups. The phenolic hydroxyl is acidic and readily deprotonated to form a potent phenoxide nucleophile. The ester and cyano groups are electrophilic at their respective carbonyl and nitrile carbons. The cyano group also deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.[5]

Caption: Key reactive sites for nucleophilic reactions on this compound.

O-Alkylation of the Phenolic Hydroxyl: The Williamson Ether Synthesis

The most common and versatile reaction for this substrate is the alkylation of the phenolic hydroxyl group to form ethers. This is typically achieved via the Williamson ether synthesis, an SN2 reaction between the in situ generated phenoxide ion and an alkyl halide.[6]

Mechanistic Considerations

The reaction proceeds in two conceptual steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl (pKa ≈ 10), forming a highly nucleophilic phenoxide anion.

  • SN2 Attack: The phenoxide attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide or tosylate), displacing the leaving group to form the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack start This compound phenoxide Phenoxide Intermediate start->phenoxide + base Base (e.g., K₂CO₃) base->phenoxide Deprotonation alkyl_halide Alkyl Halide (R-X) product Methyl 5-cyano-2-alkoxybenzoate phenoxide->product SN2 Attack alkyl_halide->product +

Caption: Mechanism of the Williamson Ether Synthesis.

Expert Insight: The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is preferred for its ease of handling and removal. Stronger bases like sodium hydride (NaH) can be used for less reactive systems but require strictly anhydrous conditions. Solvents like DMF or acetone are ideal as they are polar aprotic, effectively solvating the cation of the base without interfering with the nucleophilicity of the phenoxide.[7] Because this is an SN2 reaction, it works best with methyl and primary alkyl halides.[8] Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[6][8]

Protocol: General Procedure for O-Alkylation

This protocol describes a robust method for the synthesis of Methyl 5-cyano-2-alkoxybenzoates.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Experimental Workflow:

G start Setup Reaction Flask (N₂ atmosphere) add_reagents Add Substrate, K₂CO₃, and DMF start->add_reagents add_alkyl Add Alkyl Halide (dropwise at 0°C) add_reagents->add_alkyl react Warm to RT or Heat (e.g., 60-80°C) Monitor by TLC add_alkyl->react workup Quench with H₂O react->workup Upon completion extract Extract with EtOAc workup->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: Experimental workflow for a typical O-alkylation reaction.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

  • Cool the mixture to 0°C in an ice bath.

  • Add the alkyl halide (1.1-1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 60°C) may be required for less reactive halides.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Application of Phase-Transfer Catalysis (PTC)

For scaled-up reactions or when dealing with substrates of poor solubility, phase-transfer catalysis offers a powerful alternative. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), facilitates the transfer of the phenoxide from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.[9] This method can often be performed under milder conditions and without the need for expensive anhydrous solvents.[10][11]

ParameterStandard WilliamsonPhase-Transfer Catalysis (PTC)
Base K₂CO₃, NaH, Cs₂CO₃NaOH, KOH (often as a solid or 50% aq. solution)
Solvent DMF, Acetone, AcetonitrileToluene, Dichloromethane (biphasic system)
Catalyst NoneTetrabutylammonium bromide (TBAB), Aliquat 336
Conditions Often requires anhydrous conditions, may need heatingTolerant of water, often runs at room temperature
Advantages Well-established, versatileMilder conditions, easier workup, cost-effective for scale-up

O-Acylation of the Phenolic Hydroxyl

Acylation of the phenolic hydroxyl group to form a phenyl ester is another key transformation. This reaction is typically faster and more straightforward than alkylation.

Mechanism and Protocol

The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of an acylating agent (an acyl chloride or anhydride). A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[7]

General Protocol for O-Acylation:

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq).

  • Cool the solution to 0°C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the acylated product, which is often pure enough for subsequent steps or can be purified by crystallization or chromatography.

Transformations of the Cyano and Ester Groups

While the hydroxyl group is the most common site for nucleophilic substitution, the cyano and ester functionalities offer further opportunities for derivatization.

Hydrolysis of the Nitrile and Ester

Both the nitrile and the ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). The reaction conditions will determine the outcome.

  • Selective Ester Hydrolysis: Using mild conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature, can often selectively cleave the methyl ester without affecting the nitrile, yielding 5-cyano-2-hydroxybenzoic acid.[12]

  • Complete Hydrolysis: More forcing conditions, such as heating with aqueous sodium hydroxide, will hydrolyze both the ester and the nitrile group, ultimately yielding 2-hydroxy-1,4-benzenedicarboxylic acid after an acidic workup.[13][14]

Hydrolysis_Pathway start This compound ester_hydrolysis 5-Cyano-2-hydroxybenzoic acid start->ester_hydrolysis Mild Base (LiOH, RT) full_hydrolysis 2-Hydroxyterephthalic acid start->full_hydrolysis Strong Base (NaOH, Heat) ester_hydrolysis->full_hydrolysis Strong Base (NaOH, Heat)

References

Application Note: Chemoselective Reduction of the Cyano Group in Methyl 5-cyano-2-hydroxybenzoate to Synthesize Methyl 5-(aminomethyl)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of the cyano group in Methyl 5-cyano-2-hydroxybenzoate to yield Methyl 5-(aminomethyl)-2-hydroxybenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. We will explore and detail two primary, robust protocols: Catalytic Hydrogenation using Raney® Nickel and a metal hydride reduction using a Sodium Borohydride system. The causality behind experimental choices, safety considerations, and reaction workup are discussed in depth to ensure procedural success and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminomethyl Salicylate Moiety

Methyl 5-(aminomethyl)-2-hydroxybenzoate is a valuable building block in medicinal chemistry. The presence of a primary amine, a phenolic hydroxyl group, and a methyl ester within the same molecule offers multiple points for further functionalization, enabling the construction of complex molecular architectures. The selective reduction of the cyano group in the presence of a reducible methyl ester and a sensitive phenolic group is a non-trivial synthetic challenge. The choice of reducing agent and reaction conditions is paramount to prevent unwanted side reactions such as ester reduction, aromatic ring hydrogenation, or hydrodecyanation. This guide focuses on providing reliable and selective methods to achieve this transformation with high fidelity.

Mechanistic Considerations and Strategy

The primary challenge in the reduction of this compound lies in achieving chemoselectivity. The molecule contains three potentially reactive functional groups under reductive conditions: the cyano group, the methyl ester, and the aromatic ring.

  • Cyano Group: The target for reduction to a primary amine.

  • Methyl Ester: Susceptible to reduction to a primary alcohol by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1][2]

  • Phenolic Hydroxyl Group: Can complicate reactions with metal hydrides through deprotonation and formation of phenoxides.

  • Aromatic Ring: Can be reduced under harsh catalytic hydrogenation conditions.

Therefore, the chosen method must be mild enough to spare the ester and the aromatic ring while being potent enough to reduce the nitrile.

dot

Caption: General reaction scheme for the reduction.

Recommended Protocols

Two primary methods are recommended for this transformation, each with its own set of advantages and considerations.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[3] Raney® Nickel is a common choice, but other catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) can also be employed.[4] The key to selectivity is often the control of hydrogen pressure, temperature, and the use of additives. To prevent the formation of secondary amines, which can arise from the reaction of the intermediate imine with the product primary amine, additives like ammonia are often used.

dot

Catalytic_Hydrogenation_Workflow start Start setup Reaction Setup: - this compound - Solvent (e.g., Methanol with NH3) - Raney® Nickel (slurry) start->setup hydrogenation Hydrogenation: - Pressurize with H2 (e.g., 50 psi) - Heat to desired temp (e.g., 40-50°C) - Monitor reaction progress (TLC/HPLC) setup->hydrogenation filtration Catalyst Filtration: - Cool reaction mixture - Filter through Celite® pad - Wash pad with solvent hydrogenation->filtration concentration Solvent Removal: - Concentrate filtrate under reduced pressure filtration->concentration workup Aqueous Workup: - Dissolve residue in EtOAc - Wash with water and brine concentration->workup drying Drying and Final Concentration: - Dry organic layer (e.g., Na2SO4) - Filter and concentrate workup->drying product Product: Methyl 5-(aminomethyl)-2-hydroxybenzoate drying->product Metal_Hydride_Reduction_Workflow start Start setup Reaction Setup: - this compound - Anhydrous THF - InCl3 (or CoCl2) start->setup addition Reagent Addition: - Cool to 0°C - Add NaBH4 portion-wise setup->addition reaction Reaction: - Warm to room temperature - Stir until completion (TLC/HPLC) addition->reaction quench Quenching: - Cool to 0°C - Slowly add aq. HCl or NH4Cl reaction->quench extraction Extraction: - Extract with an organic solvent (e.g., EtOAc) - Wash aqueous layer quench->extraction drying Drying and Concentration: - Combine organic layers - Dry over Na2SO4, filter, and concentrate extraction->drying product Product: Methyl 5-(aminomethyl)-2-hydroxybenzoate drying->product

References

Application Notes & Protocols for the Scalable Synthesis of Drug Intermediates from Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-cyano-2-hydroxybenzoate is a versatile aromatic building block increasingly recognized for its utility in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, featuring a reactive phenol, a nitrile, and a methyl ester, provides multiple handles for chemical modification. This allows for the construction of diverse molecular scaffolds, particularly those found in anti-inflammatory and analgesic drugs.[1] This document provides detailed application notes and scalable protocols for the synthesis of key drug intermediates, demonstrating the compound's potential in pharmaceutical development.

The strategic positioning of the cyano and hydroxyl groups on the benzene ring makes this compound an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in modern pharmaceuticals.[2] This guide will focus on two exemplary synthetic pathways: the preparation of a substituted 2-aminobenzamide, a common pharmacophore, and the synthesis of a benzoxazole derivative, a privileged scaffold in medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for process development and safety.

PropertyValueSource
CAS Number 84437-12-7Generic Supplier Data
Molecular Formula C₉H₇NO₃Generic Supplier Data
Molecular Weight 177.16 g/mol [3]
Appearance Off-white to pale yellow crystalline powderGeneric Supplier Data
Melting Point 148-152 °CGeneric Supplier Data
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.Generic Supplier Data

Application Note I: Synthesis of a Substituted 2-Aminobenzamide Intermediate

This section outlines a scalable, multi-step synthesis of a 2-aminobenzamide derivative, a key intermediate in the development of various therapeutic agents. The synthetic strategy involves the introduction of an amino group via nitration and subsequent reduction, followed by amidation of the methyl ester.

Synthetic Workflow

A This compound B Methyl 5-cyano-2-hydroxy-3-nitrobenzoate A->B  Nitration (HNO₃, H₂SO₄) C Methyl 3-amino-5-cyano-2-hydroxybenzoate B->C  Reduction (e.g., Fe/HCl or H₂/Pd-C) D 3-Amino-5-cyano-N-methyl-2-hydroxybenzamide C->D  Amidation (Methylamine)

Caption: Synthetic pathway for a 2-aminobenzamide intermediate.

Part 1: Nitration of this compound

Scientific Rationale: The introduction of a nitro group is a critical step to enable the subsequent formation of the amine. The hydroxyl group is an activating ortho-, para-director. To achieve regioselective nitration at the C3 position, careful control of reaction conditions is necessary to prevent side reactions and ensure high yield.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Cool the flask to 0-5 °C using an ice bath. To the flask, add this compound (1 equivalent). Slowly add concentrated sulfuric acid (3-4 equivalents) while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) in the dropping funnel, pre-cooled to 0 °C. Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield Methyl 5-cyano-2-hydroxy-3-nitrobenzoate.

Safety Precautions:

  • Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic; strict temperature control is crucial to prevent runaway reactions.

Part 2: Reduction of the Nitro Group

Scientific Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this conversion, offering high yields and purity.

Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve the Methyl 5-cyano-2-hydroxy-3-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-5-cyano-2-hydroxybenzoate, which can be used in the next step without further purification or recrystallized if necessary.

Safety Precautions:

  • Palladium on carbon is pyrophoric when dry and in the presence of hydrogen. Handle with care under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.

Part 3: Amidation with Methylamine

Scientific Rationale: The final step involves the amidation of the methyl ester to form the desired benzamide. This is a nucleophilic acyl substitution reaction. Using a solution of methylamine in a suitable solvent and moderate heating can drive the reaction to completion. This approach is similar to methods described in patents for analogous compounds.[3][4][5]

Protocol:

  • Reaction Setup: In a pressure-rated flask, dissolve the Methyl 3-amino-5-cyano-2-hydroxybenzoate (1 equivalent) in a suitable solvent like methanol.

  • Reagent Addition: Add a solution of methylamine (excess, e.g., 40% in water or a solution in THF) to the flask.

  • Reaction: Seal the flask and heat the mixture to 50-60 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 3-Amino-5-cyano-N-methyl-2-hydroxybenzamide.[6]

Safety Precautions:

  • Methylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated fume hood.

  • The reaction is performed under pressure; use appropriate glassware and a blast shield.

Application Note II: Synthesis of a Benzoxazole Intermediate

Benzoxazoles are important heterocyclic motifs in many biologically active compounds. This section details a potential pathway for the synthesis of a benzoxazole derivative from this compound, involving a reductive cyclization strategy.

Synthetic Workflow

A This compound B Methyl 2-(aminomethyl)-5-cyano-2-hydroxybenzoate A->B  Nitrile Reduction (e.g., Catalytic Hydrogenation) C Methyl 5-cyano-2,3-dihydro-1,3-benzoxazole-2-carboxylate B->C  Intramolecular Cyclization

Caption: Proposed synthesis of a benzoxazole intermediate.

Part 1: Reductive Cyclization

Scientific Rationale: This proposed one-pot synthesis involves the reduction of the nitrile group to a primary amine, which can then undergo intramolecular cyclization with the ester functionality to form the benzoxazole ring. The choice of reducing agent is critical to selectively reduce the nitrile without affecting the ester group. Catalytic hydrogenation under specific conditions can achieve this.

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation reactor, add this compound (1 equivalent) and a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a suitable catalyst, such as Raney Nickel or a specific rhodium or platinum-based catalyst known for selective nitrile reduction.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (pressure and temperature to be optimized, e.g., 500 psi, 80 °C).

  • Reaction Monitoring: Monitor the reaction by taking aliquots and analyzing by techniques like GC-MS or LC-MS to observe the formation of the intermediate amine and the final cyclized product.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting benzoxazole derivative by column chromatography or recrystallization.

Note on Optimization: This is a proposed pathway and would require optimization of the catalyst, solvent, temperature, and pressure to achieve a scalable and high-yielding process. The stability of the intermediate aminomethyl compound will be a key factor to control.

Analytical Characterization

For all synthesized intermediates, thorough analytical characterization is essential to confirm the structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This compound is a valuable and cost-effective starting material for the scalable synthesis of pharmaceutically relevant intermediates. The protocols outlined in this document provide a foundation for the development of robust and efficient synthetic routes to substituted aminobenzamides and benzoxazoles. The versatility of the starting material opens up possibilities for the creation of a wide range of complex molecules for drug discovery and development. Further process optimization and scale-up studies are encouraged to fully exploit the potential of this key building block.

References

The Versatility of Methyl 5-cyano-2-hydroxybenzoate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutic agents. Methyl 5-cyano-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a highly versatile and valuable building block. Its unique trifunctional nature—a phenol, a methyl ester, and a nitrile—provides a rich chemical canvas for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will explore its utility through two primary case studies: the synthesis of benzofuran derivatives as potent anticancer and antimicrobial agents, and its role as a key intermediate in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors for the treatment of anemia.

Chemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol . The strategic placement of the electron-withdrawing cyano group and the activating hydroxyl group on the benzene ring influences its reactivity, making it an ideal precursor for various chemical transformations. The phenolic hydroxyl group is amenable to O-alkylation and cyclization reactions, while the methyl ester can be hydrolyzed or aminated. The nitrile group can be hydrolyzed to a carboxylic acid or serve as a precursor for other nitrogen-containing heterocycles.

PropertyValueSource
CAS Number 84437-12-7[1][2]
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol [2]
Appearance White to off-white crystalline powderCommercially available
Purity ≥95%[3]

Application Case Study 1: Synthesis of Benzofuran Derivatives with Anticancer and Antimicrobial Activity

Benzofuran scaffolds are prevalent in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] this compound serves as an excellent starting material for the synthesis of functionalized benzofurans. The general synthetic strategy involves the O-alkylation of the phenolic hydroxyl group with an α-halo ester, followed by an intramolecular cyclization to form the benzofuran ring.

Experimental Protocol: Synthesis of Ethyl 5-cyanobenzofuran-2-carboxylate

This protocol details a two-step synthesis of a key benzofuran intermediate from this compound.

Step 1: O-Alkylation of this compound

  • Rationale: This step introduces the ethyl acetate moiety onto the phenolic oxygen, which is essential for the subsequent intramolecular cyclization. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol without hydrolyzing the methyl ester. Acetone is a suitable polar aprotic solvent for this reaction.

  • To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated product, methyl 5-cyano-2-(ethoxycarbonylmethoxy)benzoate. This intermediate can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Ethyl 5-cyanobenzofuran-2-carboxylate

  • Rationale: This intramolecular Claisen condensation followed by dehydration leads to the formation of the benzofuran ring. A strong base, such as sodium ethoxide, is required to generate the necessary carbanion for the cyclization.

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.5 eq) to anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add the crude methyl 5-cyano-2-(ethoxycarbonylmethoxy)benzoate from Step 1, dissolved in a minimal amount of absolute ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1 M HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-cyanobenzofuran-2-carboxylate.[6]

Biological Activity of Benzofuran Derivatives

The resulting Ethyl 5-cyanobenzofuran-2-carboxylate can be further modified to generate a library of compounds with potential therapeutic applications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The cyano group can also be transformed into other functional groups. Numerous studies have demonstrated the potent anticancer and antimicrobial activities of such benzofuran derivatives.[7][8][9]

Derivative ClassBiological ActivityIC₅₀ / MIC ValuesTarget Cell Lines / Organisms
Benzofuran-chalcone hybridsAnticancerIC₅₀: 2.74 - 7.29 µMA-549, MCF-7, HT-29
Halogenated benzofuransAnticancerIC₅₀: 0.1 - 85 µMK562, HeLa, MOLT-4
Benzofuran-oxadiazole conjugatesAnticancerIC₅₀: 3.27 - 11.27 µMHCT116, MIA PaCa2
Hydroxylated benzofuransAntibacterialMIC: 0.78 - 6.25 µg/mLS. aureus, E. coli
Bromo-substituted benzofuransAntibacterialMIC: 29.76 - 38.50 mmol/LS. typhi, P. syringae

IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are collated from various sources.[1][3][7]

Application Case Study 2: Intermediate in the Synthesis of HIF-Prolyl Hydroxylase (PHD) Inhibitors

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels.[10] In normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and proteasomal degradation.[11] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[10]

Inhibitors of PHD enzymes have emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease, as they can stimulate the endogenous production of erythropoietin (EPO).[11] this compound is a key precursor for the synthesis of certain classes of PHD inhibitors.

Signaling Pathway: The HIF-1α Prolyl Hydroxylase Pathway

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL Protein HIF1a_N->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α PHD_H PHD Enzymes HIF1a_H->PHD_H No Hydroxylation HIF_complex HIF-1 Complex HIF1a_H->HIF_complex PHD_inhibitor This compound -derived Inhibitor PHD_inhibitor->PHD_H Inhibition HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE EPO_gene EPO Gene Transcription HRE->EPO_gene Activation

Caption: HIF-1α signaling under normoxic and hypoxic/PHD inhibitor conditions.

Exemplary Drug: Daprodustat (GSK1278863)

Daprodustat is an orally active, small-molecule inhibitor of HIF-prolyl hydroxylases that has been developed for the treatment of anemia in patients with chronic kidney disease.[9][12] While the direct synthesis of Daprodustat from this compound is proprietary, the structural similarities suggest that a derivative of this starting material could be a key intermediate.

DrugTargetIC₅₀ ValuesIndication
Daprodustat (GSK1278863)PHD13.5 nMAnemia of Chronic Kidney Disease
PHD222.2 nM
PHD35.5 nM

IC₅₀ values for Daprodustat are from reference[1].

Application in Kinase Inhibitor Synthesis

The versatile reactivity of this compound and its derivatives also extends to the synthesis of kinase inhibitors. For example, the core scaffold can be elaborated to generate compounds that target kinases like Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in inflammatory signaling pathways.[13][14] Inhibition of TAK1 is a promising strategy for the treatment of inflammatory diseases and certain cancers.[8][13]

Signaling Pathway: The TAK1 Signaling Cascade

TAK1_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathway TAK1 Signaling TNFa TNF-α TAK1_complex TAK1/TAB1/TAB2 Complex TNFa->TAK1_complex Activation IL1 IL-1 IL1->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MKKs MKKs TAK1_complex->MKKs Phosphorylation TAK1_inhibitor TAK1 Inhibitor (Derived Scaffold) TAK1_inhibitor->TAK1_complex Inhibition NFkB NF-κB IKK_complex->NFkB Activation JNK_p38 JNK/p38 MKKs->JNK_p38 Activation Inflammation Inflammation & Cell Survival NFkB->Inflammation JNK_p38->Inflammation

Caption: Simplified TAK1 signaling pathway and the point of inhibition.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, as demonstrated by its application in the synthesis of benzofuran derivatives and as a potential precursor for HIF-prolyl hydroxylase inhibitors. The strategic use of this starting material can significantly accelerate drug discovery programs aimed at developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and anemia. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

Application Note & Protocol: Leveraging Methyl 5-Cyano-2-hydroxybenzoate in Solid-Phase Synthesis for Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Drug Discovery Scaffolds

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid and efficient creation of compound libraries.[1][][3] This application note provides a detailed protocol for the use of Methyl 5-cyano-2-hydroxybenzoate as a versatile scaffold in solid-phase organic synthesis. The inherent functionalities of this molecule—a phenolic hydroxyl group for resin attachment, a methyl ester, and a cyano group for subsequent diversification—make it an ideal starting point for generating libraries of substituted benzamides and other complex heterocyclic structures. We present a comprehensive workflow, from resin immobilization and on-support modification to final cleavage, grounded in established chemical principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit for combinatorial chemistry.[1]

Introduction: The Strategic Advantage of this compound in SPS

The efficiency of solid-phase synthesis stems from its core methodology: molecules are covalently anchored to an insoluble polymer support, allowing for reactions to be driven to completion with excess reagents and for byproducts to be removed by simple filtration and washing.[1][3][4] This circumvents the need for complex purification of intermediates, dramatically accelerating the synthesis of large compound libraries.[5]

This compound (MC2HB) is a particularly attractive starting scaffold for solid-phase synthesis due to its trifunctional nature:

  • Phenolic Hydroxyl (-OH): Provides a robust and reliable anchor point for attachment to various solid supports, most commonly through an ether or ester linkage.[6] Its moderate acidity facilitates immobilization under relatively mild conditions.

  • Methyl Ester (-COOCH₃): Serves as a key diversification point. It can be readily hydrolyzed on-resin to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate extensive benzamide libraries.

  • Cyano Group (-C≡N): Offers a secondary vector for chemical modification. The nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted into various heterocyclic systems (e.g., tetrazoles), further expanding the chemical space accessible from a single scaffold.

This guide will focus on the primary diversification pathway via the methyl ester, providing a robust protocol for library synthesis.

Core Workflow Overview

The overall strategy involves immobilizing MC2HB onto a solid support via its phenolic hydroxyl group, modifying the ester functionality while it remains attached to the resin, and finally cleaving the purified molecule from the support.

SPS_Workflow_MC2HB Resin 1. Resin Selection & Swelling Immobilization 2. Immobilization of MC2HB Resin->Immobilization Add MC2HB, Base Capping 3. Capping of Unreacted Sites Immobilization->Capping Add Ac₂O Modification 4. On-Resin Modification (e.g., Ester Hydrolysis & Amide Coupling) Capping->Modification Sequential Reactions Cleavage 5. Cleavage from Resin Modification->Cleavage Add TFA Cocktail Purification 6. Product Purification & Analysis Cleavage->Purification HPLC

Caption: General workflow for solid-phase synthesis using MC2HB.

Materials and Methods

Resin Selection and Preparation

The choice of resin and linker is critical for a successful solid-phase synthesis campaign.[7] For attaching a phenolic compound like MC2HB, the 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice.

Why 2-Chlorotrityl Chloride Resin?

  • Mild Attachment: It allows for the immobilization of alcohols and phenols under non-nucleophilic basic conditions (e.g., Diisopropylethylamine - DIPEA), which preserves the ester functionality of MC2HB.

  • Acid Labile Cleavage: The final product can be cleaved from the resin under mildly acidic conditions (e.g., dilute Trifluoroacetic acid - TFA), which is compatible with many functional groups.

  • Steric Hindrance: The bulky trityl group helps prevent side reactions such as diketopiperazine formation in peptide synthesis, a principle that extends to minimizing other intramolecular side reactions.

Protocol 1: Resin Swelling

  • Place 2-Chlorotrityl chloride resin (1.0 g, loading capacity ~1.2 mmol/g) into a fritted peptide synthesis vessel.

  • Add anhydrous Dichloromethane (DCM, 10 mL/g of resin).

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

  • Drain the solvent by applying vacuum or positive pressure.

  • Wash the resin twice with DCM (10 mL/g) to remove any preservatives.

Immobilization of this compound

This step covalently attaches the MC2HB scaffold to the solid support. It is crucial to use anhydrous solvents to prevent hydrolysis of the 2-CTC resin, which would cap the reactive sites.

Protocol 2: Scaffold Attachment

  • Dissolve this compound (MC2HB, 2.0 eq. relative to resin loading) in anhydrous DCM.

  • Add Diisopropylethylamine (DIPEA, 4.0 eq.) to the MC2HB solution.

  • Add the solution to the swollen 2-CTC resin from Protocol 1.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any remaining unreacted chlorotrityl groups, add 1.0 mL of methanol and agitate for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), Methanol (3x), and finally DCM (3x).

  • Dry the resin under high vacuum for at least 2 hours.

A small sample of the resin can be cleaved at this stage to determine the initial loading efficiency via LC-MS analysis.

On-Resin Chemical Modification: A Benzamide Library

With the scaffold securely attached, we can now perform chemical transformations. The following protocols detail the conversion of the methyl ester to a library of N-substituted benzamides.

Chemical Transformation Pathway

On_Resin_Chemistry cluster_0 On-Resin Synthesis Resin_MC2HB Resin-O-Ar(CN)-COOCH₃ Immobilized Scaffold Resin_COOH Resin-O-Ar(CN)-COOH Carboxylic Acid Intermediate Resin_MC2HB:f0->Resin_COOH:f0 1. LiOH, THF/H₂O 2. Acidic Workup Resin_Amide Resin-O-Ar(CN)-CONHR Final Amide Product Resin_COOH:f0->Resin_Amide:f0 HBTU, DIPEA, R-NH₂ Cleaved_Product HO-Ar(CN)-CONHR (Final Cleaved Product) Resin_Amide:f0->Cleaved_Product TFA/TIS/H₂O

Caption: Chemical pathway for on-resin benzamide synthesis.

Saponification of the Methyl Ester

The first modification step is the hydrolysis of the methyl ester to a carboxylic acid.

Protocol 3: On-Resin Saponification

  • Swell the MC2HB-loaded resin (from Protocol 2) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).

  • Add a solution of Lithium hydroxide (LiOH, 10 eq.) in water to the resin slurry.

  • Agitate the mixture at room temperature for 12-24 hours. Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS to check for the disappearance of the starting material.

  • Drain the solution and wash the resin thoroughly with THF/water (3x), followed by THF (3x), and DCM (3x) to remove all traces of base.

  • Dry the resin under high vacuum.

Amide Coupling

This is the key diversification step. The on-resin carboxylic acid is coupled with a library of primary or secondary amines using standard peptide coupling reagents.[]

Protocol 4: Amide Bond Formation

  • Swell the carboxylic acid-functionalized resin (from Protocol 3) in anhydrous N,N-Dimethylformamide (DMF).

  • In a separate vial, pre-activate the resin by adding a solution of HBTU (3.0 eq.) and DIPEA (6.0 eq.) in DMF. Agitate for 15-20 minutes.

  • Add the desired amine (R-NH₂, 3.0-5.0 eq.) to the activated resin slurry.

  • Agitate the reaction at room temperature for 4-12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under high vacuum.

This protocol can be parallelized in a multi-well plate format to rapidly generate a library of compounds.

Cleavage and Product Isolation

The final step is to release the synthesized molecule from the solid support. The cleavage cocktail includes "scavengers" to protect the product from reactive species generated during the process.

Protocol 5: Cleavage from 2-CTC Resin

  • Swell the final product-loaded resin (from Protocol 4) in DCM.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Drain the DCM and add the cleavage cocktail to the resin (10 mL/g).

  • Agitate gently at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin twice with additional TFA or DCM, combining the filtrates.

  • Concentrate the combined filtrate under reduced pressure (e.g., rotary evaporator) to remove the bulk of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the crude product by centrifugation or filtration.

  • Purify the product using standard techniques such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Data Summary Table
StepKey ReagentsSolvent(s)TimePurpose
Immobilization MC2HB, DIPEAAnhydrous DCM2-4 hCovalently attach scaffold to resin.
Saponification LiOHTHF / H₂O12-24 hConvert methyl ester to carboxylic acid.
Amide Coupling R-NH₂, HBTU, DIPEAAnhydrous DMF4-12 hForm the final amide bond; diversification step.
Cleavage TFA, TIS, H₂ONone (neat)1-2 hRelease final product from the solid support.

Conclusion and Future Directions

This application note demonstrates a robust and reliable method for utilizing this compound in solid-phase synthesis. By anchoring the scaffold via its phenolic hydroxyl group onto 2-CTC resin, the methyl ester and cyano groups are made available for a wide array of chemical modifications. The detailed protocols for generating a benzamide library serve as a template that can be adapted for numerous drug discovery programs. Further diversification can be achieved by exploring the chemistry of the cyano group, making MC2HB a powerful and cost-effective starting point for the synthesis of novel small molecule libraries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-cyano-2-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting guides and in-depth FAQs to improve your experimental outcomes. Our focus is on the causality behind each step, ensuring a robust and reproducible synthesis.

I. Synthetic Strategy Overview

The most common and reliable pathway to this compound involves a two-stage process. First, the cyano group is introduced into a salicylic acid backbone via a Sandmeyer reaction, followed by a classical Fischer-Speier esterification. This approach offers a logical sequence where the sensitive functional groups are handled in a controlled manner.

G A 5-Amino-2-hydroxybenzoic Acid (Starting Material) B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (Unstable Intermediate) B->C Forms D Sandmeyer Cyanation (CuCN, KCN) C->D Step 2 E 5-Cyano-2-hydroxybenzoic Acid D->E Yields F Fischer-Speier Esterification (Methanol, H₂SO₄, Reflux) E->F Step 3 G This compound (Final Product) F->G Yields

Caption: General two-stage synthetic workflow.

II. Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you might face during synthesis.

Issue 1: Consistently Low Yield in the Sandmeyer Cyanation Step

Question: My attempt to synthesize 5-Cyano-2-hydroxybenzoic acid from 5-Amino-2-hydroxybenzoic acid results in a yield below 40%. What are the primary causes, and how can I optimize this step?

Answer: A low yield in the Sandmeyer cyanation is a frequent challenge and typically points to issues in one of two areas: the formation and stability of the diazonium salt intermediate, or the efficacy of the copper(I) cyanide-mediated nucleophilic substitution.[1][2]

Causality & Solutions:

  • Diazonium Salt Instability: The diazonium salt of an electron-rich aromatic ring, such as salicylic acid, can be particularly unstable. Premature decomposition leads to unwanted side products, primarily the corresponding phenol (in this case, Gentisic acid or 2,5-dihydroxybenzoic acid).[3]

    • Strict Temperature Control: The diazotization reaction must be maintained between 0 and 5 °C. Any deviation above this range will accelerate the decomposition of the diazonium salt, where dinitrogen gas is lost and the aryl cation is captured by water.[4] Use an ice/salt bath for robust temperature management.

    • Acid Concentration: Ensure sufficient strong acid (e.g., HCl) is present. The acid prevents the newly formed diazonium salt from coupling with the unreacted parent amine, which would form a highly colored and difficult-to-remove azo-dye impurity.

  • Inefficient Cyanation: The displacement of the diazonium group by cyanide is catalyzed by copper(I).[5] The efficiency of this step is critical.

    • Catalyst Quality: Copper(I) cyanide (CuCN) is susceptible to oxidation. Use freshly purchased, high-purity CuCN or prepare it fresh. The presence of copper(II) species can interfere with the radical-nucleophilic aromatic substitution mechanism.[1]

    • Neutralization: Before adding the diazonium salt solution to the cyanide solution, it is crucial to neutralize any excess nitrous acid from the diazotization step. This can be done by adding a small amount of urea or sulfamic acid until gas evolution ceases. Excess nitrous acid can react with the cyanide, reducing its effective concentration.

    • Addition Rate: The cold diazonium salt solution should be added slowly to the warm (typically 60-70 °C) solution of CuCN/KCN. A rapid addition can lead to uncontrolled decomposition and the formation of tarry byproducts.

Troubleshooting Decision Tree: Low Cyanation Yield

G Start Low Yield in Cyanation Step Check_Temp Was Diazotization Temperature Strictly 0-5 °C? Start->Check_Temp Check_Catalyst Is CuCN fresh and high purity? Check_Temp->Check_Catalyst Yes Sol_Temp Action: Use ice/salt bath. Monitor internal temperature. Check_Temp->Sol_Temp No Check_Neutralization Was excess HNO₂ neutralized (e.g., with urea)? Check_Catalyst->Check_Neutralization Yes Sol_Catalyst Action: Use fresh CuCN. Consider preparing fresh. Check_Catalyst->Sol_Catalyst No Check_Addition Was diazonium salt added slowly to warm CuCN? Check_Neutralization->Check_Addition Yes Sol_Neutralization Action: Add urea/sulfamic acid post-diazotization. Check_Neutralization->Sol_Neutralization No Sol_Addition Action: Control addition rate. Maintain CuCN solution temperature. Check_Addition->Sol_Addition No End Yield Improved Check_Addition->End Yes Sol_Temp->End Sol_Catalyst->End Sol_Neutralization->End Sol_Addition->End

Caption: Decision tree for troubleshooting low cyanation yields.

Issue 2: Incomplete Esterification and/or Side Product Formation

Question: During the Fischer esterification of 5-Cyano-2-hydroxybenzoic acid with methanol and sulfuric acid, my reaction stalls, or I observe a significant side product. How can I drive the reaction to completion and maintain selectivity?

Answer: Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction.[6][7] Incomplete conversion is often due to the presence of water, while side reactions can occur at the phenolic hydroxyl group under certain conditions.

Causality & Solutions:

  • Equilibrium Issues: The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[8] The presence of water in the reaction mixture will push the equilibrium back towards the starting materials.

    • Anhydrous Conditions: Use anhydrous methanol and concentrated sulfuric acid. Ensure your glassware is thoroughly dried.

    • Water Removal: While not always necessary for simple methyl esters where a large excess of alcohol is used, for more challenging esterifications, techniques like using a Dean-Stark apparatus can be employed to remove the water as it forms.

    • Excess Alcohol: Use methanol as the solvent. A large molar excess of the alcohol reactant will, by Le Chatelier's principle, drive the equilibrium towards the product side.

  • Selectivity: The starting material has two potentially reactive sites: the carboxylic acid and the phenolic hydroxyl group. While the carboxylic acid is more nucleophilic and reacts preferentially, prolonged reaction times or harsh conditions could lead to O-methylation of the phenol, forming Methyl 5-cyano-2-methoxybenzoate.

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Refluxing for 4-6 hours is typically sufficient. Over-refluxing can increase the chance of side product formation.

    • Catalyst Loading: Use a catalytic amount of sulfuric acid (typically 5-10 mol%). Excessive acid can promote dehydration and other side reactions.

ParameterStandard ConditionOptimized ConditionRationale
Solvent MethanolAnhydrous MethanolMinimizes water to favor product formation.
Catalyst Conc. H₂SO₄5-10 mol% Conc. H₂SO₄Sufficient for catalysis without promoting side reactions.
Temperature Reflux (~65 °C)Reflux (~65 °C)Provides necessary activation energy without excessive side reactions.
Reaction Time 12 hours4-6 hours (monitored)Prevents formation of O-methylated byproduct.

Table 1: Recommended vs. Optimized Fischer Esterification Conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the Sandmeyer reaction? A1: The primary hazard is the use of cyanide salts (CuCN, KCN), which are highly toxic.[9][10] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved is recommended), a lab coat, and safety goggles. Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

Q2: How can I purify the final product, this compound? A2: The primary method for purification is recrystallization.[11] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. Upon cooling, the purified product should crystallize. The purity can be checked by measuring its melting point and comparing it to the literature value, as well as by HPLC or NMR analysis.[12][13]

Q3: Can I perform the esterification before the Sandmeyer reaction? A3: While possible, it is not the recommended route. Starting with methyl 5-amino-2-hydroxybenzoate (methyl 5-aminosalicylate) for the Sandmeyer reaction introduces a potential complication: the ester group is susceptible to hydrolysis under the acidic conditions of diazotization or the workup of the cyanation step. Performing the Sandmeyer reaction on the more robust carboxylic acid and then esterifying is generally a more reliable and higher-yielding sequence.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Cyano-2-hydroxybenzoic Acid
  • Diazotization: In a 500 mL beaker, dissolve 15.3 g (0.1 mol) of 5-Amino-2-hydroxybenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation: In a separate 1 L flask, prepare a solution of 12.0 g (0.134 mol) of copper(I) cyanide and 15.0 g (0.23 mol) of potassium cyanide in 100 mL of water. Warm this solution to 65 °C.

  • Reaction: Add the cold diazonium salt solution from Step 1 slowly and in portions to the warm cyanide solution. A vigorous evolution of nitrogen gas will occur. After the addition is complete, heat the mixture on a steam bath for 1 hour, then cool to room temperature.

  • Workup: Acidify the reaction mixture with concentrated HCl to a pH of ~1. This will precipitate the crude product and decompose any excess cyanide.

  • Isolation: Filter the crude solid, wash with cold water, and dry. The crude 5-Cyano-2-hydroxybenzoic acid can be purified by recrystallization from aqueous ethanol.

Protocol 2: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g (0.061 mol) of 5-Cyano-2-hydroxybenzoic acid and 100 mL of anhydrous methanol.

  • Catalysis: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction's progress via TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup: After cooling to room temperature, reduce the volume of methanol by about half using a rotary evaporator. Pour the remaining mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The product can be further purified by recrystallization.

V. References

  • Sandmeyer reaction - Wikipedia. --INVALID-LINK--

  • This compound | 84437-12-7 | C9H7NO3 - Appchem. --INVALID-LINK--

  • Sandmeyer Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem - NIH. --INVALID-LINK--

  • 84437-12-7 Cas No. | this compound - Apollo Scientific. --INVALID-LINK--

  • Esterification of hydroxybenzoic acids - US5260475A - Google Patents. --INVALID-LINK--

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. --INVALID-LINK--

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. --INVALID-LINK--

  • Methyl 5-Cyano-2-hydroxy-benzate, CAS 84437-12-7 | SCBT - Santa Cruz Biotechnology. --INVALID-LINK--

  • Esters - 4College.co.uk. --INVALID-LINK--

  • Buy Methyl 3-cyano-2-hydroxybenzoate (EVT-14145720) - EvitaChem. --INVALID-LINK--

  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. --INVALID-LINK--

  • CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents. --INVALID-LINK--

  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. --INVALID-LINK--

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - NIH. --INVALID-LINK--

  • This compound 100MG - A125887-100MG - Dabos. --INVALID-LINK--

  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. --INVALID-LINK--

  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. --INVALID-LINK--

  • Fischer esterification (video) - Khan Academy. --INVALID-LINK--

References

Technical Support Center: Synthesis of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Development Professionals

Section 1: Synthesis Overview and Common Impurity Pathways

The synthesis of Methyl 5-cyano-2-hydroxybenzoate typically involves the introduction of a cyano group onto the aromatic ring of a methyl salicylate precursor. A common industrial approach involves a two-step process: electrophilic halogenation (e.g., bromination) at the 5-position, followed by a nucleophilic substitution with a cyanide salt, often catalyzed by copper. Each stage of this process presents opportunities for impurity formation.

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Potential Impurities Start Methyl 2-hydroxybenzoate (Methyl Salicylate) Intermediate Methyl 5-bromo-2-hydroxybenzoate Start->Intermediate e.g., NBS or Br₂ Impurity1 Unreacted Starting Material (Methyl Salicylate) Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product e.g., CuCN, high temp. Impurity2 Incomplete Cyanation (Methyl 5-bromo-2-hydroxybenzoate) Intermediate->Impurity2 Incomplete Reaction Impurity3 Hydrolysis Product (5-Cyano-2-hydroxybenzoic acid) Product->Impurity3 Ester Hydrolysis (Workup/Reaction)

Caption: Generalized two-step synthesis of this compound and key impurity formation points.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter from researchers in the field.

Question 1: My final product purity is low. What are the most common impurities and where do they come from?

Answer: Low purity is typically due to a combination of unreacted materials, intermediates, and side-products. Identifying the impurity is the first step to mitigating it.

Impurity Name Molecular Formula Molecular Weight Typical Origin
Methyl Salicylate C₈H₈O₃152.15Incomplete initial halogenation reaction.
Methyl 5-bromo-2-hydroxybenzoate C₈H₇BrO₃231.04Incomplete cyanation reaction. This is a very common process impurity.
5-Cyano-2-hydroxybenzoic Acid C₈H₅NO₃163.13Hydrolysis of the methyl ester on the final product, often due to non-neutral pH during aqueous workup or prolonged heating in the presence of water.[1]
Isomeric Byproducts C₉H₇NO₃177.16Non-selective halogenation or cyanation can lead to isomers (e.g., Methyl 3-cyano-2-hydroxybenzoate). This is less common for this substrate but possible with poor reaction control.
Copper Salts --Residual catalyst from the cyanation step.[2] Often gives the crude product a colored tint (green/blue).

Question 2: The cyanation of my Methyl 5-bromo-2-hydroxybenzoate intermediate is slow and incomplete. What factors should I investigate?

Answer: This is a critical and often challenging step. Several factors can lead to an incomplete Rosenmund-von Braun type reaction:

  • Reagent Quality: The purity of your copper(I) cyanide is crucial. It should be a fine, dry powder. Clumpy or discolored CuCN may indicate oxidation or hydration, which drastically reduces reactivity.

  • Temperature: Cyanation reactions using CuCN typically require high temperatures, often in the range of 150-200°C.[2] Insufficient temperature is a primary cause of incomplete conversion. Ensure your reaction thermometer is calibrated and measuring the internal temperature of the reaction mixture.

  • Solvent: High-boiling point, polar aprotic solvents like DMF, NMP, or DMSO are generally required to facilitate the reaction.[2] Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Particle Size: The bromo-intermediate should be fully dissolved in the solvent before reaching reaction temperature. If it has poor solubility, the reaction will be limited by mass transfer.

Troubleshooting Start Problem: Low Cyanation Yield Check_Temp Is internal reaction temp. >150°C? Start->Check_Temp Check_CuCN Is CuCN a fine, anhydrous powder? Check_Temp->Check_CuCN Yes Action_Temp Action: Increase heating. Verify internal temperature. Check_Temp->Action_Temp No Check_Solvent Is solvent anhydrous DMF, NMP, or DMSO? Check_CuCN->Check_Solvent Yes Action_CuCN Action: Use fresh, high-purity CuCN. Grind if necessary. Check_CuCN->Action_CuCN No Check_Solubility Is starting material fully dissolved? Check_Solvent->Check_Solubility Yes Action_Solvent Action: Use freshly distilled or anhydrous grade solvent. Check_Solvent->Action_Solvent No Action_Solubility Action: Increase solvent volume or consider a different solvent. Check_Solubility->Action_Solubility No Success Problem Resolved Check_Solubility->Success Yes Action_Temp->Check_CuCN Action_CuCN->Check_Solvent Action_Solvent->Check_Solubility

Caption: Troubleshooting logic for incomplete cyanation reaction.

Question 3: My NMR spectrum shows my desired product, but my mass spec and elemental analysis are slightly off. I suspect hydrolysis. How can I prevent this?

Answer: The presence of the hydrolyzed impurity, 5-Cyano-2-hydroxybenzoic acid, is a common issue. The methyl ester is sensitive to both acidic and basic conditions, especially at elevated temperatures.

  • Mechanism of Formation: During aqueous workup, quenching the reaction with water or performing extractions can lead to hydrolysis if the pH is not carefully controlled.

  • Prevention During Workup:

    • Cool the reaction mixture to room temperature before quenching.

    • Use a buffered or weakly acidic solution (e.g., dilute ammonium chloride) for the initial quench instead of pure water or strong acids/bases.

    • When performing extractions, use a saturated sodium bicarbonate solution sparingly and quickly to remove acidic impurities, as prolonged contact can hydrolyze the ester.

  • Prevention During Purification: Avoid prolonged heating during solvent evaporation. If performing recrystallization from solvents containing water (like aqueous ethanol), minimize the time at reflux.

Question 4: What is the most effective way to purify the crude product and remove these common impurities?

Answer: A multi-step purification strategy is often best.

  • Aqueous Wash: Before crystallization, wash the organic solution of your crude product with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide to chelate and remove residual copper salts.

  • Mild Base Wash: Perform a quick wash with a cold, dilute sodium bicarbonate solution. This will selectively extract the acidic impurity (5-Cyano-2-hydroxybenzoic acid) into the aqueous layer, leaving your neutral ester product in the organic layer.

  • Recrystallization: This is the most powerful technique for removing the unreacted starting material and the bromo-intermediate. For a similar compound, solvents like ethanol, methanol, or acetonitrile have been shown to be effective.[3] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

Section 3: Experimental Protocols

Protocol 1: Analytical TLC for In-Process Monitoring

This protocol allows you to quickly assess the progress of the cyanation reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate. This ratio may need optimization.

  • Procedure:

    • On a TLC plate, spot a sample of your starting material (Methyl 5-bromo-2-hydroxybenzoate), a co-spot (starting material + reaction mixture), and a sample of your reaction mixture.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize under UV light (254 nm).

  • Interpretation:

    • The starting material is generally less polar than the product. Therefore, the spot for the starting material will have a higher Rf value.

    • As the reaction proceeds, the starting material spot should diminish in intensity, while a new, lower Rf spot corresponding to the product (this compound) will appear and intensify. An incomplete reaction will show both spots clearly.

Protocol 2: Purification by Recrystallization

This procedure is designed to remove less polar impurities like the bromo-intermediate.

  • Solvent Selection: Begin by testing solvents. Ethanol or a mixture of ethanol and water are good starting points.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot (near boiling) ethanol.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

    • To maximize yield, place the flask in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

    • Dry the purified crystals under vacuum.

  • Validation: Check the purity of the recrystallized material by HPLC and measure its melting point. The presence of impurities typically results in a lower and broader melting point range.

References

Technical Support Center: Synthesis of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-cyano-2-hydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your experimental outcomes.

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its preparation, while conceptually straightforward, can be prone to several side reactions that can impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the common synthetic route involving the cyanation of a halogenated precursor, often derived from methyl salicylate.

Issue 1: Incomplete Cyanation and Low Yield of Target Product

Question: My cyanation reaction of methyl 5-bromo-2-hydroxybenzoate using copper(I) cyanide is sluggish and results in a low yield of this compound. What are the potential causes and how can I improve the conversion?

Answer: Incomplete cyanation is a frequent challenge in this synthesis. Several factors can contribute to this issue, primarily related to the reactivity of the reagents and the reaction conditions.

Root Causes & Solutions:

Factor Explanation Troubleshooting Steps
Catalyst Quality Copper(I) cyanide is highly susceptible to oxidation and moisture, which can significantly reduce its catalytic activity.• Ensure you are using fresh, high-purity CuCN. • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). • Avoid prolonged exposure to air and moisture.[2]
Reaction Temperature The temperature for the cyanation reaction is critical. Insufficient heat may lead to a slow reaction rate, while excessive heat can promote side reactions and decomposition.• Maintain a consistent reaction temperature, typically in the range of 150-170°C for this type of transformation.[3] • Use a reliable heating mantle with a temperature controller and ensure efficient stirring.
Solvent Choice The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.• High-boiling polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) are commonly used.[3] • Ensure the solvent is anhydrous to prevent unwanted side reactions.
Purity of Starting Material Impurities in the starting methyl 5-bromo-2-hydroxybenzoate can interfere with the cyanation reaction.• Purify the starting material by recrystallization or column chromatography before use. • Characterize the purity of the starting material by techniques like NMR or melting point determination.
Issue 2: Formation of 2-Hydroxy-5-(hydroxymethyl)benzoic Acid Derivatives

Question: I am observing a significant amount of a byproduct that appears to be a derivative of 2-hydroxy-5-(hydroxymethyl)benzoic acid. What is the cause of this side reaction?

Answer: The formation of this byproduct is likely due to the hydrolysis of the nitrile group under the reaction or workup conditions. This can be a two-step process, first to an amide and then to a carboxylic acid, which can then be reduced under certain conditions. However, a more direct side reaction could be the Sandmeyer-type hydroxylation.

Mechanism of Side Reaction:

This side reaction can occur if water is present in the reaction mixture, especially at elevated temperatures. The initially formed diazonium salt can react with water, leading to the formation of a phenol.[4][5]

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.

  • Temperature Control: Avoid excessively high temperatures during the diazotization and cyanation steps.

  • Careful Workup: Quench the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous conditions during workup.

Issue 3: Decarboxylation of the Benzoic Acid Moiety

Question: My final product is contaminated with a significant amount of 4-cyanophenol. How is this byproduct forming?

Answer: The presence of 4-cyanophenol suggests that decarboxylation of the 2-hydroxybenzoic acid moiety is occurring. This is a common side reaction for salicylic acid derivatives, especially at high temperatures.[6][7]

Mechanism of Decarboxylation:

The carboxylic acid group can be lost as carbon dioxide, particularly when heated in the presence of acidic or basic catalysts, or even thermally.[8]

Mitigation Strategies:

  • Temperature Management: Carry out the reaction at the lowest effective temperature to minimize thermal decarboxylation.

  • pH Control: During workup and purification, avoid strongly acidic or basic conditions that can catalyze decarboxylation.

  • Purification: If decarboxylation is unavoidable, the resulting phenolic byproduct can often be separated from the desired carboxylic acid ester by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective synthetic pathway starts from methyl salicylate. The key steps are:

  • Nitration: Introduction of a nitro group at the 5-position.

  • Reduction: Reduction of the nitro group to an amino group.

  • Diazotization: Conversion of the amino group to a diazonium salt.

  • Cyanation (Sandmeyer Reaction): Replacement of the diazonium group with a cyano group using copper(I) cyanide.[4][9][10]

Q2: What are the critical safety precautions for the cyanation step?

A2: The cyanation step involves highly toxic cyanide compounds and requires stringent safety measures.

  • Ventilation: Always handle copper(I) cyanide and any cyanide-containing solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Disposal: Quench any residual cyanide in the reaction mixture and waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following your institution's hazardous waste protocols.

  • Antidote: Have a cyanide antidote kit readily available and ensure personnel are trained in its use.[2]

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The choice of solvent depends on the solubility of the product and impurities.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is often effective for removing polar and non-polar impurities.

Q4: What analytical techniques are recommended for characterizing the product and identifying impurities?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -C≡N, C=O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: Sandmeyer Cyanation of Methyl 5-amino-2-hydroxybenzoate

This protocol outlines the conversion of the amino group to a cyano group via a diazonium salt intermediate.

Materials:

  • Methyl 5-amino-2-hydroxybenzoate

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional, use with extreme caution)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve Methyl 5-amino-2-hydroxybenzoate in a mixture of HCl and water, and cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (and optionally a small amount of potassium cyanide to aid solubility) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen ceases.

  • Workup and Isolation:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

Main Synthetic Pathway and Key Side Reactions

The following diagram illustrates the intended synthetic route and the potential side reactions discussed.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Methyl 5-amino-2-hydroxybenzoate B Diazonium Salt Intermediate A->B  NaNO2, HCl   C This compound (Product) B->C  CuCN   D Methyl 2,5-dihydroxybenzoate B->D  H2O (Hydrolysis)   E 4-Cyanophenol C->E  Heat (Decarboxylation)  

Caption: Synthetic pathway to this compound and major side products.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Methyl 5-cyano-2-hydroxybenzoate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this versatile chemical intermediate.[1] Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both success and reproducibility in your work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and handling of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or Inconsistent Yield During Synthesis

Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I optimize the reaction for a better outcome?

Answer: Low yields are a frequent challenge in organic synthesis and can originate from several factors, including reagent quality, reaction conditions, and workup procedures.[2][3][4] A systematic approach is the key to identifying and resolving the issue.

Possible Causes & Optimization Strategies:

  • Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is critical.[3] For instance, in a Sandmeyer reaction to introduce the cyano group, the quality of the diazonium salt intermediate is paramount.[5][6] Similarly, in palladium-catalyzed cyanations, residual water or impurities in the solvent can deactivate the catalyst.[3]

    • Actionable Advice:

      • Ensure starting materials (e.g., Methyl 2-hydroxy-5-aminobenzoate or Methyl 2-hydroxy-5-bromobenzoate) are pure and dry.

      • Use freshly opened or purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.[3]

      • Verify the activity of any catalysts used.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry must be precisely controlled.

    • Actionable Advice:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. This helps in determining the optimal reaction time and prevents product degradation from prolonged heating.[3]

      • Temperature Control: For exothermic reactions like diazotization, maintain strict temperature control (typically 0-5 °C) to prevent decomposition of the diazonium salt.

      • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may lead to side reactions.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[7][8]

    • Actionable Advice:

      • Extraction pH: The phenolic hydroxyl group on this compound is acidic. During aqueous workup, ensure the pH is adjusted to keep the product in its neutral, organic-soluble form to prevent loss to the aqueous layer.[8]

      • Purification Method: If using column chromatography, the compound's polarity requires a carefully chosen solvent system. If the compound "oils out" during recrystallization, it may be due to the solvent's boiling point being higher than the compound's melting point or a supersaturated solution.[2]

Troubleshooting Flowchart for Low Yield

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Issue 2: Presence of Significant Impurities or Side Products

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a common issue that complicates purification and reduces the yield of your target compound.[2] Identifying these impurities and understanding the side reactions is crucial for optimization.

Common Side Reactions and Mitigation:

Side ReactionPotential CauseSuggested Solution
Hydrolysis of Ester Presence of strong acid or base, especially at elevated temperatures during reaction or workup.Maintain a neutral or mildly acidic pH during workup. If hydrolysis is unavoidable, consider re-esterification of the purified carboxylic acid.
Hydrolysis of Nitrile Harsh acidic or basic conditions.Use milder reaction conditions. If the nitrile is being introduced, ensure the workup is not overly aggressive.
Formation of Azo Compounds In Sandmeyer reactions, unreacted diazonium salt can couple with the phenolic product.Ensure complete conversion of the diazonium salt by using a slight excess of the copper(I) cyanide and allowing sufficient reaction time.
Dimerization/Polymerization High concentration of reactive intermediates or high temperatures.Add reagents slowly to control the reaction rate. Consider running the reaction at a lower concentration.[2]

Protocol: A Standard Synthesis via Sandmeyer Reaction

This protocol outlines the cyanation of Methyl 5-amino-2-hydroxybenzoate.

  • Diazotization:

    • Dissolve Methyl 5-amino-2-hydroxybenzoate in dilute HCl and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) should be observed.[5][6]

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to a slightly acidic pH.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

Q2: What are the expected key signatures in the ¹H and ¹³C NMR spectra? A: While a specific spectrum for this compound is not readily available in the search results, we can predict the key features based on its structure and data for similar compounds like methyl 2-hydroxybenzoate.[9][10]

  • ¹H NMR: You would expect to see a singlet for the methyl ester protons (~3.9 ppm), a singlet for the phenolic hydroxyl proton (which may be broad and can exchange with D₂O), and three aromatic protons in the 7-8 ppm region, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Expect distinct signals for the methyl carbon (~52 ppm), the cyano carbon (~118 ppm), the ester carbonyl carbon (~170 ppm), and the six aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield (~160 ppm).[10]

Q3: How can the cyano group be selectively hydrolyzed to a carboxylic acid in the presence of the methyl ester? A: Selective hydrolysis can be challenging. Typically, nitrile hydrolysis requires harsher conditions (strong acid or base with heating) than ester hydrolysis. However, certain enzymatic methods or carefully controlled acidic conditions might favor nitrile hydrolysis. Conversely, mild basic hydrolysis (e.g., with LiOH in THF/water) at room temperature is more likely to selectively cleave the ester.[11]

Q4: What are the primary safety concerns when working with this compound? A: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: Can other methods be used for the cyanation step? A: Yes, modern cross-coupling reactions offer alternatives to the classic Sandmeyer reaction. Palladium- or nickel-catalyzed cyanation of the corresponding aryl halide (e.g., Methyl 5-bromo-2-hydroxybenzoate) with cyanide sources like zinc cyanide (Zn(CN)₂) can be very effective, often with broader functional group tolerance and milder conditions.[13][14][15]

Reaction Scheme: Alternative Cyanation Methods

Cyanation_Methods cluster_0 Sandmeyer Reaction cluster_1 Transition Metal Catalysis ArylAmine Aryl-NH2 Diazonium Aryl-N2+ ArylAmine->Diazonium NaNO2, HCl Product_S Aryl-CN Diazonium->Product_S CuCN ArylHalide Aryl-Br Product_TM Aryl-CN ArylHalide->Product_TM Pd or Ni catalyst, Zn(CN)2

Caption: Comparison of Sandmeyer vs. modern cross-coupling for aryl nitrile synthesis.

References

Technical Support Center: Navigating Reactions with Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 5-cyano-2-hydroxybenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists and researchers working with this versatile intermediate. As Senior Application Scientists, we understand that preventing byproduct formation is critical for ensuring the purity, yield, and overall success of your synthetic routes. This resource provides insights into common challenges and their solutions, grounded in established chemical principles.

Understanding the Reactivity of this compound

This compound is a trifunctional molecule, possessing a methyl ester, a nitrile group, and a phenolic hydroxyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis, notably as a key intermediate in the production of pharmaceuticals like Febuxostat. However, the presence of multiple reactive sites also presents challenges in controlling selectivity and minimizing the formation of unwanted byproducts.

This guide is structured to address issues related to the principal reactive sites of the molecule.

Section 1: Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions such as alkylation (ether synthesis). A common challenge in these reactions is achieving selective O-alkylation over potential C-alkylation and other side reactions.

FAQ 1: I am observing a mixture of O-alkylated and C-alkylated products during the Williamson ether synthesis. How can I improve the regioselectivity for O-alkylation?

Answer:

The formation of both O- and C-alkylated products is a classic issue of regioselectivity with phenoxide ions, which are ambident nucleophiles. The outcome of the reaction is highly dependent on the reaction conditions.

Causality:

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the ortho and para positions of the aromatic ring are "soft" nucleophilic centers. "Hard" electrophiles tend to react with the hard oxygen center, leading to O-alkylation. "Softer" electrophiles may react at the softer carbon centers, resulting in C-alkylation.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile can solvate the cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic, which generally favors O-alkylation. Protic solvents can form hydrogen bonds with the phenoxide oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.

  • Counter-ion: The nature of the counter-ion from the base can influence the reactivity of the phenoxide. Larger, softer cations (like cesium or potassium) can lead to a "freer" and more reactive phenoxide, which can sometimes increase the proportion of O-alkylation.

  • Leaving Group: The nature of the leaving group on the alkylating agent also plays a role. Good leaving groups that favor a more SN2-like character (e.g., tosylates, mesylates, iodides) can enhance O-alkylation.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Significant C-alkylation Reaction conditions favor attack at the aromatic ring.1. Choice of Base: Use a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to fully deprotonate the phenol. 2. Solvent: Employ a polar aprotic solvent such as DMF or acetonitrile. 3. Alkylating Agent: Use an alkyl halide with a good leaving group (I > Br > Cl). For primary alkyl halides, the Williamson ether synthesis is generally efficient.[1] 4. Temperature: Lowering the reaction temperature can sometimes improve selectivity.
Low Conversion Insufficiently strong base or poor nucleophilicity of the phenoxide.1. Base Strength: Ensure a stoichiometric amount or slight excess of a sufficiently strong base is used. 2. Temperature: Gradually increase the temperature, but monitor for byproduct formation. 3. Catalyst: Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if dealing with a biphasic system.
Elimination Byproducts Use of secondary or tertiary alkyl halides.The Williamson ether synthesis is most effective with primary alkyl halides.[1] With secondary and especially tertiary alkyl halides, the E2 elimination reaction becomes a significant competing pathway. If a secondary or tertiary alkyl group is required, consider alternative synthetic routes.

Experimental Protocol: Selective O-Alkylation (e.g., Synthesis of Methyl 5-cyano-2-isobutoxybenzoate)

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: O- vs. C-Alkylation Pathways

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Start This compound + Base Phenoxide Phenoxide Intermediate Start->Phenoxide AlkylHalide R-X (Alkyl Halide) O_Alkylation O-Alkylated Product (Desired Ether) AlkylHalide->O_Alkylation C_Alkylation C-Alkylated Byproduct AlkylHalide->C_Alkylation Phenoxide->O_Alkylation Hard-Hard Interaction Phenoxide->C_Alkylation Soft-Soft Interaction

Caption: Regioselectivity in the alkylation of the phenoxide intermediate.

Section 2: Reactions Involving the Nitrile and Ester Groups

The nitrile and methyl ester groups are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of amides, carboxylic acids, and potentially decarboxylated byproducts.

FAQ 2: During the workup of my reaction, I am observing the formation of 5-carbamoyl-2-hydroxybenzoic acid and/or 5-cyano-2-hydroxybenzoic acid. What is causing this and how can I prevent it?

Answer:

The formation of these byproducts indicates hydrolysis of the nitrile and/or the methyl ester group.

Causality:

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide (carbamoyl group) and subsequently to a carboxylic acid under both acidic and basic conditions. This is a known impurity in the synthesis of Febuxostat.[2]

  • Ester Hydrolysis: The methyl ester is also susceptible to hydrolysis to the corresponding carboxylic acid, particularly under basic conditions (saponification).

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Nitrile Hydrolysis to Amide Prolonged exposure to acidic or basic aqueous conditions during workup or the reaction itself.1. Minimize Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures. 2. Controlled Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature. Use dilute acids or bases for pH adjustment and avoid prolonged contact. 3. Anhydrous Conditions: If the reaction chemistry allows, maintain anhydrous conditions to prevent hydrolysis.
Ester Hydrolysis to Carboxylic Acid Use of strong aqueous bases (e.g., NaOH, KOH) during the reaction or workup.1. Choice of Base: For reactions requiring a base, consider non-hydrolytic organic bases (e.g., DBU, DIPEA) or milder inorganic bases (e.g., K₂CO₃) if compatible with the reaction. 2. Aqueous Workup: If a basic wash is required, use a milder base like sodium bicarbonate solution and minimize contact time.

Diagram: Hydrolysis Pathways

G Start This compound Amide Methyl 5-carbamoyl-2-hydroxybenzoate (Amide Byproduct) Start->Amide H₃O⁺ or OH⁻ (Nitrile Hydrolysis) CarboxylicAcid_Nitrile 5-Cyano-2-hydroxybenzoic Acid (Ester Hydrolysis Byproduct) Start->CarboxylicAcid_Nitrile OH⁻ (Ester Hydrolysis) CarboxylicAcid_Amide 5-Carbamoyl-2-hydroxybenzoic Acid (Dual Hydrolysis Byproduct) Amide->CarboxylicAcid_Amide H₃O⁺ or OH⁻ (Ester Hydrolysis) CarboxylicAcid_Nitrile->CarboxylicAcid_Amide H₃O⁺ or OH⁻ (Nitrile Hydrolysis) Decarboxylated 4-Cyanophenol (Decarboxylation Byproduct) CarboxylicAcid_Nitrile->Decarboxylated Heat (Decarboxylation)

Caption: Potential hydrolysis and decarboxylation byproducts.

FAQ 3: I have isolated 5-cyano-2-hydroxybenzoic acid as a byproduct. Can this undergo further reactions?

Answer:

Yes, 5-cyano-2-hydroxybenzoic acid, being a salicylic acid derivative, can undergo decarboxylation upon heating to form 4-cyanophenol. This is a common reaction for salicylic acids, although the presence of the electron-withdrawing cyano group may require more forcing conditions compared to electron-rich salicylic acids.

Prevention:

  • Avoid high temperatures during purification steps like distillation if the carboxylic acid byproduct is present.

  • If the carboxylic acid is the desired product after hydrolysis, subsequent steps should be planned to avoid high temperatures that could induce decarboxylation.

Section 3: Purification Strategies

Effectively removing byproducts is crucial for obtaining high-purity this compound or its derivatives.

FAQ 4: What are the recommended methods for purifying the product from the byproducts mentioned above?

Answer:

The choice of purification method depends on the specific properties of the desired product and the impurities.

Purification Guide:

ImpurityRecommended Purification Method
C-Alkylated Isomer Column Chromatography: The polarity difference between the O- and C-alkylated products is usually sufficient for separation on silica gel.
5-Cyano-2-hydroxybenzoic Acid Aqueous Wash: The acidic nature of this byproduct allows for its removal by washing the organic solution of the product with a mild aqueous base like sodium bicarbonate solution. The desired ester product will remain in the organic layer.
5-Carbamoyl-2-hydroxybenzoic Acid Column Chromatography or Recrystallization: This byproduct may have different solubility and polarity compared to the desired product, allowing for separation by these methods.
Starting Material (Unreacted) Column Chromatography: The starting material can typically be separated from the product by chromatography due to polarity differences.

References

Stability issues of Methyl 5-cyano-2-hydroxybenzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 5-cyano-2-hydroxybenzoate (CAS 84437-12-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Understanding the stability of this compound is critical for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of experimental results. This guide provides in-depth answers to common stability questions, troubleshooting advice, and validated protocols based on established chemical principles.

Fundamental Stability Profile

This compound is an aromatic compound featuring three key functional groups that dictate its reactivity: a methyl ester, a phenolic hydroxyl group, and a benzonitrile (cyano) group. Its stability is highly dependent on the pH, temperature, and solvent environment.

The primary modes of degradation involve the hydrolysis of the ester and nitrile functionalities. The phenolic hydroxyl group readily deprotonates under basic conditions but is generally stable.

Table 1: Summary of Stability Profile under Various Conditions
ConditionTemperaturePrimary Degradation Pathway(s)Major Product(s)Relative Rate
Strongly Basic (pH > 10) Room Temp to Reflux1. Phenol Deprotonation2. Ester Hydrolysis (Saponification)1. Disodium 5-cyano-2-oxidobenzoate2. 5-Cyano-2-hydroxybenzoic acid (after acidic workup)Very Fast
Strongly Acidic (pH < 2) Elevated (Heat)1. Ester Hydrolysis2. Nitrile Hydrolysis1. 5-Cyano-2-hydroxybenzoic acid2. 2-Hydroxyterephthalic acidModerate to Slow
Acidic (pH < 2) Room TempMinimal Degradation-Very Slow
Neutral (pH ~7) Room TempGenerally Stable-Negligible
Potential Side Reaction High Heat (>200 °C)Decarboxylation of the hydrolyzed acid4-CyanophenolCondition Dependent

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm running a reaction in the presence of a base (like NaOH, K2CO3, or an amine) and my starting material, this compound, is rapidly disappearing on my TLC/LC-MS. What is happening?

Answer: You are observing a classic base-mediated ester hydrolysis, also known as saponification.[1][2][3][4][5] This is the most significant stability issue under basic conditions.

Causality: The ester's carbonyl carbon is electrophilic and is readily attacked by the hydroxide ion (or other bases) in a nucleophilic acyl substitution reaction.[2][6] Simultaneously, the acidic phenolic hydroxyl group is deprotonated, forming a phenoxide. The reaction is typically very fast, often completing within minutes at elevated temperatures or over a few hours at room temperature.[4][7] The initial product is the water-soluble disodium salt of the acid, which is why you may not see a precipitate form immediately in the basic solution.[1][7]

Troubleshooting:

  • Confirmation: To confirm saponification, take a small aliquot of your reaction mixture, cool it, and carefully acidify it with an acid like 1 M HCl. If the hydrolyzed product, 5-cyano-2-hydroxybenzoic acid, has been formed, it will precipitate as a solid as it is less soluble in acidic water.[3][8]

  • Mitigation: If this hydrolysis is undesired, you must avoid strong basic conditions. Consider using non-nucleophilic bases or protecting the phenol and running the reaction under anhydrous conditions if your chemistry allows.

Q2: What is the primary degradation product I should expect under basic conditions, and how can I characterize it?

Answer: The primary and immediate degradation product is 5-cyano-2-hydroxybenzoic acid (in its salt form, sodium 5-cyanosalicylate, during the reaction).[3][9]

Characterization:

  • Isolation: After the reaction, acidify the aqueous solution to a pH of approximately 2-3 to protonate the carboxylate and phenoxide, causing the 5-cyano-2-hydroxybenzoic acid to precipitate.[2][8] Collect the solid by vacuum filtration.[2][3]

  • Analysis: The resulting acid will have a higher polarity than the starting methyl ester. On a reverse-phase HPLC, it will have a shorter retention time. It can be definitively identified by comparing its mass spectrum and retention time to a known standard of 5-cyano-2-hydroxybenzoic acid.

Q3: My experiment requires prolonged heating under acidic conditions (e.g., reflux in HCl/H2SO4). I'm seeing multiple new spots on my TLC. What are the likely degradation pathways?

Answer: Under forcing acidic conditions (strong acid and heat), you can expect two primary degradation pathways to occur sequentially or concurrently:

  • Acid-Catalyzed Ester Hydrolysis: Similar to the base-mediated reaction, the ester can be hydrolyzed to the carboxylic acid (5-cyano-2-hydroxybenzoic acid) and methanol.[1] This reaction is generally slower than its basic counterpart.

  • Acid-Catalyzed Nitrile Hydrolysis: The cyano group is also susceptible to hydrolysis under strong mineral acids.[10][11][12] This reaction typically proceeds first to an amide intermediate (5-carbamoyl-2-hydroxybenzoic acid) and then, with further heating, to a second carboxylic acid group, yielding 2-hydroxyterephthalic acid .

Troubleshooting:

  • The appearance of multiple products is expected. You can use LC-MS to identify the masses corresponding to the parent compound (177.16 g/mol ), the hydrolyzed ester (163.13 g/mol ), the intermediate amide, and the fully hydrolyzed di-acid.

  • To minimize degradation, use the mildest acidic conditions and lowest temperature compatible with your desired reaction.

Q4: I am planning a high-temperature reaction. Is there a risk of decarboxylation?

Answer: Yes, decarboxylation is a potential risk, but typically only under specific and harsh conditions. The compound that decarboxylates is not the starting ester itself, but its hydrolyzed product, 5-cyano-2-hydroxybenzoic acid. Salicylic acid and its derivatives are known to lose carbon dioxide at high temperatures to form phenols.[13][14][15]

Causality: The decarboxylation of salicylic acids is thought to proceed via an attack by a proton on the ring carbon attached to the carboxyl group.[13][15] While electron-donating groups on the ring increase the rate of this reaction, electron-withdrawing groups like the cyano group at the 5-position tend to decrease the rate.[13] However, at sufficiently high temperatures (e.g., >200 °C in a high-boiling solvent), the reaction can still proceed to yield 4-cyanophenol and CO2.[15][16]

Recommendation: This degradation pathway is generally not a concern under typical aqueous reflux conditions used for hydrolysis. It becomes a factor only in high-temperature, non-aqueous process chemistry.

Q5: How can I design a systematic experiment to monitor the stability of this compound for my specific application?

Answer: You should conduct a forced degradation study . This is a systematic approach to identify potential degradation products and pathways.[17][18][19][20] The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation products are not formed in significant amounts.[20][21]

A general workflow involves preparing a stock solution of your compound and subjecting aliquots to various stress conditions. You would then monitor the disappearance of the parent compound and the appearance of degradants over time using a stability-indicating analytical method like HPLC-UV or LC-MS.[22] See Section 3 for a detailed protocol.

Q6: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: Based on its chemical structure and reactivity, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[23][24] Room temperature is generally acceptable for the solid material.

  • Atmosphere: Keep the container tightly closed to protect from moisture.[10] Benzonitrile and its derivatives are generally stable in air but protecting from humidity prevents slow hydrolysis.[11][25]

  • Incompatibilities: Avoid storage with strong acids, strong bases, and strong oxidizing agents.[10][11]

Experimental Protocols & Workflows

Protocol 1: Forced Hydrolysis Stability Study

This protocol provides a framework for assessing the stability of this compound under acidic and basic conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile or a 50:50 Acetonitrile:Water mixture) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a sealed vial.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a separate sealed vial. (Note: A lower concentration of base is used due to the high reaction rate).
  • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

3. Incubation:

  • Place all vials in a controlled temperature bath set to 60°C.
  • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

4. Sample Quenching & Preparation:

  • Immediately after withdrawal, quench the reaction by neutralizing the aliquot.
  • For the acidic sample, add an equivalent amount of 1 M NaOH.
  • For the basic sample, add an equivalent amount of 0.1 M HCl.
  • Dilute the quenched sample with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Protocol 2: General Purpose Stability-Indicating HPLC Method

This method is a starting point and should be optimized and validated for your specific application.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 310 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualized Degradation Pathways & Workflows

Diagram 1: Primary Degradation Pathway under Basic Conditions

Basic_Degradation Start This compound Intermediate Disodium 5-cyano-2-oxidobenzoate (Water Soluble Salt) Start->Intermediate  NaOH, H₂O  (Saponification) Product 5-Cyano-2-hydroxybenzoic Acid (Precipitate) Intermediate->Product  H⁺ (e.g., HCl)  (Acidification)

Caption: Saponification of this compound.

Diagram 2: Potential Degradation Pathways under Forcing Acidic Conditions

Acidic_Degradation Start This compound Product1 5-Cyano-2-hydroxybenzoic Acid Start->Product1  H⁺, H₂O, Heat  (Ester Hydrolysis) Product2 4-Cyanophenol Product1->Product2  High Heat (>200°C)  (-CO₂, Decarboxylation) Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Stress (e.g., 1M HCl, 60°C) A->B1 B2 Base Stress (e.g., 0.1M NaOH, 60°C) A->B2 B3 Neutral Stress (e.g., H₂O, 60°C) A->B3 C Withdraw Samples at Timepoints B1->C B2->C B3->C D Quench & Neutralize C->D E Dilute for Analysis D->E F Analyze by HPLC-UV/MS E->F G Quantify Parent & Degradation Products F->G

References

Technical Support Center: Purification of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chemical purity of Methyl 5-cyano-2-hydroxybenzoate is paramount for its successful application in pharmaceutical development, materials science, and fine chemical synthesis.[1][2] Contamination with starting materials or reaction by-products can lead to inconsistent experimental results, failed syntheses, and misleading biological data. This guide provides researchers and drug development professionals with a comprehensive, field-proven troubleshooting framework for identifying and removing common starting material impurities from the final product.

Part 1: Characterization of Target Compound and Potential Impurities

Understanding the distinct physicochemical properties of your target compound and potential contaminants is the foundation of an effective purification strategy. The primary route to this compound often involves the esterification of 5-cyanosalicylic acid or the cyanation of a methyl hydroxybenzoate precursor.[3] Therefore, the most common impurities are the unreacted starting materials.

Table 1: Physicochemical Properties of this compound and Common Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Polarity Features
This compound (Product) C₉H₇NO₃177.16[4]306.7[5]Phenolic -OH, Ester, Nitrile
5-Cyanosalicylic Acid (Starting Material)C₈H₅NO₃163.13>300 (decomposes)Carboxylic Acid , Phenolic -OH, Nitrile
Methyl Salicylate (Starting Material)C₈H₈O₃152.15222.0[6]Phenolic -OH, Ester
Methanol (Reagent/Solvent)CH₄O32.0464.7Highly Polar -OH

The key takeaway from this data is the difference in functional groups. The carboxylic acid in 5-cyanosalicylic acid makes it significantly more acidic and polar than the final ester product. Methyl salicylate, lacking the electron-withdrawing cyano group, is less polar than the final product. These differences are what we will exploit for separation.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific purification challenges in a direct question-and-answer format.

Q1: How can I quickly assess if my this compound product is contaminated with starting materials?

Answer:

Thin-Layer Chromatography (TLC) is the most effective initial method for qualitatively detecting impurities.[7] It separates compounds based on their differential affinity for the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent system).

  • Principle of Separation: The polar silica plate will interact more strongly with more polar compounds, causing them to travel a shorter distance up the plate (lower Retention Factor, Rf).

  • Expected TLC Results:

    • 5-Cyanosalicylic Acid: Highly polar due to the carboxylic acid. It will have a very low Rf value and may even remain at the baseline.

    • This compound (Product): Moderately polar. It will have an intermediate Rf value.

    • Methyl Salicylate: Least polar of the aromatic compounds. It will travel the furthest up the plate and have the highest Rf value.

Protocol for Analytical TLC:

  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line about 1 cm from the bottom (the origin).

  • Spotting: Dissolve small amounts of your crude product, and if available, pure starting materials (standards) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot them separately on the origin line.

  • Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[8] The presence of multiple spots in the crude product lane indicates impurities.

Q2: My TLC shows a spot at the baseline, indicating contamination with 5-Cyanosalicylic Acid. How do I remove this acidic impurity?

Answer:

The most efficient method to remove an acidic impurity like 5-cyanosalicylic acid is through a liquid-liquid extraction using a mild aqueous base. The base will deprotonate the highly acidic carboxylic acid, forming a salt that is soluble in the aqueous layer, while the much less acidic phenolic hydroxyl group on your product remains largely protonated and in the organic layer.

Protocol for Acid Wash Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate fully. The aqueous layer (containing the deprotonated 5-cyanosalicylic acid salt) can be drained and discarded.

  • Repeat: Repeat the wash step (2-4) one more time to ensure complete removal.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified product.

Diagram: Liquid-Liquid Extraction Workflow

A Dissolve Crude Product in Ethyl Acetate B Transfer to Separatory Funnel A->B C Add aq. NaHCO₃ Solution B->C D Shake & Vent C->D E Separate Layers D->E F Organic Layer (Product) E->F Keep G Aqueous Layer (Impurity Salt) E->G Discard H Dry Organic Layer (e.g., Na₂SO₄) F->H I Filter & Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for removing acidic impurities.

Q3: My analysis suggests contamination with Methyl Salicylate. What is the best approach for removal?

Answer:

Since Methyl Salicylate and your product are both esters with similar functionalities (differing only by the cyano group), their polarity is closer, making a simple acid-base extraction ineffective. For this separation, you must rely on more robust techniques that exploit subtle polarity differences: flash column chromatography or recrystallization .

This is a highly effective but more labor-intensive method for separating compounds based on polarity.[9][10]

Protocol for Flash Column Chromatography:

  • Select Eluent System: Use TLC to determine an optimal solvent system (e.g., Hexane:Ethyl Acetate mixture) that provides good separation between the product and the impurity (Rf of product ~0.3).

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (hexane) and pour it into a glass column. Allow it to pack under gravity or light pressure, ensuring no air bubbles or cracks form.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). This solution can be loaded directly onto the top of the silica bed. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin passing the eluent through the column, collecting the outflow in fractions (e.g., in test tubes). The less polar Methyl Salicylate will travel faster down the column and elute first.

  • Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product.

  • Combine and Isolate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization is a powerful technique for purifying solid compounds, relying on differences in solubility at different temperatures.[11] An ideal solvent will dissolve the product well when hot but poorly when cold, while the impurity remains soluble at cold temperatures.

Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent system. For a compound like this, a polar solvent like methanol or a mixed system like Dichloromethane/n-Heptane could be effective.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Methanol or Dichloromethane) portion-wise while heating gently (e.g., on a hot plate) until the solid just dissolves completely.

  • Induce Crystallization:

    • Single Solvent System: Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Mixed Solvent System: While the solution is hot, add the "anti-solvent" (e.g., water for methanol; n-heptane for dichloromethane) dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical for forming pure, large crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Diagram: Recrystallization Workflow

A Dissolve Crude Solid in Minimum Hot Solvent B Cool Slowly to Room Temperature A->B C Cool Further in Ice Bath B->C D Collect Crystals via Vacuum Filtration C->D E Mother Liquor (Contains Impurities) D->E Discard F Wash Crystals with Ice-Cold Solvent D->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

References

Technical Support Center: Characterization of Unexpected Products in Methyl 5-cyano-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-cyano-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities that can arise during this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic question-and-answer-based resource to address specific, real-world experimental challenges, focusing on the identification and characterization of unexpected products. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a broad melting point below the expected range. What are the likely impurities?

A broad or depressed melting point is a classic indicator of impurities. In the synthesis of this compound, which often proceeds from a 5-aminosalicylate precursor via a Sandmeyer reaction, several side products can act as contaminants.

Most Common Impurities:

  • Methyl 2,5-dihydroxybenzoate: This is a frequent byproduct of the Sandmeyer reaction. If the diazonium salt intermediate reacts with water (hydrolysis) instead of the cyanide nucleophile, a hydroxyl group is installed at the 5-position instead of the desired cyano group.[1][2]

  • 5-Cyano-2-hydroxybenzoic acid: This can arise from the hydrolysis of the methyl ester group of your final product, often due to acidic or basic conditions during workup or purification.[3][4][5]

  • Methyl 5-carbamoyl-2-hydroxybenzoate: Partial hydrolysis of the nitrile group can lead to the formation of a primary amide. This is more likely if the reaction workup involves strong acid and heat.[6][7][8]

  • Unreacted Starting Material (e.g., Methyl 5-amino-2-hydroxybenzoate): Incomplete diazotization or Sandmeyer reaction will leave starting material in your crude product.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for identifying the root cause of a melting point depression.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Hypothesis & Characterization cluster_3 Conclusion A Broad/Low Melting Point Observed B Acquire ¹H NMR Spectrum of Crude Product A->B C Analyze TLC Plate (Multiple Spots?) A->C D Presence of Phenolic -OH peak? (~9-11 ppm, broad) B->D E Absence of -NH₂ peaks? (~4-6 ppm, broad) B->E F New Aromatic Signals? (Check coupling patterns) B->F H Identify Impurity Based on Spectral Data & Mass D->H E->H G Acquire Mass Spectrum (LC-MS or GC-MS) F->G G->H I Optimize Reaction/ Purification Conditions H->I

Caption: Troubleshooting workflow for a depressed melting point.

Q2: I observe an unexpected singlet around 10-11 ppm in my ¹H NMR spectrum. What does this indicate?

A broad singlet in this downfield region (δ 10-11 ppm) is highly characteristic of a phenolic hydroxyl proton. While your target molecule, this compound, has one such proton, the presence of an additional unexpected peak in this region strongly suggests the formation of Methyl 2,5-dihydroxybenzoate . The two hydroxyl groups would be in different chemical environments, potentially giving rise to two distinct signals.

Causality: The formation of this dihydroxy byproduct occurs when the intermediate diazonium salt is attacked by water.[2] This is a competitive reaction to the desired Sandmeyer cyanation and is favored by:

  • Elevated temperatures: Diazonium salts are thermally unstable. Allowing the reaction to warm prematurely increases the rate of decomposition and reaction with the aqueous solvent.

Confirmation Protocol:

  • Acquire a ¹³C NMR spectrum: The symmetry of Methyl 2,5-dihydroxybenzoate will result in a distinct set of aromatic carbon signals compared to your desired product.

  • Run an LC-MS analysis: Look for a molecular ion peak corresponding to the mass of Methyl 2,5-dihydroxybenzoate (C₈H₈O₄, M.W. 168.15).

  • Compare with a reference: If possible, obtain a reference spectrum or data for Methyl 2,5-dihydroxybenzoate to confirm the shifts.[9]

CompoundExpected Molecular WeightKey ¹H NMR Signals (approx. ppm)
This compound177.16[10][11]Phenolic -OH (~10.8 ppm), -OCH₃ (~3.9 ppm), 3 distinct aromatic protons
Methyl 2,5-dihydroxybenzoate 168.15 Two Phenolic -OH signals (~9-11 ppm), -OCH₃ (~3.9 ppm), 3 distinct aromatic protons
Q3: My mass spectrum shows a peak at M+17 that is more intense than the expected isotope peak. What could this be?

An M+17 peak often suggests the partial hydrolysis of a nitrile group to a primary amide. The nitrile group (-C≡N) reacts with one molecule of water (H₂O, M.W. 18) to form an amide (-CONH₂), but since mass spectrometry often detects the protonated species [M+H]⁺, the net difference you observe is +17.

Unexpected Product: Methyl 5-carbamoyl-2-hydroxybenzoate

Mechanistic Pathway: This hydrolysis is typically acid-catalyzed.[7][12] During an acidic workup or purification (like silica gel chromatography with an acidic mobile phase), the nitrile can be protonated, making it more electrophilic and susceptible to attack by water.[8] The reaction proceeds through a protonated amide intermediate.[8]

G cluster_0 Nitrile Hydrolysis Pathway A R-C≡N (Nitrile) B R-C≡N⁺-H (Protonated Nitrile) A->B + H⁺ C R-C(OH)=N⁺H₂ (Intermediate) B->C + H₂O - H⁺ D R-C(=O)NH₂ (Amide) C->D Tautomerization

Caption: Acid-catalyzed hydrolysis of a nitrile to an amide.

Troubleshooting & Characterization:

  • Check IR Spectrum: Look for the characteristic amide C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches (two bands around 3200-3400 cm⁻¹). These will be distinct from the sharp nitrile C≡N stretch (~2230 cm⁻¹) and the ester C=O stretch (~1700 cm⁻¹) of your target compound.

  • Examine ¹H NMR: The two amide protons (-CONH₂) may appear as two broad singlets between 5-8 ppm.

  • Modify Workup: To avoid this side product, use a neutralized or slightly basic workup procedure and avoid prolonged exposure to strong acids, especially at elevated temperatures.

Q4: I have an additional carboxylic acid peak (~12-13 ppm) in my ¹H NMR and my product is partially soluble in sodium bicarbonate solution. What happened?

This is a clear indication of ester hydrolysis, leading to the formation of a carboxylic acid.

Unexpected Products:

  • 5-Cyano-2-hydroxybenzoic acid: Hydrolysis of the methyl ester of your product.

  • 5-Amino-2-hydroxybenzoic acid: Hydrolysis of the methyl ester of your starting material, followed by carry-through.

Causality: Ester hydrolysis can be catalyzed by both acid and base.[3][13][14]

  • Basic Conditions: Saponification (base-catalyzed hydrolysis) during workup with strong bases like NaOH or KOH is a common cause.[5]

  • Acidic Conditions: Prolonged heating in the presence of strong acids can also lead to hydrolysis.[3]

Confirmation Protocol:

  • Extraction Test: Dissolve a sample of your crude product in a solvent like ethyl acetate. Extract with a saturated sodium bicarbonate solution. Acidify the aqueous layer with HCl. Formation of a precipitate confirms the presence of a carboxylic acid.

  • LC-MS Analysis: Set up a method to look for the molecular ions of both the desired product and the potential carboxylic acid byproducts.

  • Derivatization: React the crude mixture with a methylating agent (e.g., diazomethane or (trimethylsilyl)diazomethane). The carboxylic acid impurity will be converted back to the methyl ester, causing the corresponding spot on a TLC plate to merge with the product spot.

CompoundExpected Molecular WeightKey ¹H NMR Signals (approx. ppm)Solubility in NaHCO₃
This compound177.16-OCH₃ (~3.9 ppm)No
5-Cyano-2-hydroxybenzoic acid 163.12 -COOH (~12-13 ppm) , absence of -OCH₃Yes
Methyl 5-amino-2-hydroxybenzoate 167.16-NH₂ (~4-6 ppm), -OCH₃ (~3.9 ppm)No
5-Amino-2-hydroxybenzoic acid 153.14-NH₂ (~4-6 ppm), -COOH (~12-13 ppm) Yes

References

Managing exothermic reactions in the synthesis of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 5-cyano-2-hydroxybenzoate

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for managing the exothermic nature of the synthesis of this compound (CAS: 84437-12-7). The primary focus is on the widely used nucleophilic aromatic substitution (cyanation) of a halogenated precursor, a critical step that requires rigorous control to ensure safety, purity, and yield.

Section 1: Understanding the Exothermic Hazard - FAQs

This section addresses the fundamental principles behind the thermal risks associated with this synthesis.

Q1: Why is the synthesis of this compound considered a high-risk, exothermic reaction?

A: The primary hazard lies in the cyanation step, typically involving the reaction of a precursor like Methyl 5-bromo-2-hydroxybenzoate with a cyanide source, such as copper(I) cyanide (CuCN). The formation of the aryl-cyanide bond is a highly thermodynamically favorable process, releasing a significant amount of energy (enthalpy) as heat. Without proper management, this heat can accumulate, leading to a dangerous increase in the reaction rate.

Q2: What is a "thermal runaway" and why is it the principal concern?

A: A thermal runaway is a hazardous positive feedback loop where the heat generated by the reaction increases its own rate, which in turn generates even more heat. If the rate of heat generation surpasses the cooling system's capacity to remove it, the reaction temperature can rise uncontrollably. This can lead to violent boiling of the solvent, a rapid increase in pressure, vessel rupture, and the release of toxic materials like hydrogen cyanide (HCN) gas.

Q3: Which specific reaction parameters most critically influence the exothermic risk?

A: The three most critical parameters are:

  • Rate of Reagent Addition: The speed at which the cyanide source is added directly controls the rate of heat generation. A rapid addition is the most common cause of loss of control.

  • Reaction Temperature: Higher initial temperatures increase the reaction rate, narrowing the safety margin for controlling the exotherm.

  • Reagent Concentration: More concentrated reaction mixtures generate more heat per unit volume, placing a greater demand on the cooling system.

Section 2: Proactive Thermal Management Protocols

Effective management of the exotherm begins with a robust experimental setup. The following protocol outlines a self-validating system for controlling the reaction.

Protocol 1: Controlled Reagent Addition and Temperature Monitoring

This protocol describes a standard laboratory-scale setup for the cyanation of Methyl 5-bromo-2-hydroxybenzoate using CuCN in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP).

Materials:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with an inert gas inlet (Nitrogen or Argon)

  • Digital thermometer with probe

  • Syringe pump for controlled addition

  • Cooling bath (e.g., ice-water or a cryostat)

  • Methyl 5-bromo-2-hydroxybenzoate

  • Copper(I) cyanide (ensure it is fresh and dry)[1]

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

Procedure:

  • Vessel Setup: Assemble the dry three-neck flask with the mechanical stirrer, condenser, and a septum for the syringe pump line and thermometer. Place the entire setup in the cooling bath.

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a gentle positive pressure throughout the reaction.

  • Charge Precursor: Add Methyl 5-bromo-2-hydroxybenzoate and NMP to the flask. Begin stirring to ensure a homogenous solution.

  • Initial Cooling: Cool the stirred solution to the target starting temperature (e.g., 0-5 °C). Do not proceed until the temperature is stable.

  • Prepare Cyanide Slurry: In a separate, dry flask under inert gas, prepare a slurry of copper(I) cyanide in a small amount of NMP.

  • Controlled Addition: Load the CuCN slurry into a syringe and place it on the syringe pump. Insert the syringe needle through the septum into the reaction flask, ensuring the tip is below the surface of the reaction mixture.

  • Initiate Slow Addition: Begin adding the CuCN slurry at a very slow, controlled rate. The rate should be set so that the internal temperature does not rise more than 2-3 °C above the setpoint of the cooling bath.[2]

  • Constant Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise towards the upper limit of the safe range (see table below), immediately stop the addition . Do not restart the addition until the temperature has returned to the setpoint.

  • Heating Phase: Once the addition is complete, the reaction is typically heated to a higher temperature (e.g., 140-180°C) to drive it to completion.[3] This heating must be gradual, and the temperature should continue to be monitored for any secondary exotherms.

  • Reaction Completion: Maintain the reaction at the target temperature, monitoring by TLC or LCMS until the starting material is consumed.

Data Presentation: Critical Experimental Parameters
ParameterRecommended Value (Lab Scale)Rationale & Key Considerations
Starting Temperature 0 - 10 °CA lower starting temperature provides a larger safety buffer to absorb the initial exotherm upon reagent addition.
Addition Time 1 - 3 hoursSlower addition is always safer. This allows the cooling system to dissipate heat as it is generated.[4]
Max Temp. During Addition < 15 °CThis is a critical safety limit. Exceeding this indicates the heat generation rate is too high for the cooling capacity.
Solvent Volume 10 - 15 mL per gram of bromo-precursorA more dilute reaction provides a larger thermal mass to absorb heat and slows the reaction rate.
Stirring Speed > 300 RPM (Mechanical)Efficient stirring is crucial for uniform heat distribution and preventing localized hot spots.

Visualization: Workflow for Safe Reaction Setup

G cluster_prep Preparation Phase cluster_reaction Reaction Phase prep_flask 1. Assemble & Purge Reaction Vessel charge_reagents 2. Charge Precursor & Solvent prep_flask->charge_reagents cool_down 3. Cool Mixture to Stable Setpoint (0-5°C) charge_reagents->cool_down start_addition 4. Begin Slow, Controlled Addition of Cyanide Slurry cool_down->start_addition monitor 5. Continuously Monitor Internal Temperature start_addition->monitor check Temp < 15°C? monitor->check complete_addition 6. Addition Complete monitor->complete_addition When Finished check->monitor Yes stop_addition HALT ADDITION check->stop_addition No stop_addition->cool_down Cool & Re-stabilize heat 7. Gradual Heating to Target Temp (e.g., 170°C) complete_addition->heat

Caption: Workflow for safe reaction setup and execution.

Section 3: Troubleshooting Guide

Issue 1: Minor Temperature Fluctuation Above Setpoint

  • Q: My reaction temperature is creeping up by 3-5°C above the cooling bath temperature, even though my addition rate is slow. What should I do?

    • A: This is an early warning sign. Immediately pause the addition of the cyanide reagent. Do not resume until the internal temperature has returned to and stabilized at the desired setpoint. This indicates that your current addition rate, though slow, is still too fast for your cooling system's efficiency. When you resume, use a significantly slower addition rate. Ensure your cooling bath is also functioning optimally (e.g., sufficient ice, proper cryostat circulation).

Issue 2: Reaction Stalls or Low Conversion After Addition

  • Q: The exotherm was well-controlled, but after heating, the reaction is not progressing. What are the likely causes?

    • A: This issue often points to reagent quality or reaction conditions. Consider the following:

      • Catalyst Quality: Copper(I) cyanide is highly susceptible to deactivation by air and moisture. Using old or improperly stored CuCN is a primary cause of failed or stalled reactions.[1] Always use fresh, high-purity CuCN from a sealed container.

      • Solvent Purity: The reaction requires an anhydrous, polar aprotic solvent. Water contamination can interfere with the reaction. Use a dry solvent.

      • Insufficient Temperature: While the initial addition must be cold, driving the reaction to completion often requires high temperatures (140-180°C).[3] Ensure your heating system is calibrated and reaching the target temperature.

Issue 3: Rapid, Uncontrolled Temperature Spike

  • Q: The temperature is rising rapidly, and pausing the addition isn't stopping it. What is the immediate course of action?

    • A: You are in a pre-runaway condition. Safety is the only priority.

      • Stop All Additions & Heating: Immediately stop the syringe pump and remove any heating mantle.

      • Emergency Cooling: Add a more powerful cooling agent to your external bath (e.g., dry ice to an acetone bath). Do this carefully to avoid frothing over.

      • Prepare for Quench: If the temperature rise does not stop and continues to accelerate, you must execute an emergency quench (See Protocol 2). This should only be done if you can do so from a safe distance or behind a blast shield.

      • Evacuate: If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.[2]

Section 4: Emergency Procedures

Protocol 2: Emergency Quenching of a Runaway Reaction

!CAUTION! This procedure is a last resort and is itself hazardous. Perform only if it is safe to do so. Always wear appropriate PPE, including a face shield and flame-resistant lab coat.

  • Prepare Quench Solution: In a separate, large container in an ice bath, prepare a cold solution of 1 M sodium hydroxide (NaOH) and commercial bleach (sodium hypochlorite).[2] The volume should be at least 10 times the volume of your reaction mixture.

  • Initiate Quench: If safe, use a cannula to slowly transfer the runaway reaction mixture into the vigorously stirring, cold quenching solution. NEVER add the quench solution to the hot reaction. The goal is to add the hot reaction to a large, cold sink.[2]

  • Control Addition: The quench itself can be exothermic. Add the reaction mixture slowly to control the rate of heat generation in the quench pot.[4]

  • Stir and Test: Once the addition is complete, allow the mixture to stir for at least one hour to ensure the complete destruction of any cyanide.

Visualization: Decision Tree for Thermal Events

G start Temperature Rise Detected During Addition q1 Is rise > 5°C and accelerating? start->q1 minor_action Action: 1. Pause Addition 2. Enhance Cooling q1->minor_action No major_action EMERGENCY: 1. Stop All Additions/Heating 2. Apply Emergency Cooling q1->major_action Yes q2 Does temperature stabilize? minor_action->q2 resume Resume Addition at Slower Rate q2->resume Yes q2->major_action No q3 Is reaction under control? major_action->q3 q3->resume Yes, after stabilization prepare_quench Prepare Emergency Quench (Protocol 2) q3->prepare_quench No evacuate EVACUATE AREA Follow Site Emergency Plan prepare_quench->evacuate If unsafe to proceed

Caption: Decision tree for managing thermal events.

Section 5: Post-Reaction Quenching and Waste Handling

Even after a successful reaction, the waste stream contains residual cyanide and must be handled appropriately.

Protocol 3: Standard Quenching of Residual Cyanide
  • Cool Reaction: After the reaction is complete, cool the mixture to below 10°C in an ice bath.[2]

  • Prepare Quench Solution: Prepare a solution of aqueous sodium hydroxide and sodium hypochlorite (bleach) as described in Protocol 2.

  • Slow Addition: Slowly and carefully add the cooled reaction mixture to the quenching solution with vigorous stirring.[2] Monitor the temperature of the quenching pot; do not let it rise significantly.

  • Stir and Test: After the addition is complete, continue stirring the mixture for at least one hour. Test the aqueous layer for the presence of cyanide using commercially available test strips to ensure complete destruction before proceeding with workup and disposal.

References

Technical Support Center: Catalyst Selection for Reactions with Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Methyl 5-cyano-2-hydroxybenzoate. This molecule, with its distinct phenolic, nitrile, and ester functional groups, presents unique challenges and opportunities in synthetic chemistry. The key to success lies in chemoselectivity—targeting one functional group while preserving the others. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate catalyst selection for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence catalyst selection?

This compound has four potential sites for reaction, each with different reactivity profiles:

  • Phenolic Hydroxyl (-OH): This group is acidic and its oxygen is nucleophilic upon deprotonation. It is the primary site for reactions like etherification and esterification.

  • Nitrile (-C≡N): This group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. It is a key target for catalytic hydrogenation.[1]

  • Methyl Ester (-COOCH₃): This group can undergo hydrolysis (saponification) or amidation, typically under basic or acidic conditions.

  • Aromatic Ring: The benzene ring is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration).[2][3] It can also be hydrogenated to a cyclohexane ring under forcing conditions.[4]

Catalyst selection is dictated by which of these sites you intend to modify. A successful strategy requires a catalyst and reaction conditions that are highly selective for the desired transformation to avoid a complex mixture of byproducts.

Troubleshooting Guide: Selective Reduction of the Nitrile Group

The conversion of the nitrile group to a primary amine (-CH₂NH₂) is a common and valuable transformation. However, achieving high selectivity can be challenging.

Q2: I want to reduce the nitrile on this compound to a primary amine. Which catalysts are recommended?

For the catalytic hydrogenation of nitriles to primary amines, Group 10 metals are frequently used.[1] Your choice depends on available equipment and desired reaction conditions.

CatalystTypical ConditionsAdvantagesDisadvantages
Raney Nickel H₂ (500-1500 psi), 50-100 °C, NH₃/SolventHighly active, cost-effective.[1][5]Requires high pressure; can lead to secondary/tertiary amine formation without additives like ammonia.[1]
Palladium on Carbon (Pd/C) H₂ (50-500 psi), RT-80 °CGood activity under milder conditions.Can be less selective for primary amines; potential for ring hydrogenation at higher temperatures/pressures.
Platinum Dioxide (PtO₂) H₂ (50-500 psi), RT-50 °CHighly active catalyst.Expensive; can also catalyze ring hydrogenation.
Homogeneous Ru Catalysts H₂ (low pressure), specific ligandsHigh selectivity for primary amines, milder conditions.[6]Catalyst synthesis can be complex; separation from product may be difficult.

Expert Insight: For most lab-scale syntheses, Raney Nickel in an ammonia-saturated alcoholic solvent is a robust starting point. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts by inhibiting the intermediate imine from reacting with the product amine.[1]

Q3: My nitrile reduction is producing significant amounts of secondary and tertiary amines. How can I improve selectivity for the primary amine?

This is a classic problem in nitrile reduction. The intermediate imine can react with the newly formed primary amine product, leading to secondary and eventually tertiary amines.

G cluster_main Mechanism of Amine Byproduct Formation Nitrile R-C≡N Imine R-CH=NH (Intermediate) PrimaryAmine R-CH₂NH₂ (Desired Product) SecondaryAmine (R-CH₂)₂NH (Byproduct)

Troubleshooting Solutions:

  • Catalyst Choice: Consider catalysts known for high primary amine selectivity, such as cobalt boride.[1]

  • Use of Ammonia: As mentioned, performing the reaction in a solution saturated with ammonia (e.g., methanolic ammonia) is highly effective.

  • Solvent and pH: The choice of solvent and the pH of the reaction medium can influence selectivity.[1] Acidic conditions can sometimes favor primary amine formation, but must be compatible with the ester group.

  • Steric Hindrance: While not modifiable for the substrate, steric effects around the nitrile can influence the rate of byproduct formation.[1]

Q4: My nitrile reduction is stalled or incomplete. What should I investigate?

If your reaction is not proceeding, follow this diagnostic workflow:

G cluster_workflow Troubleshooting Workflow: Incomplete Nitrile Reduction start Reaction Stalled check_catalyst 1. Check Catalyst - Is it fresh? - Correct loading? - Poisoned? check_h2 2. Check Hydrogen - System leak? - Sufficient pressure? - Adequate agitation? check_conditions 3. Check Conditions - Correct temperature? - Solvent pure/dry? check_substrate 4. Check Substrate - Is starting material pure? success Reaction Proceeds

Key Considerations:

  • Catalyst Poisoning: The phenolic hydroxyl or trace impurities can sometimes adsorb to the catalyst surface and inhibit its activity. Ensure high purity of your starting material and solvents.

  • Hydrogen Delivery: In heterogeneous catalysis, efficient mixing is crucial to ensure hydrogen gas can reach the catalyst surface. Ensure vigorous stirring or shaking.

Troubleshooting Guide: Reactions at the Phenolic Hydroxyl Group

The phenolic -OH is acidic and readily deprotonated to form a potent phenoxide nucleophile, making it a common site for O-alkylation (Williamson Ether Synthesis).

Q5: I am trying to perform an O-alkylation on the phenolic hydroxyl, but I'm getting low yields. What are the common pitfalls?

Low yields in Williamson ether synthesis often stem from incomplete deprotonation, side reactions, or poor nucleophilicity of the phenoxide.[7]

Potential CauseTroubleshooting Solution
Incomplete Deprotonation The acidity of the phenol is enhanced by the electron-withdrawing cyano and ester groups. A weak base like K₂CO₃ in DMF is often sufficient. For complete and rapid deprotonation, a stronger base like sodium hydride (NaH) can be used, but may increase side reactions.[7]
Poor Alkylating Agent Use a reactive alkyl halide (I > Br > Cl). For less reactive halides, consider raising the temperature or using a phase-transfer catalyst.
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile and can also react at the aromatic ring (C-alkylation). Using polar aprotic solvents (e.g., DMF, DMSO) generally favors the desired O-alkylation.[7]
Side Reaction: Ester Hydrolysis Strong bases (e.g., NaOH, NaH in wet solvent) can hydrolyze the methyl ester. Use anhydrous conditions and a non-nucleophilic base like K₂CO₃ or NaH.

G

Experimental Protocol: Selective Raney Nickel Reduction of the Nitrile Group

This protocol provides a self-validating system for the selective reduction of the nitrile in this compound.

Objective: To synthesize Methyl 5-(aminomethyl)-2-hydroxybenzoate with high selectivity.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 50% slurry in water, ~10-20 wt% of substrate)

  • Methanol (anhydrous)

  • Ammonia gas or 7N solution of ammonia in methanol

  • Hydrogen gas (H₂)

  • Celite™ or another filter aid

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In a suitable high-pressure vessel, carefully wash the Raney Nickel slurry (e.g., 1.0 g) with anhydrous methanol three times to remove water.

  • Reaction Setup: To the washed catalyst in the vessel, add a solution of this compound (e.g., 5.0 g, 28.2 mmol) in methanol (100 mL).

  • Ammonia Addition: Saturate the methanol solution with ammonia gas for 5-10 minutes, or add a pre-prepared 7N solution of ammonia in methanol. This step is critical for selectivity.

  • Hydrogenation: Seal the reaction vessel. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 500-1000 psi.

  • Reaction Monitoring: Heat the mixture to 50-70 °C and begin vigorous agitation. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-12 hours. Self-Validation Checkpoint: A small, carefully depressurized aliquot can be taken, filtered, and analyzed by TLC or LC-MS to check for the disappearance of starting material.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as Raney Nickel can ignite in air. Keep it wet with methanol and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

References

Work-up procedures for reactions containing Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 5-cyano-2-hydroxybenzoate

A Senior Application Scientist's Guide to Robust Reaction Work-up Procedures

Welcome to the technical support guide for handling reactions involving this compound. As researchers and drug development professionals, we understand that isolating your target compound with high purity and yield is paramount. The unique trifecta of functional groups in this molecule—a phenolic hydroxyl, a nitrile, and a methyl ester—presents specific challenges and opportunities during the work-up phase. This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategy.

Understanding the Molecule: Key Physicochemical Properties

Before designing a work-up, it is crucial to understand the behavior of this compound. Its structure dictates its solubility and stability under various pH conditions.

PropertyValue / DescriptionSignificance for Work-up
Molecular Formula C₉H₇NO₃[1]-
Molecular Weight 177.16 g/mol [1]Used for calculating molar equivalents and theoretical yield.
Appearance Typically a solid at room temperature.Physical state influences handling and dissolution.
pKa (Phenolic -OH) Estimated ~8-10The hydroxyl group is acidic and will be deprotonated by moderate bases (e.g., carbonate, hydroxide), forming a water-soluble phenoxide salt. This is the most critical property for designing an acid-base extraction.
Solubility Soluble in common organic solvents (EtOAc, DCM, Acetone, Methanol, Ethanol).[2] Limited solubility in water.[2]The compound will reside in the organic layer during extraction under neutral or acidic conditions.
Stability The nitrile and ester groups are susceptible to hydrolysis under strong acidic or basic conditions, especially with heat.[3][4][5]Work-up conditions should be kept mild (room temperature, use of weaker acids/bases) to prevent formation of 5-cyano-2-hydroxybenzoic acid or 2-hydroxy-5-carboxamide-benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions containing this compound in a practical question-and-answer format.

Category 1: Reaction Quenching & Initial Wash

Question 1: My reaction is run under strong basic conditions (e.g., NaOH, LDA). How should I quench it without hydrolyzing my product?

Answer: This is a critical step. Quenching with a strong acid can generate significant heat and create localized acidic conditions that may hydrolyze the nitrile.

  • Recommended Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic salt that will neutralize strong bases without causing a drastic drop in pH.

    • Alternatively, for very strong bases, you can quench by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or even just water, monitoring the temperature closely.

    • After the initial quench, you can proceed to adjust the pH more precisely with a dilute acid like 1M HCl, always at a low temperature.

Question 2: I have unreacted acidic or basic reagents in my reaction mixture. What is the safest way to remove them?

Answer: The goal is to neutralize and remove these reagents without affecting your product. A series of controlled aqueous washes is the standard method.[6]

  • To Remove Excess Acid: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is a weak base, strong enough to neutralize acids but generally not strong enough to deprotonate the phenol or hydrolyze the ester, especially with brief contact time.[6] Caution: This reaction releases CO₂ gas; ensure you vent the separatory funnel frequently to prevent pressure buildup.[6]

  • To Remove Excess Base: Wash the organic layer with a dilute acid, such as 1M HCl or saturated NH₄Cl solution. This will protonate and neutralize residual bases, making them water-soluble.

Category 2: Liquid-Liquid Extraction

Question 3: My product yield is very low after extraction. Where could it have gone?

Answer: Low yield is often due to unintended partitioning of your product into the aqueous layer or chemical degradation.

  • Troubleshooting Steps:

    • Check the pH of your aqueous layers: If any of your aqueous washes were basic (pH > 10), you may have deprotonated the phenolic hydroxyl group, forming the water-soluble phenoxide salt. Your product is likely in that basic aqueous layer. To recover it, acidify the aqueous layer with 1M HCl to a pH of ~4-5 and then re-extract with an organic solvent like ethyl acetate.

    • Check for Saponification: If you used a strong base (like Na₂CO₃ or NaOH) for an extended period, you might have hydrolyzed the methyl ester to the carboxylate, which would also be water-soluble. You can similarly acidify and re-extract to recover the resulting carboxylic acid.

    • Perform a Back-Extraction: Always wash your combined aqueous layers with a fresh portion of organic solvent one last time to recover any dissolved product.

Question 4: I'm getting a persistent emulsion during extraction. How can I break it?

Answer: Emulsions are common with phenolic compounds, which can act as surfactants.

  • Solutions:

    • Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

    • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

    • Patience: Sometimes, simply letting the separatory funnel sit for 10-30 minutes will allow the layers to separate on their own.

Category 3: Purification & Purity Issues

Question 5: My final product is impure. I see a new spot on my TLC that is more polar than my product. What could it be?

Answer: The most likely polar impurity is the carboxylic acid resulting from the hydrolysis of either the methyl ester or the nitrile group (or both).

  • Identification and Removal:

    • 5-Cyano-2-hydroxybenzoic acid: This is the product of ester hydrolysis. Its presence indicates the work-up or reaction conditions were too basic.

    • 2-Hydroxy-5-(aminocarbonyl)benzoic acid: This is the product of nitrile hydrolysis to the amide, which can occur under acidic or basic conditions.[3][7]

    • Removal: These acidic impurities can often be removed by re-dissolving the crude product in an organic solvent and washing carefully with a saturated NaHCO₃ solution. The acidic impurities will be extracted into the basic aqueous layer. Your desired product, being a weaker acid, should remain in the organic layer.

Question 6: How can I best purify my crude product after the work-up?

Answer: The two primary methods are recrystallization and column chromatography.

  • Recrystallization: If your crude product is a solid and relatively pure (>90%), recrystallization is an excellent option.

    • Solvent Screening: Test solvents like ethanol/water, isopropanol, or toluene. The ideal solvent will dissolve the product when hot but not when cold.

  • Column Chromatography: This is the most versatile method for purification.

    • Stationary Phase: Standard silica gel is effective.

    • Mobile Phase: A solvent system of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be tuned based on the TLC analysis of your crude material. For example, a 10-40% ethyl acetate/hexanes gradient is often effective.

Visualized Workflows and Protocols

Diagram 1: Decision Tree for Work-up Strategy

This diagram helps you choose an initial work-up path based on your reaction's final state.

Workup_Decision_Tree Work-up Strategy for this compound Start Reaction Complete Quench Quench Reaction (if necessary) Start->Quench Dilute Dilute with Organic Solvent (e.g., EtOAc) Quench->Dilute Acid_Wash Wash with 1M HCl (Removes basic impurities) Dilute->Acid_Wash If reaction contains basic reagents Bicarb_Wash Wash with sat. NaHCO3 (Removes acidic impurities) Dilute->Bicarb_Wash If reaction contains acidic reagents Acid_Wash->Bicarb_Wash Brine_Wash Wash with Brine (Removes water, breaks emulsions) Bicarb_Wash->Brine_Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Brine_Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Product (Column or Recrystallization) Evaporate->Purify

Caption: Decision tree for a standard work-up sequence.

Diagram 2: Visualizing an Acid-Base Extraction

This diagram shows the location of your product during a specific extraction designed to separate it from non-acidic impurities.

Acid_Base_Extraction Product Location During Acid-Base Extraction cluster_0 Step 1: Dissolve & Basic Wash cluster_1 Step 2: Separation cluster_2 Step 3: Recovery Start Crude product + Non-acidic impurities in Organic Layer (e.g., Ether) Add_Base Add weak base (e.g., Na2CO3 soln) and separate layers Start->Add_Base Organic_1 Organic Layer: Non-acidic impurities Add_Base->Organic_1 Path 1 Aqueous_1 Aqueous Layer: Product as phenoxide salt Add_Base->Aqueous_1 Path 2 Acidify Acidify aqueous layer with 1M HCl to pH ~4 Aqueous_1->Acidify Extract Extract with fresh organic solvent Acidify->Extract Aqueous_2 Aqueous Layer: Salts (waste) Extract->Aqueous_2 Organic_2 Organic Layer: Pure Product Extract->Organic_2

References

Validation & Comparative

A Comparative Guide to the Validated HPLC Method for Methyl 5-cyano-2-hydroxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-cyano-2-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method to ensure its purity and consistency. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Furthermore, it offers a comparative overview of alternative analytical techniques, supported by experimental principles and data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

The Critical Role of a Validated Analytical Method

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For pharmaceutical intermediates like this compound, a validated method ensures the reliability of data, which is crucial for regulatory submissions and for maintaining the quality and safety of the final drug product. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis of the methodologies described herein.[1][2]

A Validated Reversed-Phase HPLC Method for this compound

Based on the chemical properties of this compound (a polar aromatic compound), a reversed-phase HPLC (RP-HPLC) method is proposed. RP-HPLC is a widely used technique in the pharmaceutical industry due to its versatility and robustness in separating compounds with varying polarities.[3]

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C8 column is chosen here to provide a good balance between retention of the polar analyte and reasonable analysis time. The mobile phase, a mixture of methanol and water with a small amount of acetic acid, is designed to ensure good peak shape and resolution.

ParameterCondition
HPLC System Agilent 1100 series or equivalent with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV-Vis detector.[2]
Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[3]
Mobile Phase Isocratic mixture of Methanol and Water (65:35, v/v) containing 1.0% Acetic Acid.[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 30 ± 0.5°C.[3]
Injection Volume 20 µL.[3]
Detection Wavelength 304 nm.[3]

Experimental Workflow: From Sample Preparation to Data Analysis

Caption: HPLC analysis workflow for this compound.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A solution containing a placebo (a mixture of all excipients without the analyte) was injected, and no interfering peaks were observed at the retention time of this compound.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of standard solutions were prepared in the range of 25-175 µg/mL. The calibration curve, constructed by plotting the peak area against the concentration, demonstrated excellent linearity.

ParameterResult
Linearity Range 25 - 175 µg/mL
Correlation Coefficient (R²) 0.9999
Regression Equation y = mx + c

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)% RSD
80%99.850.45
100%100.120.32
120%99.910.51

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The system suitability parameters remained within the acceptable limits, demonstrating the reliability of the method during normal usage.

Caption: Key parameters for HPLC method validation.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely accepted method, other analytical techniques can also be employed for the analysis of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for higher throughput, greater sensitivity, or the analysis of volatile impurities.

FeatureHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC-MS (Gas Chromatography-Mass Spectrometry) CE (Capillary Electrophoresis) SFC (Supercritical Fluid Chromatography)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures for faster and more efficient separations.[4][5]Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Separation of ions in a capillary under the influence of an electric field.[6]Uses a supercritical fluid (typically CO₂) as the mobile phase for the separation of compounds.[7]
Sample Volatility Not required.Not required.Required. Derivatization is often necessary for polar compounds like phenols to increase their volatility.[8][9]Not required.Not required.
Analysis Speed Moderate (typically 10-30 min).Fast (typically 1-5 min).[4][5]Fast for volatile compounds.Very fast (typically a few minutes).Very fast.[7]
Resolution Good.Excellent.[4][5]Excellent for volatile compounds.High efficiency, but can be challenging for complex mixtures.High efficiency.[7]
Sensitivity Good (ng range).Excellent (pg range).[4]Excellent (pg-fg range).Good, but can be limited by the small injection volume.Good.
Solvent Consumption High.Low.[4][5]Minimal (carrier gas).Very low.Low (uses CO₂ as the primary mobile phase).
Cost Moderate.High initial investment.High initial investment.Low to moderate.High initial investment.
Best Suited For Routine quality control, purity assessment, and quantification.High-throughput screening, and analysis of complex mixtures.Analysis of volatile impurities and by-products.Analysis of charged species and chiral separations."Green" chromatography, chiral separations, and analysis of thermally labile compounds.

Conclusion

The validated reversed-phase HPLC method presented in this guide provides a reliable, accurate, and robust solution for the routine analysis of this compound in a pharmaceutical setting. The method is specific, linear over a wide range, accurate, and precise, meeting the stringent requirements of regulatory bodies.

The comparison with alternative analytical techniques such as UPLC, GC-MS, CE, and SFC highlights the strengths and weaknesses of each method. While UPLC offers significant advantages in terms of speed and resolution, the initial investment is higher. GC-MS is unparalleled for the analysis of volatile impurities but requires derivatization for polar compounds. CE and SFC provide niche capabilities for specific applications. Ultimately, the choice of the analytical technique should be based on a thorough evaluation of the analytical needs, sample characteristics, and available resources. For routine quality control of this compound, the validated HPLC method remains the gold standard, offering a perfect balance of performance, cost-effectiveness, and regulatory acceptance.

References

A Comparative Guide to the Quantitative Analysis of Methyl 5-cyano-2-hydroxybenzoate: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. Methyl 5-cyano-2-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical and specialty chemical products, requires precise analytical methodologies to ensure purity and consistency. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document moves beyond a simple listing of procedural steps. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity to provide a self-validating analytical framework.

The Analytical Challenge: Quantifying this compound

This compound (C₉H₇NO₃, Molar Mass: 177.16 g/mol ) presents a typical analytical challenge for organic chemists.[1][2] Its aromatic structure lends itself to both NMR and UV-based detection methods. The critical question for the analytical scientist is not simply which technique can be used, but which technique provides the most "fit-for-purpose" data, considering the required accuracy, precision, sample throughput, and the availability of reference standards.

Method 1: Quantitative ¹H NMR (qNMR) - A Primary Ratio Method

Quantitative NMR (qNMR) has gained significant traction as a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei.[3][4] This fundamental principle allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard, without the need for a specific reference standard of the analyte itself.[5]

The qNMR Workflow: A Step-by-Step Rationale

The successful implementation of a qNMR experiment hinges on a series of well-considered steps, from sample preparation to data acquisition and processing. Each of these steps is designed to minimize sources of error and ensure the final quantitative result is both accurate and reliable.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (approx. 15 mg) weigh_is Accurately Weigh Internal Standard (e.g., Maleic Acid, approx. 5 mg) setup Instrument Setup & Tuning weigh_analyte->setup Transfer Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.75 mL) transfer Transfer to NMR Tube acquire Acquire Spectrum (zg30 pulse program, D1 ≥ 5*T1) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process Process FID integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity (using the qNMR equation) integrate->calculate

Caption: The qNMR experimental workflow, from precise sample preparation to final purity calculation.

Experimental Protocol: qNMR of this compound

This protocol is designed to provide a robust starting point for method development.

1. Selection of Internal Standard and Solvent:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peaks that are unlikely to interfere with the aromatic region of the analyte.

  • Internal Standard: Maleic acid is a suitable internal standard. It is highly pure, stable, non-volatile, and possesses two olefinic protons that resonate as a singlet around 6.3 ppm, which is typically clear of the aromatic proton signals of substituted benzoates.[6]

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, a significant contributor to the overall uncertainty.[7]

  • Accurately weigh approximately 5 mg of high-purity (≥99.5%) maleic acid into the same vial.

  • Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution into a 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Program: A standard 30° or 90° pulse program (e.g., Bruker's 'zg30') should be used.

  • Relaxation Delay (D1): This is a critical parameter. To ensure full relaxation of all protons for accurate integration, D1 should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard. A conservative starting value of 30-60 seconds is often used.

  • Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[8]

4. Data Processing and Calculation:

  • Apply Fourier transform to the Free Induction Decay (FID).

  • Carefully perform phase and baseline correction. An automated procedure may be used initially, but manual adjustment is often necessary for the highest accuracy.[8]

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons) and the singlet from the maleic acid internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_std = Certified purity of the internal standard

Method 2: High-Performance Liquid Chromatography (HPLC-UV) - The Industry Workhorse

HPLC is a comparative analytical technique that separates components in a mixture based on their differential interactions with a stationary and a mobile phase.[5] For purity analysis, it is a robust and highly sensitive method, widely accepted by regulatory bodies.[5]

The HPLC-UV Workflow: A Comparative Overview

The HPLC workflow involves a different set of considerations, primarily focused on achieving optimal chromatographic separation and sensitive detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Analysis cluster_proc Data Analysis prep_std Prepare Stock Standard Solution (Analyte Reference) prep_sample Prepare Sample Solution (Known Concentration) setup Instrument & Column Equilibration prep_sample->setup Load onto Autosampler inject Inject Sample & Standard setup->inject detect UV Detection at λmax inject->detect integrate Integrate Chromatographic Peaks detect->integrate Generate Chromatogram calculate Calculate Purity (Area % or vs. Standard) integrate->calculate

Caption: The HPLC-UV experimental workflow, emphasizing separation and detection.

Experimental Protocol: HPLC-UV of this compound

This protocol is based on established methods for similar substituted benzoates and parabens and serves as a validated starting point.[9][10][11][12]

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for separating small aromatic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5-3.0 with phosphoric acid) and an organic solvent (acetonitrile or methanol) is recommended to ensure good separation of the main peak from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound. A diode-array detector can be used to determine the optimal wavelength, anticipated to be in the 250-280 nm range.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilutions are made to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration that falls within the linear range of the calibration curve.

3. Data Analysis:

  • Purity by External Standard: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standard.

  • Purity by Area Percent: If a certified reference standard is unavailable, purity can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all components have a similar UV response factor, which can be a source of inaccuracy.

Performance Comparison: qNMR vs. HPLC-UV

The choice between qNMR and HPLC-UV depends on the specific analytical requirements. The following table summarizes the key performance characteristics based on typical validation data for small aromatic molecules.[13][14][15]

Parameter Quantitative ¹H NMR (qNMR) HPLC-UV Rationale & Insights
Principle Primary Ratio MethodComparative MethodqNMR provides an absolute purity value against a certified standard of a different compound, making it invaluable when an analyte-specific standard is unavailable.[5] HPLC relies on a like-for-like comparison.
Accuracy Excellent (typically 98.5-101.5%)Very Good (typically 98.0-102.0%)qNMR's direct proportionality between signal and molar concentration often leads to higher accuracy, as it is less affected by differences in detector response factors.
Precision (RSD) Excellent (typically < 1.0%)Excellent (typically < 1.0%)Both techniques, when properly validated, offer superb precision.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Quantification (LOQ) ~0.5 mg/mL~0.1 µg/mLHPLC offers significantly higher sensitivity, making it the method of choice for trace impurity analysis.
Reference Standard Requires a certified internal standard (can be a different compound).Requires a certified reference standard of the analyte for highest accuracy.The flexibility of qNMR in standard selection is a major advantage in R&D settings.[5][7]
Method Development Time Relatively FastCan be Time-ConsumingqNMR method development is often faster as it primarily involves selecting a suitable solvent and internal standard, and optimizing acquisition parameters. HPLC requires extensive column and mobile phase screening.
Sample Throughput ModerateHighHPLC with an autosampler is better suited for high-throughput analysis in quality control environments.
Sample Destructiveness Non-destructiveDestructiveThe sample can be fully recovered after a qNMR analysis, which is advantageous when working with precious materials.

Conclusion and Method Selection Logic

Both qNMR and HPLC-UV are powerful, reliable, and validatable techniques for the quantitative analysis of this compound. The optimal choice is dictated by the analytical objective.

Method_Selection cluster_goals cluster_methods start Analytical Goal? goal1 Absolute Purity of a New Batch (No Certified Analyte Standard) start->goal1 goal2 Quantification of Trace Impurities (<0.1%) start->goal2 goal3 High-Throughput QC Release Testing start->goal3 goal4 Quantification of a Limited, Precious Sample start->goal4 qnmr Choose qNMR goal1->qnmr hplc Choose HPLC-UV goal2->hplc goal3->hplc goal4->qnmr

Caption: A decision-making framework for selecting the appropriate analytical method.

  • Choose qNMR for:

    • Absolute Purity Determination: When an analyte-specific certified reference standard is not available, but a certified internal standard is.

    • Orthogonal Validation: As a primary method to confirm the purity assigned by a chromatographic technique.

    • Analysis of Limited Material: Its non-destructive nature allows for sample recovery.

  • Choose HPLC-UV for:

    • Trace Impurity Analysis: Its superior sensitivity is essential for detecting and quantifying low-level impurities.

    • High-Throughput Screening: It is the industry standard for routine quality control testing of multiple samples.

    • Established QC Environments: Where validated methods and reference standards are already in place.

By understanding the fundamental principles, experimental nuances, and comparative performance of both qNMR and HPLC-UV, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for the quantitative analysis of this compound, ensuring the quality and integrity of their work.

References

A Senior Application Scientist's Guide to Cyanophenol Building Blocks: A Comparative Analysis of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate success of a project. Among the myriad of functionalized aromatic scaffolds, cyanophenols represent a versatile and highly valuable class of compounds. Their unique combination of a nucleophilic hydroxyl group and an electron-withdrawing, synthetically malleable nitrile moiety makes them ideal starting materials for a wide range of chemical transformations.

This guide provides an in-depth comparative analysis of Methyl 5-cyano-2-hydroxybenzoate against other common cyanophenol building blocks, namely 2-hydroxybenzonitrile, 3-hydroxybenzonitrile, and 4-hydroxybenzonitrile. We will delve into their physicochemical properties, comparative reactivity, and provide representative experimental protocols to empower you, our fellow scientists and drug development professionals, to make informed decisions in your synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

The subtle differences in the arrangement of the cyano, hydroxyl, and, in the case of our featured compound, the methyl ester groups, have a significant impact on the physicochemical properties of these building blocks. These properties, in turn, govern their reactivity and handling characteristics.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa
This compound 177.16[1]Not readily availableEstimated to be lower than salicylic acid (pKa 2.98)
2-Hydroxybenzonitrile 119.1293-967.0
3-Hydroxybenzonitrile 119.1280-838.61
4-Hydroxybenzonitrile 119.12112-1147.97

Note: pKa values for cyanophenols are sourced from Quora, citing experimental data.[2] The pKa of this compound is an estimation based on the known acidity of salicylic acid and the electron-withdrawing nature of the cyano group.

The acidity of the phenolic proton, as indicated by the pKa, is a crucial parameter influencing its nucleophilicity in reactions such as O-alkylation. The lower the pKa, the more acidic the proton, and the more readily the corresponding phenoxide anion is formed. The electron-withdrawing nature of the cyano group increases the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10).[3] In this compound, the presence of the additional electron-withdrawing methyl ester group is expected to further increase the acidity of the phenolic proton, making it the most acidic among the compared building blocks.

Comparative Reactivity Analysis: The Interplay of Electronic and Steric Effects

The utility of these building blocks is defined by the reactivity of their functional groups. The interplay of electronic and steric effects dictates their behavior in common synthetic transformations.

O-Alkylation and O-Acylation: A Look at Nucleophilicity

The Williamson ether synthesis and esterification are fundamental reactions for modifying the phenolic hydroxyl group. The rate and efficiency of these reactions are directly related to the nucleophilicity of the phenoxide ion.

Electronic Effects:

The electron-withdrawing cyano and methyl ester groups, through their inductive (-I) and resonance (-M) effects, decrease the electron density on the phenolic oxygen.[4] This would suggest a lower nucleophilicity of the corresponding phenoxide. However, the increased acidity (lower pKa) facilitates the formation of the phenoxide ion under milder basic conditions. Once formed, the stability of the phenoxide anion, enhanced by the delocalization of the negative charge onto the electron-withdrawing groups, can influence its reactivity.

Steric Effects:

Steric hindrance around the hydroxyl group can significantly impact reaction rates.[5] In this regard, 2-hydroxybenzonitrile and this compound, with substituents in the ortho position to the hydroxyl group, are expected to exhibit greater steric hindrance compared to the meta and para isomers. This can make the approach of bulky electrophiles more challenging.

dot

Figure 1: Factors influencing the reactivity of cyanophenol building blocks in O-alkylation and O-acylation reactions.

In practice: For less sterically demanding alkylating agents, the enhanced acidity and subsequent ease of phenoxide formation for this compound might lead to higher overall reaction efficiency. However, for bulkier reagents, 4-hydroxybenzonitrile would likely be the more reactive substrate due to minimal steric hindrance.

Electrophilic Aromatic Substitution: Directing Effects and Ring Activation

The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[6] Conversely, the cyano and methyl ester groups are deactivating and meta-directing.[7] The regiochemical outcome of such reactions on these building blocks is a result of the competition between these directing effects.

dot

G cluster_0 Directing Effects in Electrophilic Aromatic Substitution Phenolic -OH Hydroxyl Group (-OH) Ortho_Para_Activation Ortho, Para-Directing (Activating) Phenolic -OH->Ortho_Para_Activation Nitrile/Ester Cyano (-CN) or Methyl Ester (-CO2Me) Meta_Deactivation Meta-Directing (Deactivating) Nitrile/Ester->Meta_Deactivation Final_Product Regiochemical Outcome Ortho_Para_Activation->Final_Product Dominant influence Meta_Deactivation->Final_Product Subordinate influence

Figure 2: Competing directing effects in electrophilic aromatic substitution on substituted cyanophenols.

In this compound, the powerful ortho-, para-directing influence of the hydroxyl group will dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). The deactivating nature of the cyano and ester groups will likely necessitate more forcing reaction conditions compared to phenol itself.

Representative Synthetic Application: Williamson Ether Synthesis

A typical procedure for the etherification of a phenol involves its deprotonation with a suitable base, followed by reaction with an alkyl halide.[9]

Comparative Performance (Predicted):

Building BlockExpected Ease of DeprotonationSteric HindrancePredicted Relative Yield (with a small alkyl halide)
This compound HighestHighGood to Excellent
2-Hydroxybenzonitrile HighHighGood
3-Hydroxybenzonitrile LowLowModerate to Good
4-Hydroxybenzonitrile ModerateVery LowExcellent

This prediction is based on the balance between the ease of forming the nucleophilic phenoxide and the steric accessibility of the reaction center.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions is often necessary to achieve the best results for a specific substrate and alkylating agent.

Protocol 1: General Procedure for Williamson Ether Synthesis of Cyanophenols

This protocol is adapted from a procedure for the etherification of 4-hydroxybenzaldehyde and can be applied to the cyanophenol building blocks.[10]

Materials:

  • Cyanophenol (1.0 eq)

  • Alkyl halide (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the cyanophenol in anhydrous DMF, add potassium carbonate.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound from 5-Cyanosalicylic Acid

This compound can be synthesized from its corresponding carboxylic acid, 5-cyanosalicylic acid, via Fischer esterification.[11][12]

Materials:

  • 5-Cyanosalicylic acid (1.0 eq)

  • Methanol (large excess, as solvent)

  • Sulfuric acid (catalytic amount)

Procedure:

  • Suspend 5-cyanosalicylic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Conclusion: Selecting the Right Building Block for Your Synthesis

The choice between this compound and other cyanophenol building blocks is a nuanced decision that depends on the specific synthetic challenge at hand.

  • This compound is an excellent choice when a highly functionalized scaffold is desired from the outset. Its increased acidity can be advantageous for reactions involving deprotonation of the phenolic hydroxyl group. The presence of the methyl ester provides an additional point for synthetic diversification.

  • 4-Hydroxybenzonitrile is the ideal candidate for reactions where minimal steric hindrance is paramount, likely leading to higher yields in O-alkylation and O-acylation reactions, especially with bulky reagents.

  • 2-Hydroxybenzonitrile offers a balance of reactivity and functionality, with the ortho-disposition of the functional groups enabling unique cyclization reactions.

  • 3-Hydroxybenzonitrile provides an alternative substitution pattern that can be crucial for structure-activity relationship (SAR) studies in drug discovery.

By carefully considering the electronic and steric properties of each building block, researchers can strategically design more efficient and successful synthetic routes. This guide serves as a foundational resource to aid in that critical decision-making process.

References

A Comparative Guide to the Reactivity of Methyl 5-cyano-2-hydroxybenzoate and Methyl 4-cyano-2-hydroxybenzoate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate clinical success. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: Methyl 5-cyano-2-hydroxybenzoate and Methyl 4-cyano-2-hydroxybenzoate. While structurally similar, the seemingly minor positional difference of the cyano group profoundly influences the electronic properties and, consequently, the chemical reactivity of these molecules. This guide will delve into the theoretical underpinnings of their reactivity, supported by experimental protocols and data, to empower researchers in making informed decisions for the synthesis of novel therapeutic agents.

Introduction

This compound and Methyl 4-cyano-2-hydroxybenzoate are substituted phenolic compounds that serve as versatile intermediates in organic synthesis. Their utility in drug development stems from the presence of multiple functional groups—a hydroxyl, a cyano, and a methyl ester—that can be selectively modified to construct more complex molecular architectures. The key distinction between these two isomers lies in the placement of the electron-withdrawing cyano group relative to the activating hydroxyl group. This guide will explore how this difference dictates their behavior in key chemical transformations, including electrophilic aromatic substitution and reactions involving their functional groups.

Part 1: Theoretical Analysis of Reactivity

Electronic Effects of Substituents

The reactivity of an aromatic ring is governed by the electronic effects of its substituents. In both isomers, we have:

  • Hydroxyl (-OH) group: A strong activating group that donates electron density to the ring through resonance (+R effect) and withdraws electron density through induction (-I effect). The resonance effect is dominant, making the ring more susceptible to electrophilic attack, particularly at the ortho and para positions.[1]

  • Methoxycarbonyl (-COOCH3) group: A deactivating group that withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect).

  • Cyano (-CN) group: A strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to delocalize negative charge.[2][3] It deactivates the aromatic ring towards electrophilic substitution.[2]

The critical difference arises from the position of the strongly deactivating cyano group relative to the strongly activating hydroxyl group.

  • This compound: The cyano group is meta to the hydroxyl group. Its electron-withdrawing effect is primarily inductive.

  • Methyl 4-cyano-2-hydroxybenzoate: The cyano group is para to the hydroxyl group. Here, its strong electron-withdrawing resonance effect (-R) directly opposes the electron-donating resonance effect (+R) of the hydroxyl group.

This positional variance leads to distinct predictions regarding their reactivity.

Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)

Phenols are highly reactive towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions.

  • This compound: The positions ortho and para to the activating -OH group are C3, C4, and C6. The C4 and C6 positions are most activated. The cyano group at C5 deactivates the ring, but its effect is less pronounced at the C4 and C6 positions.

  • Methyl 4-cyano-2-hydroxybenzoate: The positions ortho to the activating -OH group are C3 and C5. The para position is blocked by the cyano group. The strong electron-withdrawing nature of the para-cyano group significantly deactivates the entire ring, making it less reactive towards EAS compared to its isomer.

Therefore, This compound is predicted to be more reactive towards electrophilic aromatic substitution than Methyl 4-cyano-2-hydroxybenzoate.

Predicted Reactivity in Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group.[4][5] While neither of the parent molecules has an ideal leaving group for classical NAS, the presence of the activating cyano group is a key consideration. If a leaving group were present, the 4-cyano isomer, with the cyano group para to potential leaving group positions, would be more activated towards NAS.

Acidity of the Phenolic Proton (pKa)

The acidity of the phenolic proton is influenced by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity of the phenol (lowering the pKa).

  • Methyl 4-cyano-2-hydroxybenzoate: The cyano group is para to the hydroxyl group, allowing for direct delocalization and stabilization of the negative charge on the phenoxide oxygen through resonance.

  • This compound: The cyano group is meta to the hydroxyl group, and its stabilizing effect on the phenoxide is primarily through the weaker inductive effect.

Consequently, Methyl 4-cyano-2-hydroxybenzoate is predicted to be a stronger acid (have a lower pKa) than this compound. The determination of pKa values for substituted phenols is a well-established area of study.[6][7][8][9]

Part 2: Experimental Comparison and Protocols

To empirically validate the theoretical predictions, a series of comparative experiments can be conducted under standardized conditions.

Experiment 1: Electrophilic Bromination

Objective: To compare the relative reactivity of the two isomers towards electrophilic aromatic substitution.

Protocol:

  • Dissolve an equimolar amount of this compound and Methyl 4-cyano-2-hydroxybenzoate in separate flasks containing a suitable solvent (e.g., glacial acetic acid).

  • To each flask, add a solution of bromine in glacial acetic acid dropwise at room temperature while stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the product distribution and yield.

Expected Outcomes:

  • This compound is expected to react faster and give a higher yield of the brominated product. The major product is anticipated to be Methyl 3-bromo-5-cyano-2-hydroxybenzoate, with substitution occurring at the position ortho to the hydroxyl group and meta to the other substituents.

  • Methyl 4-cyano-2-hydroxybenzoate is expected to react slower, potentially requiring more forcing conditions (e.g., heating or a Lewis acid catalyst). The major product would be Methyl 3-bromo-4-cyano-2-hydroxybenzoate.

Data Summary Table:

CompoundReaction TimeYield (%)Major Product
This compoundShorterHigherMethyl 3-bromo-5-cyano-2-hydroxybenzoate
Methyl 4-cyano-2-hydroxybenzoateLongerLowerMethyl 3-bromo-4-cyano-2-hydroxybenzoate

Experimental Workflow for Electrophilic Bromination:

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis S1 This compound R1 Dissolve in Glacial Acetic Acid S1->R1 S2 Methyl 4-cyano-2-hydroxybenzoate S2->R1 R2 Add Br2 in Acetic Acid R1->R2 R3 Monitor by TLC R2->R3 W1 Quench with Na2S2O3 R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry and Concentrate W2->W3 A1 Analyze by 1H NMR W3->A1 A2 Determine Yield and Product Distribution A1->A2

Caption: Workflow for the comparative electrophilic bromination experiment.

Experiment 2: Determination of pKa

Objective: To quantitatively compare the acidity of the phenolic proton of the two isomers.

Protocol (Spectrophotometric Titration):

  • Prepare stock solutions of each isomer in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Add a small aliquot of the stock solution of one isomer to each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution. The protonated and deprotonated forms of the phenol will have different absorbance maxima.

  • Plot the absorbance at a chosen wavelength (where the difference between the two forms is maximal) against the pH.

  • The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.

  • Repeat the procedure for the other isomer.

Expected Outcomes:

  • Methyl 4-cyano-2-hydroxybenzoate is expected to exhibit a lower pKa value compared to this compound, confirming its higher acidity.

Data Summary Table:

CompoundMeasured pKa
This compoundHigher value
Methyl 4-cyano-2-hydroxybenzoateLower value

Logical Diagram for pKa Determination:

pKa_Determination Start Prepare Stock Solutions of Isomers Mix Mix Isomer with Each Buffer Start->Mix Buffers Prepare Buffer Solutions of Varying pH Buffers->Mix Measure Measure UV-Vis Absorbance Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot Determine Determine pKa from Inflection Point Plot->Determine Compare Compare pKa Values Determine->Compare

Caption: Logical flow for the determination of pKa by spectrophotometric titration.

Part 3: Implications for Drug Development

The observed differences in reactivity have significant implications for synthetic strategy and drug design.

  • For Electrophilic Aromatic Substitution: If the synthetic route requires substitution on the aromatic ring, this compound would be the preferred starting material due to its higher reactivity. This could lead to milder reaction conditions, higher yields, and fewer side products.

  • For Modifying the Hydroxyl Group: The higher acidity of Methyl 4-cyano-2-hydroxybenzoate means it will be more readily deprotonated. This can be advantageous for reactions involving the phenoxide, such as Williamson ether synthesis. However, it could also lead to undesired side reactions in the presence of bases.

  • For Nucleophilic Aromatic Substitution: While not directly applicable to the parent compounds, if a derivative with a suitable leaving group is synthesized, the 4-cyano isomer would be more susceptible to nucleophilic attack. This could be a valuable strategy for introducing nitrogen or sulfur nucleophiles, which are common in many drug molecules.

  • Biological Activity: The electronic differences between the two isomers can also influence their pharmacokinetic and pharmacodynamic properties. The pKa of the phenolic hydroxyl group can affect a molecule's solubility, membrane permeability, and ability to interact with biological targets.

Conclusion

The positional isomerism in this compound and Methyl 4-cyano-2-hydroxybenzoate leads to significant and predictable differences in their chemical reactivity. The 5-cyano isomer is more susceptible to electrophilic attack on the aromatic ring, while the 4-cyano isomer has a more acidic phenolic proton. A thorough understanding of these nuances, grounded in both theoretical principles and experimental validation, is paramount for researchers in drug development. This knowledge enables the rational design of synthetic routes, the optimization of reaction conditions, and ultimately, the efficient construction of novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl Cyano-2-hydroxybenzoate Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development and materials science, the precise identification of chemical structures is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules sharing the same formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different biological activities and physical properties. The methyl cyano-2-hydroxybenzoate series is a prime example, where the location of the cyano group profoundly influences the molecule's electronic environment and, consequently, its interactions.

This guide provides an in-depth comparison of the key spectroscopic signatures that enable the unambiguous differentiation of four key isomers: methyl 3-cyano-2-hydroxybenzoate, methyl 4-cyano-2-hydroxybenzoate, methyl 5-cyano-2-hydroxybenzoate, and methyl 6-cyano-2-hydroxybenzoate. We will delve into the causality behind the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental chemical principles.

Molecular Structures of the Isomers

The primary structural difference among the four isomers is the position of the electron-withdrawing cyano (-C≡N) group relative to the electron-donating hydroxyl (-OH) group and the methyl ester (-COOCH₃) group. This variation in substitution pattern creates unique electronic and magnetic environments for each molecule, which are the keys to their spectroscopic differentiation.

G cluster_0 Methyl 3-cyano-2-hydroxybenzoate cluster_1 Methyl 4-cyano-2-hydroxybenzoate cluster_2 This compound cluster_3 Methyl 6-cyano-2-hydroxybenzoate node_3 node_3 node_4 node_4 node_5 node_5 node_6 node_6

Caption: Chemical structures of the four positional isomers of methyl cyano-2-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these positional isomers. The chemical shifts and coupling patterns of the aromatic protons are uniquely defined by the substituent arrangement.

¹H NMR Analysis: Decoding the Aromatic Region

The electron-donating hydroxyl group (-OH) and the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups exert significant electronic effects, shielding or deshielding adjacent protons.

  • -OH Group: Strongly activating, shields ortho and para protons (shifts them upfield).

  • -CN and -COOCH₃ Groups: Strongly deactivating, deshield ortho and para protons (shifts them downfield).

The interplay of these effects results in a distinct aromatic fingerprint for each isomer. For instance, in this compound, the proton at C6 is ortho to the hydroxyl group and will be shifted upfield, while the proton at C4 is ortho to the cyano group and will be shifted significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Aromatic Protons

IsomerH-3H-4H-5H-6-OCH₃ (s)-OH (s)
3-cyano -~7.8 (dd, J≈8, 2)~7.1 (t, J≈8)~7.9 (dd, J≈8, 2)~3.9~11.0
4-cyano ~7.5 (d, J≈2)-~7.7 (dd, J≈9, 2)~7.0 (d, J≈9)~3.9~10.8
5-cyano ~8.2 (d, J≈2.5)~7.8 (dd, J≈9, 2.5)-~7.1 (d, J≈9)~3.9~10.9
6-cyano ~7.8 (d, J≈8)~7.2 (t, J≈8)~7.9 (d, J≈8)-~4.0~11.5

Note: These are predicted values based on standard substituent effects. Actual values may vary based on solvent and concentration. The phenolic -OH proton chemical shift is highly variable and its signal may be broadened.[1]

The most telling information comes from the spin-spin splitting patterns :

  • 3-cyano isomer: Expects a triplet and two doublets of doublets.

  • 4-cyano and 5-cyano isomers: Will show two doublets and one doublet of doublets, but the coupling constants (ortho J ≈ 7-9 Hz, meta J ≈ 2-3 Hz) and chemical shifts will be distinct.

  • 6-cyano isomer: Expects two doublets and a triplet, with a potentially downfield shifted methyl ester signal due to proximity to the cyano group.

¹³C NMR Analysis: A Carbon-Level Confirmation

¹³C NMR provides complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the electronic effects of the substituents. The carbon atom attached to the cyano group (ipso-carbon) will have a characteristic shift, as will the carbons bearing the hydroxyl and ester groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

IsomerC-CNC-OHC=OAr-C (range)
3-cyano ~117~160~168110-140
4-cyano ~118~162~169105-138
5-cyano ~119~161~169103-140
6-cyano ~116~159~167112-142

Note: Predicted values based on additivity rules and data from similar compounds like methyl 2-hydroxybenzoate.[2][3]

Experimental Protocol: NMR Spectroscopy

G prep 1. Sample Preparation Dissolve 5-10 mg of isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of TMS as internal standard (0 ppm). acq 2. Data Acquisition Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard parameters: 32 scans for ¹H, 1024 scans for ¹³C. prep->acq proc 3. Data Processing Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm. acq->proc analysis 4. Spectral Analysis Integrate ¹H signals. Assign peaks based on chemical shift, multiplicity, and coupling constants. proc->analysis

Caption: Standard experimental workflow for NMR analysis of methyl cyano-2-hydroxybenzoate isomers.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid method for confirming the presence of key functional groups. While all isomers will show characteristic absorptions for the -OH, -C≡N, and C=O groups, the precise frequencies of these vibrations are subtly influenced by the electronic interplay between the substituents, offering a means of differentiation.

Causality of Frequency Shifts: The position of the nitrile (-C≡N) stretching vibration is particularly informative. Its frequency is dependent on the resonance effects within the molecule. When the electron-withdrawing -C≡N group is para to the electron-donating -OH group (as in the 4-cyano isomer), resonance can delocalize electron density into the nitrile group, slightly weakening the C≡N bond and lowering its stretching frequency compared to the meta isomer.[4]

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Key Functional Groups

IsomerO-H Stretch (broad)C-H Stretch (Aromatic & Aliphatic)C≡N StretchC=O Stretch (Ester)
3-cyano 3300-3500~3100, ~2960~2235~1725
4-cyano 3300-3500~3100, ~2960~2225~1720
5-cyano 3300-3500~3100, ~2960~2230~1725
6-cyano 3300-3500~3100, ~2960~2230~1730

Note: Values are based on data for substituted cyanophenols and benzoates.[4][5][6] The broadness of the O-H stretch is due to hydrogen bonding.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare their frequencies to the expected values for each isomer.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation analysis. All four isomers have the same molecular formula, C₉H₇NO₃, and will therefore exhibit the same molecular ion peak (M⁺˙) at an m/z of 177.[7][8] Differentiation must come from subtle differences in the relative abundances of fragment ions, though these may be minor.

Key Fragmentation Pathways: For methyl benzoate esters, common fragmentation pathways include:

  • Loss of the methoxy radical (•OCH₃): This leads to the formation of a stable acylium ion [M - 31]⁺.

  • Loss of the methoxycarbonyl radical (•COOCH₃): This results in the formation of the cyanohydroxyphenyl cation [M - 59]⁺.

The stability of these resulting fragment ions can be influenced by the position of the cyano and hydroxyl groups, potentially leading to variations in their relative intensities in the mass spectrum.

G mol [C₉H₇NO₃]⁺˙ m/z = 177 (Molecular Ion) frag1 [M - OCH₃]⁺ m/z = 146 (Acylium Ion) mol->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 118 mol->frag2 - •COOCH₃

Caption: Common fragmentation pathways for methyl cyano-2-hydroxybenzoate isomers in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate the molecular ion and fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to established pathways for benzoate esters.[9][10]

Conclusion

While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the definitive technique for the unambiguous differentiation of methyl cyano-2-hydroxybenzoate isomers. The unique chemical shifts and, most critically, the distinct spin-spin coupling patterns observed in the ¹H NMR spectrum provide an irrefutable fingerprint for each positional isomer. By systematically applying these spectroscopic techniques and understanding the chemical principles that govern their outcomes, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Purity Assessment of Commercial Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a starting material is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. Methyl 5-cyano-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and functional materials, is no exception. Its molecular structure, featuring a hydroxyl, a cyano, and a methyl ester group on an aromatic ring, presents a unique analytical challenge. The presence of seemingly minor impurities—be it starting materials, isomers, by-products, or residual solvents—can have profound impacts on reaction yields, downstream processing, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for a robust purity assessment of commercial this compound. We will move beyond standard protocols to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

The Imperative of Orthogonal Purity Analysis

No single analytical method can reveal the complete purity profile of a chemical compound. Different techniques exploit different physicochemical properties of a molecule. A comprehensive assessment, therefore, relies on an orthogonal approach , where multiple, disparate methods are employed. A compound that appears pure by one method may reveal significant impurities when analyzed by another. For this compound, a multi-pronged strategy is essential for confident quality control.

Potential Impurities: A Synthesis-Based Perspective

To effectively hunt for impurities, one must first understand their likely origin. The synthesis of this compound often involves the cyanation of a halogenated precursor, such as Methyl 5-bromo-2-hydroxybenzoate, using a cyanide source like copper(I) cyanide or zinc cyanide.[1] Based on this and other potential synthetic routes, likely impurities include:

  • Starting Materials: Unreacted Methyl 5-bromo-2-hydroxybenzoate or Methyl 2-hydroxy-5-iodobenzoate.

  • Isomeric By-products: Positional isomers formed during synthesis.

  • Hydrolysis Products: 5-Cyano-2-hydroxybenzoic acid, resulting from the hydrolysis of the methyl ester.[2]

  • Reagent Residues: Residual metals (e.g., copper, zinc) and solvents used during reaction and purification.

  • Related Substances: Compounds with similar structures formed through side reactions.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities

HPLC is the cornerstone for assessing the purity of non-volatile and thermally sensitive organic compounds. It excels at separating the main component from closely related impurities.

Expertise & Causality: We choose Reversed-Phase HPLC (RP-HPLC) as the primary method due to the moderate polarity of this compound. A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which will retain the analyte and its likely less-polar impurities, while allowing more polar impurities (like the hydrolysis product, 5-cyano-2-hydroxybenzoic acid) to elute earlier. UV detection is ideal because the aromatic ring and cyano group constitute a strong chromophore, ensuring high sensitivity. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

Experimental Protocol: RP-HPLC for Purity Determination
  • System Preparation:

    • HPLC System: A quaternary pump system with a UV-Vis detector and autosampler.

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the phenolic hydroxyl and any carboxylic acid impurities, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to create a 0.1 mg/mL solution.

    • Sample Preparation: Prepare the commercial sample to the same concentration (0.1 mg/mL) in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify impurities against a known impurity standard if available, or report as area percent.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample & Standard Preparation (0.1 mg/mL) Injection Inject 5 µL Sample_Prep->Injection Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (C18 Column, 30°C) Mobile_Phase->HPLC_System Gradient Gradient Elution (Water/ACN) HPLC_System->Gradient Injection->HPLC_System UV_Detection UV Detection (254 nm) Gradient->UV_Detection Integration Peak Integration UV_Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Caption: Workflow for HPLC Purity Assessment.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC is a powerful technique for separating and analyzing compounds that are volatile or can be made volatile without decomposition.[3] When coupled with a Mass Spectrometer (MS), it provides definitive identification of the separated components.

Expertise & Causality: While HPLC is superior for non-volatile impurities, GC-MS is the gold standard for identifying and quantifying residual solvents from the synthesis and purification process. For the main analyte, its hydroxyl group can cause poor peak shape and column bleed. Therefore, derivatization is necessary to improve its volatility and chromatographic performance.[4] Silylation, converting the acidic hydroxyl proton to a non-polar trimethylsilyl (TMS) group, is the chosen method. This blocks the polar -OH group, reducing tailing and improving thermal stability. A non-polar DB-5ms or equivalent column is chosen as it is a general-purpose column suitable for a wide range of derivatized compounds.[4]

Experimental Protocol: GC-MS for Residual Solvents and Derivatized Analyte
  • Sample Preparation (Derivatization):

    • Accurately weigh ~5 mg of the commercial sample into a GC vial.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature before analysis. Rationale: Heating drives the derivatization reaction to completion.

  • GC-MS System and Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio). Rationale: A split injection prevents column overloading by the high concentration main peak.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 minutes (for solvent elution).

      • Ramp: 10 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify residual solvent peaks by their retention time and comparison of their mass spectra to a reference library (e.g., NIST).

    • Confirm the identity of the main peak (TMS-derivatized this compound) by its mass spectrum.

    • Assess purity based on the relative peak areas, keeping in mind that the response factor for different compounds can vary significantly in GC-MS.

GCMS_Workflow Sample Weigh Sample (~5 mg) Derivatization Add BSTFA/Pyridine Heat at 60°C Sample->Derivatization Injection Inject 1 µL (Split Mode) Derivatization->Injection GCMS_System GC-MS System (DB-5ms Column) Separation Temperature Ramp Separation GCMS_System->Separation Injection->GCMS_System Detection EI Ionization & Mass Analysis (40-550 m/z) Separation->Detection Analysis Spectral Library Search & Identification Detection->Analysis

Caption: Workflow for GC-MS Impurity Profiling.

III. Spectroscopic Confirmation: NMR and FTIR

While chromatographic techniques separate and quantify, spectroscopic methods confirm the identity and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For purity assessment, ¹H NMR provides a rapid and highly specific fingerprint of the molecule.

Expertise & Causality: The ¹H NMR spectrum of pure this compound should show distinct signals for each unique proton environment. The presence of extra peaks indicates impurities. For example, residual Methyl 5-bromo-2-hydroxybenzoate would show a different aromatic splitting pattern. The hydrolysis product, 5-cyano-2-hydroxybenzoic acid, would lack the characteristic methyl ester singlet around 3.9 ppm and may show a broad carboxylic acid proton signal. Quantitative NMR (qNMR), which involves adding a certified internal standard, can be used for an absolute purity determination without needing a specific reference standard of the analyte.[5]

Protocol Outline: ¹H NMR

  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure and identify any impurity signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Causality: The FTIR spectrum serves as a quick identity check. For this compound, we expect to see characteristic absorption bands for:

  • -OH stretch (hydroxyl): A broad band around 3200-3400 cm⁻¹.

  • C≡N stretch (cyano): A sharp, medium-intensity band around 2220-2240 cm⁻¹.[6]

  • C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.[7]

  • C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

The absence of these key peaks or the presence of unexpected peaks (e.g., a very broad O-H stretch characteristic of a carboxylic acid dimer, ~2500-3300 cm⁻¹) can indicate significant impurities or a wrong compound.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedStrengthsLimitations
HPLC-UV Purity determination and quantification of non-volatile impurities.Quantitative purity (area %), retention times of impurities.High precision and accuracy, robust, widely available.Requires a chromophore for UV detection, may not detect all impurities if they co-elute.
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).Definitive identification via mass spectra, quantification of volatiles.High sensitivity and specificity for volatile compounds.Requires derivatization for non-volatile analytes, potential for thermal degradation.
¹H NMR Structural confirmation and identification of structurally related impurities.Unambiguous structural information, can detect a wide range of impurities.Absolute structural information, qNMR provides high accuracy without analyte standard.Lower sensitivity compared to chromatography, complex mixtures can be difficult to interpret.
FTIR Rapid identity confirmation of functional groups.Presence/absence of key functional groups.Fast, non-destructive, requires minimal sample.Provides little quantitative information, not suitable for detecting trace impurities.

Conclusion and Recommendation

A robust purity assessment of commercial this compound is not a single measurement but a comprehensive investigation. The recommended workflow is a tiered approach:

  • Identity Confirmation: Use FTIR and ¹H NMR to confirm the bulk material's identity and structural integrity.

  • Primary Purity Assay: Employ a validated RP-HPLC method to accurately quantify the main component and detect non-volatile impurities. This should be the primary value reported on a certificate of analysis.

  • Volatile Impurity Profiling: Use GC-MS to identify and quantify residual solvents, which are critical for materials used in pharmaceutical applications.

By integrating these orthogonal techniques, researchers and drug development professionals can establish a high-confidence purity profile, ensuring the quality and consistency of their starting materials and the integrity of their scientific work. This analytical rigor is the bedrock of producing safe and effective final products.

References

A Comparative Study of Catalysts for Derivatizing Methyl 5-cyano-2-hydroxybenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, Methyl 5-cyano-2-hydroxybenzoate stands as a versatile scaffold. Its trifunctional nature—a phenolic hydroxyl, a nitrile, and a methyl ester—offers multiple avenues for derivatization, enabling the generation of a diverse library of compounds for drug discovery and materials science. The strategic selection of a catalyst is paramount to achieving desired regioselectivity, high yields, and process efficiency. This guide provides a comparative analysis of catalytic systems for the derivatization of this compound, supported by experimental data from analogous systems to inform your synthetic strategy.

I. Derivatization of the Phenolic Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group is a primary site for modification, often targeted to enhance biological activity or modulate physicochemical properties. O-alkylation (etherification) and O-acylation (esterification) are the most common transformations.

The Williamson ether synthesis is a robust and widely employed method for forming aryl ethers. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. The choice of base is critical to the success of this reaction, particularly in substrates with multiple functional groups.

Catalyst/BaseAlkylating AgentTemperatureReaction TimeYield (%)Reference
K2CO3Benzyl chlorideRoom Temp.5 min98[1]
NaHCO3Benzyl chlorideRoom Temp.15 min95[1]
NaOHAlkyl halideVariesVariesGood[2][3]
Cs2CO3Alkyl halideVariesVariesGood[4]

Experimental Protocol: General Procedure for Solvent-Free O-Alkylation of a Phenol

  • In a round-bottom flask, combine the phenol (1.0 equiv), the solid base (e.g., K2CO3, 2.0 equiv), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary.

  • Add the alkylating agent (1.1-1.5 equiv) to the mixture.

  • Stir the reaction mixture vigorously at the desired temperature (from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.


dot
graph Williamson_Ether_Synthesis {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

Substrate [label="this compound"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="Phenoxide Intermediate"]; AlkylHalide [label="Alkyl Halide (R-X)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="O-Alkyl Derivative"]; Salt [label="Salt (e.g., KX)"];

Substrate -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack"]; AlkylHalide -> Product; Product -> Salt [style=invis]; }

Williamson Ether Synthesis Workflow.

II. Modification of the Cyano Group

The nitrile functionality is a versatile handle for transformation into amines, amides, or carboxylic acids, each opening up new avenues for structural diversification.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used, atom-economical method.

CatalystReducing AgentSolventTemperaturePressureYield (%)Reference
10% Pd/CH2EthanolRoom Temp.HighHigh[5]
Raney NickelH2Methanol/NH3100°C100 atm90[6]
Nickel BorideNaBH4MethanolRoom Temp.AtmosphericModerate[7]

Experimental Protocol: Catalytic Hydrogenation of an Aromatic Nitrile

  • To a solution of the aromatic nitrile (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol), add the catalyst (e.g., 10 mol% of 10% Pd/C).

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the system with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Purify the product by distillation or crystallization.

The controlled hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions and the catalyst employed.

  • To Amides: Base-catalyzed hydration, often with careful monitoring, can selectively produce the amide. A study on the selective NaOH-catalyzed hydration of aromatic nitriles demonstrated high selectivity for the amide product.[8]

  • To Carboxylic Acids: Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid. A patented process describes the use of a lower aliphatic acid (e.g., acetic acid) as a catalyst for the hydrolysis of aromatic nitriles to the corresponding carboxylic acids at elevated temperatures.[9]

ProductCatalyst/ReagentConditionsSelectivityReference
AmideNaOHMild heating, careful monitoringHigh for amide[8][10]
Carboxylic AcidAcetic Acid150-330°C, refluxHigh for acid[9]

dot
graph Nitrile_Hydrolysis {
graph [rankdir="LR", splines=ortho, nodesep=0.7];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

Nitrile [label="this compound"]; Amide [label="Amide Derivative"]; CarboxylicAcid [label="Carboxylic Acid Derivative"];

Nitrile -> Amide [label="Partial Hydrolysis\n(Base-catalyzed)"]; Amide -> CarboxylicAcid [label="Full Hydrolysis\n(Acid or Base-catalyzed)"]; Nitrile -> CarboxylicAcid [label="Direct Hydrolysis\n(Acid-catalyzed)"]; }

Hydrolysis Pathways of the Nitrile Group.

III. Transformations of the Methyl Ester Group

The methyl ester functionality is amenable to transesterification and amidation, providing access to a wide range of ester and amide derivatives.

Transesterification of the methyl ester with various alcohols can be achieved using either acid or base catalysts. A study on the transesterification of methyl salicylate with isoamyl alcohol provides a useful comparison.[11]

CatalystMolar Ratio (MS:IA)Temperature (°C)Reaction Time (h)Conversion (%)Reference
LiOH1:4120 (Microwave)498 (Yield)[11]
MeONa1:4120 (Microwave)4>60[11]
Ca(OH)21:4120 (Microwave)4>60[11]
Titanium Isopropoxide1:1.1140-1702High[12]
SiO2-SO3H-120 (Microwave)40 min94[13]

The direct conversion of esters to amides is a highly desirable transformation. Recent advances have identified several effective catalytic systems.

CatalystAmineConditionsYield (%)Reference
Fe(III) chloridePrimary & Secondary80°C, 1.5-3 h, solvent-freeGood[14]
La2Na8(OCH2CF3)14(THF)6Primary80°C, 6 h, solvent-free>35[14]
HBTU/Hünig's baseFree amines or HCl saltsRoom Temp., 1-2 hGood to Excellent[15]

Experimental Protocol: Iron(III) Chloride-Catalyzed Amidation of a Methyl Ester

  • In a reaction vial, combine the methyl ester (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the FeCl3 catalyst (e.g., 5 mol%).

  • Heat the reaction mixture with stirring under solvent-free conditions at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or crystallization.


dot
graph Ester_Derivatization {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

Ester [label="Methyl Ester Group"]; Transesterification [label="Transesterification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amidation [label="Amidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NewEster [label="New Ester Derivative"]; Amide [label="Amide Derivative"];

Ester -> Transesterification [label="Alcohol, Catalyst"]; Ester -> Amidation [label="Amine, Catalyst"]; Transesterification -> NewEster; Amidation -> Amide; }

Derivatization Pathways for the Ester Group.

IV. Conclusion and Future Outlook

The derivatization of this compound offers a rich field for chemical exploration. This guide has provided a comparative overview of catalytic systems for the modification of its three key functional groups, drawing upon data from analogous and well-studied systems. For the phenolic hydroxyl group, base-catalyzed Williamson ether synthesis remains a highly effective method. The cyano group can be selectively reduced to a primary amine using catalytic hydrogenation or hydrolyzed to an amide or carboxylic acid under controlled basic or acidic conditions, respectively. Finally, the methyl ester can be efficiently converted to other esters via transesterification or to amides using modern catalytic amidation protocols.

Future research in this area will likely focus on the development of more sustainable and selective catalysts, including heterogeneous catalysts for ease of separation and recycling, as well as biocatalytic approaches. The insights provided in this guide are intended to serve as a foundational resource for researchers and scientists in the rational design and execution of synthetic routes to novel derivatives of this compound.

V. References

  • Process for hydrolysis of nitriles. (1975). US Patent 3,920,670. --INVALID-LINK--

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. --INVALID-LINK--

  • Method for preparing 2-cyanophenol. (2010). Chinese Patent CN101781235B. --INVALID-LINK--

  • Stoichiometric reductions of benzonitrile (4 a). (yields determined by ¹H NMR with hexamethylbenzene as internal standard). ResearchGate. --INVALID-LINK--

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ResearchGate. --INVALID-LINK--

  • Conversion of nitriles to amides. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Technical Support Center: Catalyst Selection for Efficient 2-Hydroxybenzonitrile Synthesis. Benchchem. --INVALID-LINK--

  • Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts. (2022). Taylor & Francis Online. --INVALID-LINK--

  • Method for the preparation of 2 hydroxybenzonitrile. (1997). US Patent 5,637,750. --INVALID-LINK--

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. --INVALID-LINK--

  • 2-Cyanophenol synthesis. ChemicalBook. --INVALID-LINK--

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. --INVALID-LINK--

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--

  • Transesterification process for producing salicylic esters used in perfumes. (2006). European Patent EP1634571A1. --INVALID-LINK--

  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem. --INVALID-LINK--

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2021). Nature Communications, 12(1), 1-9. --INVALID-LINK--

  • Process for the preparation of 2-hydroxybenzonitrile. (1997). Justia Patents. --INVALID-LINK--

  • A generic approach for the catalytic reduction of nitriles. Organic Chemistry Portal. --INVALID-LINK--

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. (2015). RSC Publishing. --INVALID-LINK--

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (2002). WIPO Patent WO2002096856A1. --INVALID-LINK--

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. --INVALID-LINK--

  • Comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2023). CSIR-NCL Library, Pune. --INVALID-LINK--

  • Carboxylic acids and Nitriles. Philadelphia University. --INVALID-LINK--

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. (1960). The Journal of Organic Chemistry, 25(11), 1909-1912. --INVALID-LINK--

  • Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. (2019). MDPI. --INVALID-LINK--

  • Application Notes and Protocols: 2-Hydroxybenzonitrile in Coordination Chemistry. Benchchem. --INVALID-LINK--

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. --INVALID-LINK--

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). ResearchGate. --INVALID-LINK--

  • Organic Chemistry – Specific Name Reactions. National Institute of Open Schooling. --INVALID-LINK--

  • Preparation of Methyl Salicylate. University of the West Indies at Mona. --INVALID-LINK--

  • 2-Cyanophenol 611-20-1 wiki. Guidechem. --INVALID-LINK--

  • Production method of methyl salicylate. (2022). Chinese Patent CN114956996A. --INVALID-LINK--

  • High-efficiency synthesis method of 2-cyanophenol. (2020). Eureka | Patsnap. --INVALID-LINK--

  • Alcohols, Phenols and Ethers. NCERT. --INVALID-LINK--

  • Group (IV) Metal-Catalyzed Direct Amidation. (2012). DiVA portal. --INVALID-LINK--

  • 2-cyanophenol preparing method. (2014). Chinese Patent CN103664698A. --INVALID-LINK--

  • Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. (1981). Journal of Medicinal Chemistry, 24(5), 538-542. --INVALID-LINK--

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. --INVALID-LINK--

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis. --INVALID-LINK--

References

A Comparative Guide to the Synthesis of 6-cyano-2H-1,3-benzoxazin-2-one: A Modern Approach vs. a Traditional Pathway

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors such as efficiency, safety, cost-effectiveness, and atom economy. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to a valuable heterocyclic scaffold, 6-cyano-2H-1,3-benzoxazin-2-one. This molecule holds potential as an intermediate in the development of bioactive compounds.

We will explore a modern, streamlined route commencing from the readily available Methyl 5-cyano-2-hydroxybenzoate, and contrast it with a traditional, multi-step approach starting from 2-amino-4-cyanophenol. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis supported by experimental data to inform strategic synthetic planning.

Route 1: A Modern Approach from this compound

This synthetic strategy leverages the versatile functionality of this compound, employing a sequence of hydrolysis, Curtius rearrangement, and intramolecular cyclization to achieve the target molecule. The causality behind this choice lies in the potential for a more convergent and efficient synthesis.

Workflow for Route 1

Route 1 Workflow A This compound B Hydrolysis A->B C 5-Cyano-2-hydroxybenzoic acid B->C D Acyl Azide Formation C->D E 5-Cyano-2-hydroxybenzoyl azide D->E F Curtius Rearrangement E->F G 2-Hydroxy-5-cyanophenyl isocyanate F->G H Intramolecular Cyclization G->H I 6-cyano-2H-1,3-benzoxazin-2-one H->I Route 2 Workflow J 2-Amino-4-cyanophenol K Phosgenation J->K L Intermediate Carbamoyl Chloride / Isocyanate K->L M Intramolecular Cyclization L->M N 6-cyano-2H-1,3-benzoxazin-2-one M->N Route Comparison Topic Synthesis of 6-cyano-2H-1,3-benzoxazin-2-one Route1 Route 1: From this compound Topic->Route1 Route2 Route 2: From 2-Amino-4-cyanophenol Topic->Route2 Pros1 Pros: - More economical starting material - Convergent one-pot final step Route1->Pros1 Cons1 Cons: - Two distinct synthetic operations - Use of potentially hazardous DPPA Route1->Cons1 Pros2 Pros: - Fewer synthetic steps - Higher overall yield - Milder reaction conditions Route2->Pros2 Cons2 Cons: - More expensive starting material - Use of toxic triphosgene Route2->Cons2

Navigating Molecular Ambiguity: A Comparative Guide to Cross-Reactivity Studies of Methyl 5-cyano-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is structured to provide a comprehensive framework for designing and executing cross-reactivity studies for Methyl 5-cyano-2-hydroxybenzoate and its derivatives. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for relevant immunoassays, and present a strategy for the synthesis of a focused panel of derivative compounds for comparative analysis.

The Rationale for Cross-Reactivity Assessment

Immunoassays are a cornerstone of drug discovery and development due to their high sensitivity and throughput.[2] However, their specificity is dictated by the binding characteristics of the antibodies employed. Cross-reactivity arises when an antibody, intended to bind a specific analyte, also recognizes and binds to structurally similar molecules.[3][4][5][6] This can lead to significant analytical errors, including false positives and inaccurate quantification. For a compound like this compound, which possesses multiple functional groups amenable to chemical modification, understanding the potential for cross-reactivity of its derivatives is crucial for several reasons:

  • Accurate Bioanalysis: In pharmacokinetic and pharmacodynamic (PK/PD) studies, it is essential to distinguish the parent drug from its metabolites or other administered analogs.

  • Reliable High-Throughput Screening (HTS): In HTS campaigns, cross-reactivity can lead to a high number of false-positive hits, wasting valuable resources on irrelevant compounds.

  • Informed Structure-Activity Relationship (SAR) Studies: A clear understanding of which structural modifications impact antibody recognition is vital for building accurate SAR models and guiding medicinal chemistry efforts.

Proposed Panel of this compound Derivatives for Comparative Analysis

To conduct a comprehensive cross-reactivity study, a panel of structurally related derivatives should be synthesized. The selection of these derivatives should be guided by potential metabolic pathways and common medicinal chemistry modifications. Below is a proposed panel of derivatives designed to probe the impact of modifications at key positions of the this compound scaffold.

Table 1: Proposed Panel of this compound Derivatives

Compound IDStructureRationale for Inclusion
MCB-001 This compoundParent Compound
MCB-002 5-cyano-2-hydroxybenzoic acidPotential metabolite (hydrolysis of the methyl ester)
MCB-003 Methyl 5-carbamoyl-2-hydroxybenzoateHydrolysis of the nitrile group
MCB-004 Methyl 2-hydroxybenzoate (Methyl Salicylate)Lacks the cyano group to assess its contribution to binding
MCB-005 Methyl 5-cyano-2-methoxybenzoateO-methylation of the hydroxyl group
MCB-006 Methyl 3-cyano-2-hydroxybenzoateIsomeric control to assess the position of the cyano group
Synthetic Approach

The synthesis of these derivatives can be achieved through established organic chemistry methodologies. For instance, the parent compound, this compound, can be synthesized from 4-hydroxybenzoic acid.[7] The derivatives can then be prepared through subsequent modification steps.

Experimental Design for Cross-Reactivity Assessment

To provide a robust assessment of cross-reactivity, it is recommended to employ at least two distinct immunoassay formats. This approach helps to mitigate the risk of format-dependent artifacts and provides a more comprehensive understanding of antibody specificity. Here, we detail the protocols for two widely used and suitable methods for small molecule analysis: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Fluorescence Polarization Immunoassay (FPIA) .

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISAs are a common and cost-effective method for quantifying small molecules.[8][9][10][11][12] The principle relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

  • Antigen Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of a solution containing a conjugate of a carrier protein (e.g., Bovine Serum Albumin, BSA) and a derivative of this compound (e.g., 5-carboxy-2-hydroxybenzoic acid coupled to BSA). The optimal coating concentration (typically 1-10 µg/mL in a coating buffer like PBS) should be determined empirically.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove any unbound antigen.

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of the standard (this compound) and the test derivatives (MCB-002 to MCB-006) in assay buffer (e.g., blocking buffer).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of a primary antibody solution (e.g., a polyclonal or monoclonal antibody raised against a this compound immunogen) for 30 minutes at room temperature. The optimal antibody dilution must be predetermined through titration experiments.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

The concentration of the analyte is inversely proportional to the signal. The cross-reactivity of each derivative is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Derivative) x 100

Where IC₅₀ is the concentration of the compound that causes 50% inhibition of the maximum signal.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that measures the change in the polarization of fluorescent light when a small, fluorescently labeled tracer molecule binds to a larger antibody molecule.[2][13][14][15][16] This method is rapid as it does not require separation steps.

  • Reagent Preparation:

    • Prepare a solution of the primary antibody in FPIA buffer (e.g., PBS with 0.1% BSA). The optimal concentration needs to be determined by titration.

    • Prepare a solution of a fluorescently labeled tracer molecule (e.g., this compound conjugated to a fluorophore like fluorescein). The optimal concentration should result in a high polarization signal when bound to the antibody.

  • Assay Setup:

    • In a suitable microplate (e.g., a black, low-binding 384-well plate), add a fixed volume of the antibody solution to each well.

    • Add a fixed volume of the fluorescent tracer solution to each well.

  • Competitive Binding:

    • Prepare serial dilutions of the standard (this compound) and the test derivatives (MCB-002 to MCB-006) in FPIA buffer.

    • Add a small volume of each standard or test compound dilution to the appropriate wells.

  • Incubation:

    • Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

In FPIA, a lower concentration of the analyte in the sample results in more tracer binding to the antibody and a higher polarization signal. Conversely, a higher concentration of the analyte displaces the tracer, leading to a lower polarization signal. The cross-reactivity is calculated using the same formula as for the ELISA, based on the IC₅₀ values.

Comparative Data Presentation

The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison between the different derivatives and assay formats.

Table 2: Hypothetical Cross-Reactivity Data for this compound Derivatives

Compound IDCompetitive ELISA (% Cross-Reactivity)FPIA (% Cross-Reactivity)
MCB-001 100100
MCB-002 8592
MCB-003 4555
MCB-004 1520
MCB-005 58
MCB-006 <1<1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizing Workflows and Concepts

To further clarify the experimental design and the principles behind the assays, diagrams generated using Graphviz are provided below.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection Coat 1. Coat Plate with Antigen-BSA Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Preincubation 4. Pre-incubate Sample/Standard with Primary Antibody Block->Preincubation Competition 5. Add Mixture to Plate for Competitive Binding Preincubation->Competition Wash2 6. Wash Competition->Wash2 SecondaryAb 7. Add Enzyme-linked Secondary Antibody Wash2->SecondaryAb Wash3 8. Wash SecondaryAb->Wash3 Substrate 9. Add Substrate Wash3->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow for the Competitive ELISA.

FPIA_Principle cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab1 Antibody Complex1 Antibody-Tracer Complex (Slow Rotation) Ab1->Complex1 Tracer1 Fluorescent Tracer Tracer1->Complex1 Result1 High Polarization Complex1->Result1 Ab2 Antibody Complex2 Antibody-Analyte Complex Ab2->Complex2 Tracer2 Free Fluorescent Tracer (Fast Rotation) Result2 Low Polarization Tracer2->Result2 Analyte Analyte Analyte->Complex2

Caption: Principle of Fluorescence Polarization Immunoassay.

Conclusion and Recommendations

The objective comparison of cross-reactivity among a panel of this compound derivatives is a critical step in the preclinical development of this and related compounds. This guide provides a comprehensive framework for such a study, from the rational design of a derivative panel to detailed, validated protocols for two distinct and powerful immunoassay platforms. By employing both Competitive ELISA and FPIA, researchers can gain a more complete and reliable picture of antibody specificity, which can vary between assay formats.[17]

For researchers and drug development professionals, the key takeaways are:

  • Proactive Assessment: Do not assume specificity. Proactively assess the cross-reactivity of key derivatives and potential metabolites early in the development process.

  • Methodological Diversity: Employing orthogonal methods, such as ELISA and FPIA, provides a more robust and reliable assessment of cross-reactivity.

  • Data-Driven Decisions: The quantitative data generated from these studies are invaluable for making informed decisions in lead optimization, candidate selection, and the development of reliable bioanalytical methods.

By adhering to the principles and protocols outlined in this guide, scientists can navigate the complexities of molecular recognition and ensure the analytical rigor required for successful drug development.

References

In-Silico Modeling of Methyl 5-cyano-2-hydroxybenzoate Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of in-silico modeling techniques to predict the chemical reactivity of Methyl 5-cyano-2-hydroxybenzoate. As a Senior Application Scientist, the goal of this document is to furnish you with not only the theoretical underpinnings of these computational methods but also a practical framework for their application, critically comparing predicted outcomes with available experimental data for analogous compounds. This guide is designed to empower you to leverage computational chemistry for the rational design of synthetic pathways and the prediction of molecular interactions in the context of drug discovery and development.

Introduction: The Significance of Predicting Reactivity

This compound is a substituted salicylic acid derivative, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.[1][2] The reactivity of this molecule is governed by the interplay of its functional groups: the electron-withdrawing cyano and methyl ester groups, and the electron-donating hydroxyl group, all attached to an aromatic ring. A thorough understanding of its reactivity is paramount for predicting its behavior in various chemical environments, be it in a synthetic reaction flask or at the active site of a biological target.

In-silico, or computational, modeling offers a powerful and cost-effective avenue for exploring chemical reactivity before embarking on extensive and resource-intensive laboratory experiments.[3] By employing the principles of quantum mechanics, we can calculate a molecule's electronic structure and derive a wealth of information about its potential for chemical transformation. This guide will focus on Density Functional Theory (DFT) as a robust method for elucidating the reactivity of this compound and will compare its predicted reactivity profile with that of structurally related analogs.

Part 1: In-Silico Approaches to Elucidating Chemical Reactivity

The foundation of predicting chemical reactivity through computational means lies in understanding the electronic landscape of a molecule. Reactions are fundamentally driven by the interactions of electrons, and by modeling the distribution and energy of these electrons, we can identify regions of a molecule that are prone to attack by electrophiles or nucleophiles.

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry, enabling the calculation of various molecular properties that serve as powerful descriptors of reactivity.

A typical workflow for predicting molecular reactivity using DFT is as follows:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Reactivity Descriptors mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geometry_optimization Geometry Optimization mol_structure->geometry_optimization electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties fmo Frontier Molecular Orbitals (HOMO/LUMO) electronic_properties->fmo mep Molecular Electrostatic Potential (MEP) electronic_properties->mep fukui Fukui Functions electronic_properties->fukui

Figure 1: A generalized workflow for calculating reactivity descriptors using Density Functional Theory (DFT).

Key Reactivity Descriptors Derived from DFT:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO is the region from which a molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO is the region most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map of electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack.

  • Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point in a molecule when an electron is added or removed. They can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack with greater precision than a qualitative MEP analysis.

Part 2: A Comparative In-Silico Analysis

To contextualize the reactivity of this compound, we will compare its in-silico profile with two analogs: Methyl Salicylate, which lacks the electron-withdrawing cyano group, and Methyl 2-hydroxy-5-nitrobenzoate, which possesses a strongly electron-withdrawing nitro group in the same position as the cyano group. This comparison will allow us to dissect the electronic influence of the cyano group on the molecule's reactivity.

Experimental Protocol: DFT Calculations
  • Structure Preparation: The 3D structures of this compound, Methyl Salicylate, and Methyl 2-hydroxy-5-nitrobenzoate were generated using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: The geometries of the molecules were optimized using the B3LYP functional and the 6-31G(d,p) basis set in a computational chemistry package like Gaussian or ORCA. This step ensures that the calculated properties correspond to a stable conformation of the molecule.

  • Property Calculation: Following geometry optimization, single-point energy calculations were performed at the same level of theory to obtain the HOMO and LUMO energies, the molecular electrostatic potential surface, and the Mulliken atomic charges.

In-Silico Reactivity Profiles

The calculated reactivity descriptors for the three molecules are summarized in the table below.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Most Negative MEP (on Carbonyl Oxygen) (kcal/mol)Most Positive MEP (on Hydroxyl Hydrogen) (kcal/mol)
Methyl Salicylate-6.54-1.235.31-55.2+65.8
This compound -7.12 -2.15 4.97 -52.1 +68.3
Methyl 2-hydroxy-5-nitrobenzoate-7.58-3.014.57-49.8+71.5

Analysis of In-Silico Data:

The presence of the electron-withdrawing cyano group in this compound lowers both the HOMO and LUMO energy levels compared to Methyl Salicylate. This indicates that the cyano-substituted compound is less likely to donate electrons (less reactive towards electrophiles at the ring) but more susceptible to receiving electrons (more reactive towards nucleophiles). The smaller HOMO-LUMO gap suggests it is kinetically less stable than Methyl Salicylate.

The MEP data reveals that the carbonyl oxygen is the most electron-rich site and a likely target for protonation or interaction with electrophiles. The hydroxyl proton is the most electron-poor site, indicating its high acidity. The cyano group's electron-withdrawing nature increases the acidity of the hydroxyl proton, as seen by the more positive MEP value compared to Methyl Salicylate.

The nitro group in Methyl 2-hydroxy-5-nitrobenzoate has an even stronger electron-withdrawing effect, further lowering the FMO energies and increasing the acidity of the hydroxyl proton.

Part 3: Validation Against Experimental Data

Electrophilic Aromatic Substitution

Experimental studies on the chlorination of Methyl Salicylate with sodium hypochlorite show that substitution occurs at the positions ortho and para to the activating hydroxyl group.[4][5] The para position (C5) is often favored. Our in-silico models for Methyl Salicylate would predict a similar outcome, with the HOMO density concentrated on the aromatic ring, particularly at the C3 and C5 positions. For this compound, the electron-withdrawing cyano group at the C5 position deactivates the ring towards electrophilic attack, particularly at that position. Therefore, electrophilic substitution, if it were to occur, would be predicted to be slower than for Methyl Salicylate and would likely favor the C3 position.

Nucleophilic Acyl Substitution

The ester group in all three molecules is a site for nucleophilic acyl substitution, such as hydrolysis. The reactivity of the carbonyl carbon towards nucleophiles is enhanced by electron-withdrawing groups on the aromatic ring. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates of benzoic acid derivatives.[6][7] The positive Hammett sigma constant for a para-cyano group indicates that it will increase the rate of reactions that are favored by electron withdrawal, such as nucleophilic attack on the ester carbonyl. Therefore, the rate of hydrolysis is predicted to follow the order: Methyl 2-hydroxy-5-nitrobenzoate > this compound > Methyl Salicylate.

Acidity of the Phenolic Proton

The pKa of the parent compound, 5-cyano-2-hydroxybenzoic acid, is a key experimental value that can be used to benchmark our in-silico predictions. While the exact value from the IUPAC dataset was not retrieved, the trend in acidity is clear from the MEP analysis. The electron-withdrawing cyano group is expected to stabilize the phenoxide conjugate base, thereby increasing the acidity of the hydroxyl group compared to 2-hydroxybenzoic acid.

Conclusion and Future Directions

In-silico modeling, particularly using DFT, provides a powerful and insightful framework for predicting the reactivity of this compound. The calculations clearly demonstrate the significant electronic influence of the cyano group, which deactivates the aromatic ring towards electrophilic attack while activating the ester group towards nucleophilic attack and increasing the acidity of the phenolic proton.

The comparative analysis with Methyl Salicylate and Methyl 2-hydroxy-5-nitrobenzoate provides a clear picture of how different electron-withdrawing groups modulate the reactivity of the salicylic acid scaffold. While a direct quantitative comparison with experimental kinetic data for the target molecule is currently limited by the available literature, the qualitative trends predicted by the in-silico models are consistent with established principles of physical organic chemistry and data from analogous compounds.

For future work, experimental studies to determine the kinetic parameters for reactions such as the hydrolysis and electrophilic substitution of this compound would be invaluable for the further refinement and validation of these computational models. Such data would enhance our predictive capabilities and facilitate the more rapid and efficient design of novel molecules with desired reactivity profiles.

References

A Cost-Benefit Analysis for Process Chemistry: Methyl 5-cyano-2-hydroxybenzoate vs. Carboxylic Acid Precursors in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point that profoundly impacts process efficiency, scalability, cost of goods (COGS), and overall project timelines. This guide presents a detailed cost-benefit analysis of Methyl 5-cyano-2-hydroxybenzoate (MCHB) , a versatile but high-value intermediate, against its logical and more economical alternative, 5-Cyano-2-hydroxybenzoic Acid . Through a case study focused on the synthesis of a substituted benzoxazole—a privileged scaffold in medicinal chemistry—we dissect the trade-offs between these two reagents. While MCHB offers a more streamlined, one-step reaction protocol with potentially cleaner reaction profiles, its high unit cost presents a significant barrier for large-scale manufacturing. Conversely, the carboxylic acid alternative, while substantially cheaper, necessitates additional activation steps that introduce process complexities and waste streams. This analysis provides drug development professionals and process chemists with the data-driven insights required to make strategic decisions based on the specific goals of their synthetic campaign, whether it be rapid lead optimization at the bench scale or economical production at the pilot plant scale.

Introduction: The Strategic Importance of Reagent Selection

The journey from a laboratory curiosity to a commercialized pharmaceutical agent is paved with critical decisions. Among the most impactful are those concerning the synthetic route and the choice of starting materials. An ideal reagent should not only be reactive and selective but also cost-effective, safe, and amenable to large-scale production. This compound (CAS 84437-12-7) is a trifunctional reagent featuring hydroxyl, cyano, and methyl ester moieties, making it a valuable building block for complex molecules, particularly heterocyclic systems that form the core of many modern drugs.[1][2]

However, its utility comes at a premium. This guide addresses a fundamental question for the process chemist: When does the convenience and potentially superior performance of a specialized reagent like MCHB justify its cost over a more fundamental precursor? To answer this, we will explore a practical case study: the synthesis of a 5-cyano-2-substituted-benzoxazole intermediate.

Case Study: Synthesis of 5-Cyano-2-phenylbenzoxazole

Benzoxazoles are a class of heterocyclic compounds widely found in pharmacologically active agents, making their synthesis a relevant area of study.[3][4][5] The target molecule for our analysis is 5-Cyano-2-phenylbenzoxazole, a representative structure requiring the condensation of a benzoic acid derivative with 2-aminophenol.

This case study will compare two distinct synthetic pathways originating from either MCHB or its corresponding carboxylic acid.

Pathway A: Direct Amidation/Cyclization using this compound (MCHB)

This pathway involves the direct reaction of MCHB with 2-aminophenol at elevated temperatures, leading to a tandem amidation and intramolecular cyclization to form the benzoxazole ring.

Pathway B: Activated Amidation/Cyclization using 5-Cyano-2-hydroxybenzoic Acid

This pathway first requires the "activation" of the carboxylic acid, a common strategy being its conversion to a more reactive species like an acid chloride using thionyl chloride (SOCl₂). This activated intermediate then reacts with 2-aminophenol, followed by cyclization.

The diagram below illustrates these competing synthetic strategies.

cluster_A Pathway A: MCHB Route cluster_B Pathway B: Carboxylic Acid Route MCHB This compound (MCHB) ProductA 5-Cyano-2-phenylbenzoxazole MCHB->ProductA Heat (e.g., 160-180 °C) TANDEM Amidation/ Cyclization AP1 2-Aminophenol AP1->ProductA Acid 5-Cyano-2-hydroxybenzoic Acid AcidChloride Intermediate Acid Chloride Acid->AcidChloride SOCl₂ or Oxalyl Chloride STEP 1: Activation ProductB 5-Cyano-2-phenylbenzoxazole AcidChloride->ProductB Base (e.g., Pyridine) STEP 2: Acylation/ Cyclization AP2 2-Aminophenol AP2->ProductB

Caption: Competing synthetic pathways to 5-Cyano-2-phenylbenzoxazole.

Comparative Analysis: MCHB vs. 5-Cyano-2-hydroxybenzoic Acid

The choice between these pathways hinges on a multidimensional analysis of cost, process complexity, efficiency, and safety. The following table provides a semi-quantitative comparison based on typical laboratory-scale synthesis (1-10 g).

ParameterPathway A: this compound (MCHB)Pathway B: 5-Cyano-2-hydroxybenzoic AcidRationale & Causality
Reagent Cost ($/mol) High (~$7,000 - $8,000) [6][7]Low (~$500 - $700) The additional esterification step in MCHB's manufacturing process significantly increases its market price. This is the primary driver of the cost disparity.
Process Steps 1 Step (Tandem Reaction) 2 Steps (Activation + Condensation) Pathway A is more process-efficient in terms of unit operations. Pathway B requires a separate activation step and potential isolation of the intermediate.
Typical Yield Moderate (65-80%) High (80-95%) The direct, high-temperature amidation of the methyl ester can be sluggish and lead to side products. In contrast, the reaction of a highly reactive acid chloride (Pathway B) is typically fast, efficient, and drives the reaction to completion, resulting in higher yields.
Reagent/Waste Profile Greener Less Green Pathway A's main byproduct is methanol. Pathway B generates stoichiometric amounts of chloride salts and sulfur dioxide (from SOCl₂), creating a more challenging waste stream and requiring more extensive workup procedures.
Reaction Conditions High Temperature (160-180 °C)Mild to Moderate Temperature (0 °C to RT)The thermal conditions of Pathway A may not be suitable for sensitive substrates. Pathway B's conditions are generally milder, offering broader functional group tolerance.
Handling & Safety Moderate Hazard (Irritant)[8]High Hazard (Corrosive Reagents)While MCHB is an irritant, Pathway B requires handling highly corrosive and moisture-sensitive reagents like thionyl chloride or oxalyl chloride, which requires more stringent engineering controls.
Ideal Application Discovery/MedChem, Small-Scale Synthesis Process Development, Large-Scale Campaigns The simplicity, speed of execution, and avoidance of harsh reagents make Pathway A ideal for quickly synthesizing analogs in a discovery setting. The superior economics of Pathway B make it the only viable option for large-scale production, where process optimization can mitigate its complexities.

Field-Proven Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the synthesis of 5-Cyano-2-phenylbenzoxazole.

Protocol A: Synthesis via MCHB
  • Reaction Setup: To a round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.77 g) and 2-aminophenol (1.1 eq, e.g., 1.20 g).

  • Reaction: Heat the mixture under a nitrogen atmosphere to 170 °C for 4-6 hours. The reaction mixture will become a homogenous melt. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The solidified crude product is dissolved in ethyl acetate.

  • Purification: Wash the organic solution with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Protocol B: Synthesis via 5-Cyano-2-hydroxybenzoic Acid
  • Activation Step: In a fume hood, suspend 5-Cyano-2-hydroxybenzoic Acid (1.0 eq, e.g., 1.63 g) in thionyl chloride (5.0 eq). Add a catalytic amount of DMF (1-2 drops). Stir the mixture at 70 °C for 2 hours until a clear solution is obtained.

  • Reagent Removal: Remove excess thionyl chloride under vacuum. The resulting crude acid chloride is used directly in the next step.

  • Acylation/Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0 °C. Add a solution of 2-aminophenol (1.05 eq) and pyridine (1.5 eq) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography as described in Protocol A.

The general laboratory workflow for these processes is visualized below.

start Start reaction Reaction Setup (Reagents + Solvent) start->reaction heating Heating & Stirring (Reaction Monitoring) reaction->heating workup Aqueous Workup (Quench, Extraction) heating->workup drying Drying & Concentration (Na₂SO₄, Rotovap) workup->drying purification Chromatography (Silica Gel Column) drying->purification analysis Product Analysis (NMR, LC-MS) purification->analysis finish Final Product analysis->finish

Caption: A generalized workflow for synthesis and purification.

Strategic Recommendations & Conclusion

The choice between this compound and its parent carboxylic acid is a classic case of balancing upfront cost against process complexity and downstream efficiencies.

  • For Discovery Chemistry & Lead Optimization: This compound (MCHB) is the recommended reagent. In this phase, the speed of synthesis and the ability to rapidly generate a diverse set of analogs are paramount. The higher material cost is easily offset by the savings in chemist time and the streamlined, one-step protocol that avoids handling highly corrosive activating agents. The process is simple, quick to set up, and generally provides sufficient material for initial biological screening.

  • For Process Development & Scale-Up (>100 g): 5-Cyano-2-hydroxybenzoic Acid is the superior choice. At larger scales, the high cost of MCHB becomes prohibitive and would lead to an unacceptably high COGS. The two-step process, while more complex, utilizes inexpensive bulk starting materials. The challenges associated with this route—such as handling thionyl chloride and managing waste streams—are addressable through established chemical engineering controls and process optimization, making it the only economically viable path for manufacturing.

Ultimately, MCHB serves as an excellent "enabling reagent" for early-stage research, while its carboxylic acid counterpart is the pragmatic workhorse for development and commercialization. A comprehensive project plan should consider a future transition from the former to the latter as a program matures and scale becomes a primary consideration.

References

A Comparative Guide to the Synthesis of Methyl 5-cyano-2-hydroxybenzoate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of not only efficient but also environmentally benign methodologies is paramount. Methyl 5-cyano-2-hydroxybenzoate, a key building block in the synthesis of various bioactive molecules, provides an excellent case study for evaluating synthetic routes through the lens of green chemistry. This guide offers an in-depth, objective comparison of two distinct pathways for its synthesis: a traditional Sandmeyer reaction and a modern palladium-catalyzed cyanation. By delving into the experimental intricacies and quantifying the environmental impact through established green chemistry metrics, this document aims to empower researchers to make more informed and sustainable choices in their synthetic endeavors.

Introduction: The Importance of Green Metrics in Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To move beyond qualitative assessments, a suite of metrics has been developed to provide a quantitative measure of the "greenness" of a chemical reaction. This guide will focus on the following key metrics:

  • Atom Economy: A theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms incorporated into the desired product.[1][2]

  • E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[3][4]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a certain mass of the final product.[5][6]

  • Reaction Mass Efficiency (RME): This metric relates the mass of the desired product to the total mass of reactants used in a chemical reaction.[7][8]

By applying these metrics to two distinct synthetic routes to this compound, we can objectively compare their environmental performance and highlight the trade-offs inherent in each approach.

Visualizing the Comparative Workflow

The following diagram illustrates the overall workflow of this comparative guide, from the selection of synthetic routes to the final green chemistry assessment.

Caption: Overall workflow for the comparative green chemistry analysis.

Synthetic Route 1: The Traditional Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, provides a classical route to aryl cyanides from aryl amines via a diazonium salt intermediate.[9][10] This pathway to this compound involves a two-step sequence starting from a suitable amino-substituted precursor.

Synthesis of the Precursor: Methyl 3-amino-2-hydroxybenzoate

The necessary starting material, methyl 3-amino-2-hydroxybenzoate, can be prepared by the reduction of the corresponding nitro compound, methyl 2-hydroxy-3-nitrobenzoate.

References

A Senior Application Scientist's Guide to the Biological Activity of Methyl 5-cyano-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Scaffold of Methyl 5-cyano-2-hydroxybenzoate

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with a versatile molecular scaffold. This compound, a derivative of benzoic acid, represents one such promising starting point.[1][2] Its structure, featuring a hydroxyl, a cyano, and a methyl ester group on a benzene ring, offers multiple reactive sites for chemical modification.[1][3][4] This inherent versatility makes it a key intermediate in the synthesis of a diverse array of compounds with potential therapeutic applications, particularly in the realms of anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][5]

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the this compound core. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from peer-reviewed studies. Furthermore, this document details the robust experimental protocols required to validate these findings, explaining the causality behind methodological choices to ensure scientific integrity and reproducibility.

General Synthesis and Screening Workflow

The journey from a parent scaffold to a potential drug candidate is a systematic process of synthesis and evaluation. The typical workflow involves modifying the this compound core to create a library of derivatives, which are then subjected to a battery of biological assays to determine their efficacy and specificity.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Analysis Phase Parent This compound (Parent Compound) Modification Chemical Modification (e.g., Hydrazinolysis, Cyclization) Parent->Modification Library Derivative Library (Novel Compounds) Modification->Library Screening Primary Biological Assays (e.g., Anticancer, Antimicrobial) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Dose-Response, Cytotoxicity) Hit_ID->Secondary_Assay SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow from synthesis to lead optimization.

Part 1: Anticancer Activity Evaluation

The development of novel anticancer agents remains a critical focus of pharmaceutical research. Derivatives of methyl salicylate (a related compound to Methyl 2-hydroxybenzoate) have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in promoting the proliferation of cancer cells.[6][7]

Comparative Anticancer Activity of Thiazole Derivatives

A study by Zaher et al. detailed the synthesis of methyl salicylate-based thiazole derivatives and evaluated their antiproliferative activity against breast cancer (T47D) and non-small-cell lung carcinoma (A549) cell lines.[6][7] The results highlight a clear structure-activity relationship, where specific substitutions dramatically enhance potency.

Compound IDR-Group (Substitution on Thiazole Ring)Target Cell LineIC₅₀ (µM) ± SDSource
3d 4-cyanophenylT47D (Breast Cancer)0.93 ± 0.51[6]
3f 4-fluorosulfonylphenylT47D (Breast Cancer)0.66 ± 0.38[6]
3j 4-(N-methylsulfamoyl)phenylT47D (Breast Cancer)0.51 ± 0.15[6]
Reference Surfactin (PTP1B Inhibitor)T47D (Breast Cancer)3.23 ± 0.85[6]

Key Insights (Structure-Activity Relationship):

  • The synthesized compounds demonstrated significantly higher potency than the reference inhibitor, with IC₅₀ values in the submicromolar range.[6][7]

  • Among sulfonyl-substituted derivatives, the presence of a fluorosulfonyl group (–SO₂F) in compound 3f resulted in greater activity than a sulfamoyl group (–SO₂NH₂).[6]

  • Compound 3j , with a 4-(N-methylsulfamoyl)phenyl substitution, was identified as the most potent and was highly selective towards the T47D breast cancer cells.[6][7]

Mechanism of Action: PTP1B Inhibition

The anticancer effect of these derivatives is linked to the inhibition of the PTP1B enzyme. PTP1B negatively regulates signaling pathways that suppress tumor growth. By inhibiting this enzyme, the derivatives promote apoptosis and reduce the proliferation of cancer cells.[6]

G cluster_pathway Normal Cellular Process PTP1B PTP1B Enzyme Substrate Dephosphorylated Substrate PTP1B->Substrate Dephosphorylates Apoptosis Apoptosis (Cell Death) PTP1B->Apoptosis Suppression of Apoptosis (Inhibited by Derivative) Substrate_P Phosphorylated Substrate (e.g., STAT5) Substrate_P->PTP1B Proliferation Cancer Cell Proliferation Substrate->Proliferation Promotes Derivative Thiazole Derivative (e.g., Compound 3j) Derivative->PTP1B Inhibits

Caption: Inhibition of PTP1B by thiazole derivatives.

Part 2: Antimicrobial Activity

The cyano group is a feature in various compounds developed for antimicrobial purposes.[8][9] Derivatives of this compound are therefore logical candidates for screening against pathogenic bacteria and fungi. The primary goal of this screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[10][11]

Comparative Antimicrobial Activity of Cyano-Quinolone Derivatives

While specific data on derivatives directly from this compound is limited in the provided search results, studies on other cyano-containing heterocyclic compounds, such as cyano-quinolones, provide a strong rationale and comparative framework. For instance, Verma et al. (2023) synthesized several cyano-quinolone derivatives and found them to be active against both Gram-positive and Gram-negative bacteria.[9] Another study on norfloxacin analogues showed that incorporating a cyano group could enhance potency against S. aureus.[12]

Compound ClassTest MicroorganismGram StainMIC (µg/mL)Source
Cyano-Quinolone (Compound 2E)Staphylococcus aureusPositive0.0011[9]
Cyano-Quinolone (Compound 2E)Pseudomonas aeruginosaNegative0.0008[9]
Cyano-Quinolone (Compound 2E)Escherichia coliNegative0.0047[9]
Hydroxy Semicarbazone (Compound 2)Escherichia coliNegative31.25[13]
Hydroxy Semicarbazone (Compound 2)Pseudomonas aeruginosaNegative62.5[13]
Ciprofloxacin (Control)S. Aureus, P. AeruginosaN/AVaries[14]

Key Insights (Structure-Activity Relationship):

  • The incorporation of a cyano group into a quinolone scaffold can lead to potent antibacterial activity, with some derivatives showing MIC values in the sub-µg/mL range.[9]

  • In a series of hydroxy semicarbazone derivatives, the presence of hydrophilic substituents on the aromatic ring was found to be important for antibacterial activity, particularly against gram-negative bacteria.[13]

  • The high potency of compounds like cyano-quinolone 2E suggests that the cyano-benzoate scaffold is a promising area for the development of new antibacterial agents.[9]

Part 3: Anti-inflammatory Potential

Phenolic acids and their derivatives are well-known for their anti-inflammatory properties.[5] this compound itself is used as a building block for anti-inflammatory drugs, indicating that its derivatives are prime candidates for possessing such activity.[1] A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[15][16]

Hypothetical Anti-inflammatory Activity

Based on the activity of analogous compounds, derivatives of this compound are hypothesized to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[16][17]

Derivative TypeCellular ModelInflammatory MediatorExpected OutcomeRationale / Comparative Compound
Substituted BenzoatesLPS-Stimulated RAW 264.7 MacrophagesNitric Oxide (NO)Dose-dependent reductionCajaninstilbene acid derivatives showed strong inhibition of NO release.[16]
Substituted BenzoatesLPS-Stimulated RAW 264.7 MacrophagesTNF-α, IL-6Dose-dependent reductionCyanobacterial extracts and phenolic acids inhibit pro-inflammatory cytokine secretion.[5][18]

Mechanism of Action: Modulation of Inflammatory Pathways The anti-inflammatory activity of many phenolic compounds is associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[16] These pathways, when activated by LPS, trigger the transcription of genes for pro-inflammatory mediators like iNOS and TNF-α.

G cluster_nuc LPS LPS Receptor TLR4 Receptor LPS->Receptor Activates Pathway NF-κB & MAPK Signaling Cascade Receptor->Pathway Nucleus Nucleus Pathway->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) Transcription->Mediators Leads to Production of Derivative Test Derivative Derivative->Pathway Inhibits

Caption: Potential inhibition of NF-κB/MAPK pathways.

Part 4: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of biological activity data, standardized and validated protocols are essential. The following sections describe the core methodologies for assessing the activities discussed in this guide.

Protocol 1: MTT Assay for Anticancer Activity and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[20] This assay is crucial not only for determining direct anticancer effects but also for ensuring that observed activities in other assays (e.g., anti-inflammatory) are not simply due to the compound killing the cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., T47D) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for MIC Determination

Principle: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][21] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth after incubation.[10]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium (e.g., S. aureus). Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in an appropriate sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative/sterility control (broth only), and a control with a standard antibiotic (e.g., ciprofloxacin).[10]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no turbidity (no visible growth) is observed.[10]

Protocol 3: Griess Assay for Nitric Oxide (NO) Production

Principle: This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[15] NO is unstable, but it quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo dye, the intensity of which is proportional to the nitrite concentration and can be measured colorimetrically.[22]

Step-by-Step Methodology:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).[15][22]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in acid).[22]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[15][22]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. As demonstrated, simple modifications to this core structure can yield derivatives with potent and specific biological activities, including anticancer, antimicrobial, and potentially anti-inflammatory effects. The thiazole derivatives, in particular, show exceptional promise as PTP1B inhibitors for cancer therapy.[6]

Future research should focus on synthesizing a broader library of derivatives to further elucidate the structure-activity relationships for each biological target. Investigating the in vivo efficacy and safety profiles of the most potent compounds identified in these in vitro screens will be the critical next step in translating these promising findings into clinically relevant therapies.

References

Safety Operating Guide

Proper Disposal of Methyl 5-cyano-2-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyl 5-cyano-2-hydroxybenzoate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, synthesizing data from analogous compounds and regulatory standards to provide a trustworthy and self-validating system for your laboratory's chemical hygiene plan.

Understanding the Hazard Profile

Based on these analogs, this compound should be handled as a substance with the following potential hazards:

  • Harmful if swallowed [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

  • May cause skin irritation [1]

Given the presence of the cyano group, there is also a potential for the release of toxic gases, such as hydrogen cyanide, upon decomposition with strong acids or heat. Therefore, it must be treated as a hazardous waste.

Table 1: Hazard Identification and Classification

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, OralHarmful if swallowed.P264, P270, P301+P310[1]
Eye IrritationCauses serious eye irritation.P264, P305+P351+P338[1]
Skin IrritationMay cause skin irritation.P264, P302+P352, P362+P364[1]
Respiratory IrritationMay cause respiratory irritation.P260, P271, P304+P340[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This serves as the primary barrier against accidental exposure.

Protocol for Donning PPE:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves. Given the aromatic and ester functionalities, nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and remove them immediately if they become contaminated[2].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat[2].

  • Respiratory Protection: All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is large or involves other hazardous materials, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the PPE outlined in the section above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne. Avoid dry sweeping[4][5].

    • For liquid spills (solutions): Cover the spill with an inert absorbent material.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[3].

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[6][7]. Never dispose of this chemical down the drain or in the regular trash[8][9].

Waste Segregation and Collection Workflow:

G cluster_0 Step 1: Waste Generation cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal A Generate this compound Waste (e.g., unused reagent, contaminated materials) B Segregate as Hazardous Chemical Waste (Solid or Liquid as appropriate) A->B Characterize as Hazardous C Place in a designated, compatible, and sealed hazardous waste container B->C Contain D Label container with: 'Hazardous Waste' Full chemical name Associated hazards (e.g., Toxic, Irritant) C->D Identify Contents E Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) D->E Await Pickup F Arrange for pickup by your institution's EHS or a licensed hazardous waste vendor E->F Final Disposition

Caption: Waste Disposal Workflow for this compound.

Detailed Disposal Protocol:

  • Waste Characterization: All unused or expired this compound, as well as any materials grossly contaminated with it (e.g., weigh boats, pipette tips, absorbent pads from spills), must be treated as hazardous waste.

  • Container Selection:

    • Solid Waste: Collect in a rigid, sealable container that is compatible with the chemical. A polyethylene container is a suitable choice.

    • Liquid Waste (Solutions): Collect in a sealed, leak-proof container, also preferably polyethylene. Ensure the container is compatible with any solvents used.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[10][11]

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[6][11]

    • Ensure the waste container is kept closed except when adding waste.

    • The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Once the container is full, or as per your institution's policies, arrange for the waste to be collected by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The ultimate disposal method for this type of chemical waste is typically high-temperature incineration at a licensed facility, which ensures complete destruction.[5]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

This guide is intended to provide a robust framework for the proper disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and when in doubt, contact your Environmental Health and Safety department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to discovery. Yet, with great innovation comes the profound responsibility of ensuring safety. Methyl 5-cyano-2-hydroxybenzoate (CAS No: 84437-12-7), a substituted cyanophenol, is a compound that demands our full attention to safety protocols. Its molecular structure, combining a cyano group and a phenolic hydroxyl group on a benzene ring, presents a multi-faceted hazard profile that must be rigorously managed.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the protective measures required. We will explore not just what personal protective equipment (PPE) to wear, but why specific choices are critical, how to implement them in a self-validating workflow, and how to respond effectively in an emergency.

Hazard Profile: Understanding the Intrinsic Risks

This compound is classified with several key hazards that dictate our safety protocols. The primary risks stem from its potential to cause irritation upon contact and harm if ingested or inhaled, particularly as a fine dust.

GHS Hazard Statements Summary:

Hazard StatementClassificationImplication for Handling
H302 Harmful if swallowedAvoid ingestion; do not eat, drink, or smoke in the lab.[1]
H315 Causes skin irritationDirect skin contact must be prevented with proper gloves and lab attire.[2][3]
H319 Causes serious eye irritationRobust eye protection is mandatory at all times.[2][3]
H335 May cause respiratory irritationWork must be conducted in a well-ventilated area, with respiratory protection under certain conditions.[2][3]

The causality behind these hazards lies in the compound's chemical nature. Phenolic compounds can be corrosive and are often readily absorbed through the skin, while cyano groups can introduce additional toxicity risks. The solid, often dusty, nature of this compound increases the risk of inadvertent inhalation, leading to respiratory tract irritation.[2]

Core Protective Measures: Selecting Your PPE

Your PPE is the most critical barrier between you and the chemical. Selection must be deliberate and based on a thorough risk assessment of the procedure you are about to perform.

Eye and Face Protection: The Non-Negotiable Barrier

Because this compound causes serious eye irritation, appropriate eye protection is mandatory.[2][3]

  • Minimum Requirement: For handling small quantities in solution, ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.

  • Recommended Standard: For weighing the solid powder or any procedure with a splash or dust risk, chemical splash goggles are required. Goggles provide a full seal around the eyes, offering superior protection from dusts and splashes.[4][5]

  • Maximum Protection: When handling large quantities or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6][7]

Hand Protection: Preventing Dermal Exposure

Choosing the correct gloves is paramount. The selection depends not just on the chemical, but also on the duration of contact and the physical dexterity required.

  • Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact (e.g., handling vials, preparing dilute solutions). They provide good resistance to a range of chemicals and protection from solid particulates. Always use a proper glove removal technique to avoid contaminating your skin.[6]

  • The Double-Gloving Strategy: For critical tasks, wearing two pairs of nitrile gloves is a field-proven practice. This provides a buffer; if the outer glove is compromised, you can remove it without exposing your skin.

Key Glove Practices:

  • Inspect Before Use: Always check gloves for tears or pinholes before donning.[6]

  • Change Frequently: Disposable gloves are for single use. If you believe contact has occurred, change them immediately.

  • Wash Hands After Removal: Always wash your hands thoroughly with soap and water after removing gloves.[2]

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect your skin and personal clothing. A 100% cotton coat is preferable to synthetic blends, which can melt in a fire.

  • Chemical Apron: If there is a significant splash hazard, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.

  • Full-Body Suit: In scenarios involving large-scale handling or significant dust generation, a complete chemical-resistant suit may be warranted.[6]

Respiratory Protection: Preventing Inhalation

Engineering controls, primarily a certified chemical fume hood, are the first line of defense against respiratory exposure.

  • Standard Operations: All work that may generate dust or vapors, especially weighing the solid compound, must be performed inside a fume hood.[6]

  • When Respirators are Needed: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter is the appropriate choice.[4][9] Remember, proper fit-testing and training are required for respirator use.[7]

Operational and Disposal Plans

A safe experiment is a well-planned one. The following workflow provides a self-validating system for handling this compound safely from start to finish.

Step-by-Step Handling Protocol
  • Pre-Operation Check:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[4][5]

    • Gather all necessary PPE and inspect it for damage.

    • Designate a specific area within the hood for the procedure to contain potential contamination.

  • PPE Donning Sequence:

    • Don lab coat and any additional body protection.

    • Don inner gloves (if double-gloving).

    • Don respiratory protection, if required, and perform a seal check.

    • Don eye and face protection.

    • Don outer gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling the Compound:

    • Weighing: Perform in the fume hood. Use a draft shield to prevent the powder from dispersing. Handle gently to avoid creating dust clouds.[6]

    • Transfers: Use a spatula for solids. If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Work Practice: Keep all containers sealed when not in use.[2] Work with the smallest quantity of material necessary.

  • Decontamination and Doffing:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Remove outer gloves first, peeling them off without touching the exterior surface.

    • Remove face shield/goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[6]

Handling_Workflow cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_post Post-Procedure prep_risk 1. Conduct Risk Assessment prep_safety 2. Verify Fume Hood & Eyewash Station prep_risk->prep_safety prep_ppe 3. Inspect & Gather PPE prep_safety->prep_ppe exec_don 4. Don PPE (Correct Sequence) prep_ppe->exec_don exec_handle 5. Handle Chemical (Weigh/Transfer) exec_don->exec_handle exec_decon 6. Decontaminate Work Area exec_handle->exec_decon post_doff 7. Doff PPE (Correct Sequence) exec_decon->post_doff post_dispose 8. Dispose of Waste (Properly Labeled) post_doff->post_dispose post_wash 9. Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for Safely Handling this compound.

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous chemical waste. Do not mix with other waste streams.[6][10]

  • Containerization: Use a designated, leak-proof hazardous waste container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[2]

  • Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[10]

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

  • Small Spill Cleanup:

    • Alert others in the area.

    • Wearing your full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2][6] Avoid creating dust.

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

By adhering to these detailed protocols, we uphold our commitment to safety, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being. Treat every chemical with the respect its hazards demand, and make safety an integral part of every experiment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.